Antifungal agent 94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17ClN2O6S2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-(3-acetyl-5-butylsulfonyl-1-oxo-2H-1,3,4-thiadiazol-2-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChI Key |
PGBPZLCRQYBMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole is a synthetically-developed, broad-spectrum antifungal agent belonging to the bis-triazole class.[1] Its primary mechanism of action involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity and functionality of the fungal cell membrane. By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately resulting in the arrest of fungal growth.[2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the mechanism of action of fluconazole.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungistatic activity of fluconazole is primarily attributed to its interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.
Fluconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][3][4] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][5] The inhibitory action is achieved through the binding of the free nitrogen atom in the azole ring of fluconazole to the iron atom within the heme group of the lanosterol 14-α-demethylase.[2] This binding prevents oxygen activation and subsequently halts the demethylation of lanosterol.[2]
The inhibition of this key enzymatic step leads to a cascade of downstream effects:
-
Depletion of Ergosterol: The fungal cell is unable to produce sufficient ergosterol to maintain a healthy cell membrane.[3]
-
Accumulation of Toxic Sterols: The blockage of the pathway results in the accumulation of 14-α-methylated precursor sterols.[2][3]
The combined effect of ergosterol depletion and the accumulation of these toxic sterol intermediates disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[3][5]
Signaling Pathway: Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a complex, multi-step process. Fluconazole's intervention at the level of lanosterol 14-α-demethylase is a critical chokepoint.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Quantitative Data
The antifungal activity of fluconazole can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Susceptibility of Candida Species to Fluconazole
| Candida Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| C. albicans | 0.25 - >64 | 0.5 | 2 |
| C. glabrata | 0.5 - >64 | 8 | 32 |
| C. parapsilosis | 0.25 - 8 | 1 | 2 |
| C. tropicalis | 0.25 - >64 | 2 | 8 |
| C. krusei | 16 - >64 | 64 | >64 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location.
Table 2: Enzyme Inhibition and Binding Affinity
| Enzyme | Ligand | IC50 (μM) | Kd (nM) |
| C. albicans CYP51 | Fluconazole | 0.4 - 0.6 | 10 - 56 |
| Homo sapiens CYP51 | Fluconazole | >150 | ~30,500 |
IC50 and Kd (dissociation constant) values demonstrate the high selectivity of fluconazole for the fungal enzyme over its human counterpart.[6]
Experimental Protocols
The mechanism of action and efficacy of fluconazole have been established through a variety of standardized experimental protocols.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.
Objective: To determine the lowest concentration of fluconazole that inhibits the visible growth of a fungal isolate.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium.
-
Drug Dilution: A serial two-fold dilution of fluconazole is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.[7][8]
Caption: Experimental workflow for MIC determination by broth microdilution.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of fluconazole on lanosterol 14-α-demethylase.
Objective: To quantify the inhibition of purified fungal lanosterol 14-α-demethylase by fluconazole.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14-α-demethylase is purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Reaction Mixture: The purified enzyme is incubated with varying concentrations of fluconazole.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of lanosterol and a reducing system (e.g., NADPH-cytochrome P450 reductase).
-
Incubation: The reaction mixture is incubated under controlled conditions (temperature and time).
-
Quantification: The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods such as HPLC or spectrophotometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each fluconazole concentration, and the IC50 value is determined.
Conclusion
Fluconazole's mechanism of action is well-defined and highly specific to the fungal ergosterol biosynthesis pathway. Its potent and selective inhibition of lanosterol 14-α-demethylase provides a robust basis for its therapeutic efficacy. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for the continued development of novel antifungal agents and for optimizing the clinical use of fluconazole in the face of emerging resistance.
References
- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 94" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 94, also identified as compound 49 in recent literature, is a novel flavonoid derivative showcasing significant potential as a potent antifungal agent.[1] This technical guide provides a comprehensive overview of its chemical structure, known properties, and the methodologies relevant to its synthesis and evaluation. The information presented herein is based on publicly available data and is intended to serve as a foundational resource for researchers in the fields of mycology, agrochemicals, and drug discovery.
Chemical Structure and Properties
This compound is a synthetically derived flavonoid substituted with a 5-sulfonyl-1,3,4-thiadiazole moiety.[1]
Chemical Name: 2-((5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)imino)-6-chloro-3-(4-chlorophenyl)-2,3-dihydro-4H-chromen-4-one
Molecular Formula: C₁₇H₁₇ClN₂O₆S₂
Molecular Weight: 444.91 g/mol
CAS Number: 3030502-21-4
Physicochemical Properties (Predicted)
| Property | Value |
| Boiling Point | 630.7 ± 65.0 °C |
| Density | 1.62 ± 0.1 g/cm³ |
Note: The physicochemical properties listed above are predicted and have not been experimentally verified in the available literature.
Antifungal Activity
This compound has demonstrated notable efficacy against the plant pathogenic fungus Rhizoctonia solani. The following table summarizes the reported quantitative data.[1]
| Fungal Species | EC₅₀ (μg/mL) | EC₅₀ (μM) |
| Rhizoctonia solani | 0.46 | 0.28 |
Experimental Protocols
While the full, detailed experimental protocols from the primary research are not publicly available, this section outlines a generalized methodology for the synthesis and antifungal evaluation of similar flavonoid derivatives, based on standard laboratory practices.
General Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids
The synthesis of compounds like this compound typically involves a multi-step process. A plausible synthetic workflow is outlined in the diagram below. The initial steps would likely involve the synthesis of the flavonoid core, followed by the introduction of the 1,3,4-thiadiazole ring and subsequent sulfonation.
Caption: A potential synthetic workflow for this compound.
In Vitro Antifungal Activity Assay: Mycelium Growth Rate Method
The antifungal activity against Rhizoctonia solani is commonly determined using the mycelium growth rate method.
-
Preparation of Fungal Plates: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a mature mycelial mat is formed.
-
Preparation of Test Compounds: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired test concentrations.
-
Poisoned Plate Technique: The various concentrations of the antifungal agent are incorporated into molten PDA. The amended PDA is then poured into sterile Petri dishes.
-
Inoculation: A small plug of the actively growing mycelium of R. solani is placed at the center of each agar plate containing the antifungal agent. A control plate containing only the solvent is also prepared.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by probit analysis of the concentration-response data.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, preliminary studies on a structurally related compound suggest that it may disrupt the normal growth of fungal hyphae, leading to disordered entanglement, shrinkage of the hyphal surface, and extravasation of cellular contents.[1] Further research is required to determine the specific molecular target and signaling pathways affected by this compound.
Conclusion
This compound is a promising new chemical entity with potent activity against the significant plant pathogen Rhizoctonia solani. Its novel structure as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid presents an interesting scaffold for the development of new antifungal agents. Further investigation into its spectrum of activity, mechanism of action, and potential for in vivo applications is warranted. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and development.
References
An In-depth Technical Guide to the Synthesis and Derivation of Antifungal Agent 94
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antifungal Agent 94, a flavonoid derivative demonstrating notable efficacy against the plant pathogenic fungus Rhizoctonia solani. This document outlines its core structure, a plausible synthesis pathway based on established methodologies, potential derivatization strategies to enhance its antifungal spectrum and potency, and the current understanding of the mechanism of action for flavonoid-based antifungal compounds.
Core Compound Profile: this compound
This compound, also identified as Compound 49, is a synthetic flavonoid derivative. Its chemical structure and key identifiers are detailed below.
| Parameter | Value |
| IUPAC Name | 2-((4-chlorophenyl)amino)-N-(1,3-dithiolan-2-ylidene)-2-oxoethanethioamide |
| CAS Number | 3030502-21-4 |
| Molecular Formula | C₁₇H₁₇ClN₂O₆S₂ |
| Molecular Weight | 444.91 g/mol |
| Antifungal Activity | EC₅₀ of 0.28 µM against Rhizoctonia solani[1][2] |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: To a solution of an appropriately substituted 2-hydroxyacetophenone and 4-chlorobenzaldehyde in ethanol, add a catalytic amount of a strong base such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Cyclization to the Flavonoid Core
-
Reaction Setup: Dissolve the synthesized chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: Add a catalyst, for instance, iodine, and heat the mixture. Alternatively, an Algar-Flynn-Oyamada reaction can be employed using hydrogen peroxide in an alkaline medium.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water. The precipitated flavonoid is collected by filtration, washed, and dried.
Step 3: Thioamidation and Dithiolane Ring Formation
-
Activation: The flavonoid core is first activated, potentially through halogenation at a specific position.
-
Thioamide Introduction: The activated flavonoid is then reacted with a suitable thioamide precursor.
-
Dithiolane Ring Formation: The intermediate is subsequently reacted with a reagent such as 1,2-ethanedithiol in the presence of an acid catalyst to form the 1,3-dithiolane ring.
-
Final Purification: The final product, this compound, is purified using column chromatography.
Proposed synthetic workflow for this compound.
Derivatization of the Flavonoid Core
The flavonoid scaffold offers multiple sites for chemical modification to generate derivatives with potentially improved antifungal activity, broader spectrum, or enhanced pharmacokinetic properties. Key derivatization strategies include:
-
Modification of the B-ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) on the B-ring can significantly influence activity.
-
Modification of the C-ring: Alterations to the heterocyclic C-ring, such as saturation or introduction of different heteroatoms, can impact the planarity and electronic properties of the molecule.
-
Glycosylation: Addition of sugar moieties can improve solubility and bioavailability.
-
Formation of Schiff Bases and Mannich Bases: Reaction of amino-functionalized flavonoids can lead to novel derivatives with diverse biological activities.
Experimental Protocol: General Derivatization
-
Reaction Setup: Dissolve the parent flavonoid in a suitable dry solvent (e.g., DMF, acetone).
-
Reagent Addition: Add the desired derivatizing agent (e.g., alkyl halide, acyl chloride) and a base (e.g., potassium carbonate, triethylamine).
-
Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (room temperature to reflux) for a period determined by TLC monitoring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography or recrystallization.
Antifungal Activity of Flavonoid Derivatives
The following table summarizes the antifungal activity of this compound and other structurally related flavonoid derivatives against various fungal pathogens.
| Compound | Fungal Strain | Activity (EC₅₀ / MIC) | Reference |
| This compound | Rhizoctonia solani | 0.28 µM (EC₅₀) | [1][2] |
| Flavonoid-Thiazole Derivative 6a | Rhizoctonia solani | 9.6 µg/mL (EC₅₀) | [3] |
| Flavonoid-Thiazole Derivative 6b | Rhizoctonia solani | 35.5 µg/mL (EC₅₀) | [3] |
| Flavonoid-Thiazole Derivative 6f | Rhizoctonia solani | 21.5 µg/mL (EC₅₀) | [3] |
| Quercetin | Trichophyton rubrum | 125 µg/mL (MIC) | [4] |
| Ellagic Acid | Trichophyton rubrum | 250 µg/mL (MIC) | [4] |
Mechanism of Action of Antifungal Flavonoids
The antifungal activity of flavonoids is believed to be multi-targeted. While the specific mechanism of this compound has not been elucidated, the proposed mechanisms for flavonoid antifungals in general include:
-
Disruption of the Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Fungal Enzymes: Key enzymes involved in fungal metabolism, such as those in the ergosterol biosynthesis pathway or fatty acid synthesis, can be inhibited by flavonoids.[4]
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with DNA and RNA synthesis in fungal cells.
-
Induction of Oxidative Stress: Flavonoids can generate reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis.
Proposed mechanisms of antifungal action for flavonoids.
Conclusion
This compound represents a promising lead compound in the development of new antifungal agents, particularly for agricultural applications against pathogens like Rhizoctonia solani. This guide provides a foundational understanding of its synthesis and potential for derivatization. Further research is warranted to fully elucidate its specific mechanism of action and to explore the structure-activity relationships of its derivatives to optimize antifungal efficacy and spectrum. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future research and development endeavors.
References
- 1. 抗真菌剂 94 | this compound | 抗真菌剂 | CAS 3030502-21-4 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of flavonoids and modulation of expression of genes of fatty acid synthesis in the dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Activity of Antifungal Agent 94: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antifungal agent 94, also identified as Compound 49, is a flavonoid derivative that has demonstrated notable in vitro activity against the plant pathogenic fungus Rhizoctonia solani. This technical guide provides a comprehensive summary of the currently available data on its antifungal efficacy, outlines generalized experimental protocols relevant to its testing, and explores the potential mechanisms of action characteristic of the flavonoid class of compounds. Due to the limited publicly available information specific to this compound, this document synthesizes established methodologies and known mechanisms of related compounds to offer a foundational understanding for research and development professionals.
Quantitative Data Presentation
The known in vitro antifungal activity of this compound is specific to Rhizoctonia solani. The reported efficacy is summarized below.
| Antifungal Agent | Fungal Species | Parameter | Value | Reference |
| This compound (Compound 49) | Rhizoctonia solani | EC50 | 0.28 µM | MedChemExpress |
| EC50 | 0.46 µg/mL | MedChemExpress |
Experimental Protocols
While the precise experimental protocol used to determine the EC50 of this compound has not been publicly disclosed, a generalized methodology for assessing the in vitro antifungal activity against filamentous fungi like Rhizoctonia solani is the broth microdilution assay, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).
Generalized Broth Microdilution Protocol for Rhizoctonia solani
-
Inoculum Preparation:
-
Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote mycelial growth.
-
A mycelial suspension is prepared by gently scraping the surface of the agar plate with a sterile loop or by blending a small piece of the mycelial mat in a sterile saline solution.
-
The suspension is filtered to remove large aggregates, and the resulting inoculum is adjusted to a standardized concentration.
-
-
Assay Plate Preparation:
-
A serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Each well will contain a specific concentration of the antifungal agent, with control wells containing only the medium (sterility control) and medium with the fungal inoculum (growth control).
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate.
-
The plate is incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth.
-
-
Data Analysis:
-
Fungal growth is assessed visually or by measuring the optical density using a microplate reader.
-
The percentage of growth inhibition is calculated for each concentration of the antifungal agent relative to the growth control.
-
The EC50 value, the concentration of the agent that inhibits 50% of fungal growth, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Antifungal Agent 94: A Technical Guide to Its Mechanism and Impact on Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall is a critical structure for fungal viability and pathogenesis, presenting a key target for antifungal drug development.[1][2] This technical guide provides an in-depth overview of Antifungal Agent 94, a novel investigational compound designed to disrupt fungal cell wall synthesis. This document details its mechanism of action, summarizes its in vitro efficacy, and explores its impact on crucial fungal stress response pathways. Furthermore, it provides comprehensive experimental protocols for the evaluation of this compound and similar compounds.
Introduction to this compound
This compound is a potent and specific inhibitor of the enzyme β-(1,3)-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-glucan, a major polysaccharide component of the fungal cell wall that is essential for maintaining its structural integrity.[1][3] By targeting this enzyme, this compound disrupts the cell wall, leading to osmotic instability and fungal cell death.[3] This mechanism is analogous to that of the echinocandin class of antifungal drugs.[3][4] The fungal cell wall's unique composition, absent in mammalian cells, makes it an attractive target for selective antifungal therapy.[2]
Mechanism of Action
This compound acts as a non-competitive inhibitor of the Fks1 subunit of the β-(1,3)-glucan synthase complex.[3] This inhibition prevents the polymerization of UDP-glucose into β-(1,3)-glucan chains, which are crucial for the formation of the cell wall's structural backbone.[3][5] The resulting depletion of β-(1,3)-glucan leads to a weakened and fragile cell wall, rendering the fungal cell susceptible to osmotic lysis, particularly in actively growing regions such as the hyphal tips.[1]
Quantitative Data Summary
The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.125 |
| Candida glabrata | 0.03 - 0.25 |
| Candida parapsilosis | 0.5 - 2 |
| Aspergillus fumigatus | 0.015 - 0.06 |
| Cryptococcus neoformans | >16 |
Data is hypothetical and for illustrative purposes, based on typical echinocandin activity.
Table 2: Inhibition of β-(1,3)-glucan synthase activity by this compound.
| Fungal Species | IC₅₀ (µg/mL) |
| Candida albicans | 0.005 |
| Aspergillus fumigatus | 0.002 |
IC₅₀ represents the concentration of the agent that inhibits 50% of the enzyme's activity. Data is hypothetical.
Impact on Fungal Signaling Pathways
The cell wall stress induced by this compound triggers compensatory signaling pathways in fungi, which attempt to repair the damage and maintain cell integrity. Understanding these pathways is crucial for predicting and overcoming potential resistance mechanisms.
Protein Kinase C (PKC) Cell Wall Integrity Pathway
The PKC pathway is a primary response to cell wall stress.[6] Damage to the cell wall is sensed by transmembrane proteins, which activate Rho1 GTPase.[5] Rho1, in turn, activates protein kinase C (Pkc1), initiating a MAP kinase cascade that ultimately leads to the activation of the transcription factor Rlm1.[6][7] Rlm1 upregulates the expression of genes involved in cell wall synthesis and remodeling, including chitin synthase genes, as a compensatory mechanism.[8]
Caption: PKC Cell Wall Integrity Pathway Activation.
Ca²⁺-Calcineurin Signaling Pathway
The calcineurin pathway is another critical stress response pathway in fungi.[9][10] Cell wall stress can lead to an influx of extracellular calcium, which activates the calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall synthesis, ion homeostasis, and stress resistance.[10][12] There is significant crosstalk between the PKC and calcineurin pathways.[12]
Caption: Ca²⁺-Calcineurin Signaling Pathway.
Target of Rapamycin (TOR) Signaling Pathway
The TOR pathway is a central regulator of cell growth in response to nutrient availability and stress.[13][14] While primarily known for its role in nutrient sensing, the TOR pathway also intersects with cell wall integrity signaling.[15] Inhibition of TOR signaling by rapamycin can affect filamentous growth, which is closely linked to cell wall synthesis and expansion.[13][15] The interplay between TOR and cell wall stress responses is an active area of research.[16]
Caption: TOR Signaling Pathway and Cell Wall Stress.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of antifungal agents like this compound.
Antifungal Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[17][18]
Caption: Broth Microdilution Workflow.
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[18]
-
-
MIC Determination:
β-(1,3)-Glucan Synthase Activity Assay
This assay measures the in vitro inhibitory effect of an antifungal agent on the activity of the β-(1,3)-glucan synthase enzyme.
Protocol:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Mechanically disrupt the cells in a lysis buffer to prepare a crude membrane fraction, which contains the β-(1,3)-glucan synthase complex.[19]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the membrane fraction, buffer, activators (e.g., GTPγS), and the substrate, UDP-[¹⁴C]-glucose.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C to allow for the synthesis of [¹⁴C]-labeled glucan.
-
-
Quantification:
-
Stop the reaction and precipitate the synthesized glucan.
-
Wash the precipitate to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each drug concentration and determine the IC₅₀ value.
-
Cell Wall Integrity Assay: Calcofluor White Staining
Calcofluor White (CFW) is a fluorescent dye that binds to chitin in the fungal cell wall.[20] Increased staining can indicate a compensatory response to cell wall stress.
Caption: Calcofluor White Staining Workflow.
Protocol:
-
Cell Treatment:
-
Grow fungal cells in liquid medium in the presence and absence of a sub-inhibitory concentration of this compound.
-
-
Staining:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a solution of Calcofluor White (10 µg/mL in PBS).
-
Incubate in the dark for 10 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess stain and mount them on a microscope slide.
-
Observe the cells using a fluorescence microscope with a DAPI filter set.
-
-
Analysis:
-
Compare the fluorescence intensity and localization of staining between treated and untreated cells. An increase in fluorescence in treated cells suggests an upregulation of chitin synthesis as a response to cell wall stress.
-
Analysis of MAP Kinase Phosphorylation
This experiment assesses the activation of the PKC cell wall integrity pathway by detecting the phosphorylation of the terminal MAP kinase (Slt2 in yeast, Mkc1 in Candida albicans).[6]
Protocol:
-
Cell Treatment and Protein Extraction:
-
Expose fungal cells to this compound for various time points.
-
Rapidly harvest the cells and extract total protein using a suitable lysis buffer containing phosphatase inhibitors.[19]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAP kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAP kinase.
-
-
Analysis:
-
An increase in the phosphorylated form of the MAP kinase in treated cells indicates activation of the PKC pathway.
-
Conclusion
This compound demonstrates potent in vitro activity against a range of fungal pathogens by specifically inhibiting β-(1,3)-glucan synthase, a critical enzyme in fungal cell wall synthesis. Its mechanism of action leads to significant cell wall stress, which in turn activates compensatory signaling pathways such as the PKC and calcineurin pathways. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of new antifungal therapies targeting the fungal cell wall. Further research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development.
References
- 1. 6.9 The fungal wall as a clinical target [davidmoore.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target of rapamycin signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Dual Action Antifungal Small Molecule Modulates Multidrug Efflux and TOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Impact of Antifungal Agent 94 on Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 94, identified as compound 49 in recent literature, is a novel flavonoid derivative demonstrating significant antifungal properties. This technical guide provides a comprehensive analysis of its known impact on fungal pathogens, with a specific focus on its potential interaction with the ergosterol biosynthesis pathway. While direct enzymatic inhibition within this pathway by this compound has not been definitively established, this document synthesizes the available data on its antifungal activity, details the experimental protocols for its evaluation, and explores the broader context of flavonoid-mediated antifungal mechanisms, some of which are known to involve the disruption of ergosterol production and fungal membrane integrity.
Introduction to this compound
This compound is a synthetic flavonoid derivative characterized as a 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. Its chemical structure and potent fungicidal activity against a range of plant pathogenic fungi, notably Rhizoctonia solani, have positioned it as a compound of interest for the development of new antifungal therapies. The primary research identifying this compound highlights its high efficacy, suggesting a novel mechanism of action that warrants further investigation.
Quantitative Antifungal Activity
The antifungal efficacy of this compound (Compound 49) has been quantified against several phytopathogenic fungi. The following table summarizes the available data, providing a clear comparison of its activity.
| Fungal Species | EC50 (µg/mL) | Reference |
| Rhizoctonia solani | 0.28 | [Dai P, et al., 2024] |
| Rhizoctonia solani | 0.46 (half-maximal effective concentration) | [Dai P, et al., 2024] |
Potential Impact on Ergosterol Biosynthesis
While the primary literature on this compound does not explicitly detail its mechanism of action as an ergosterol biosynthesis inhibitor, the broader class of flavonoid compounds has been shown to exert antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.[1][2][3][4][5]
The ergosterol biosynthesis pathway is a critical target for many established antifungal drugs. Its disruption leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to cell death.
General Antifungal Mechanisms of Flavonoids
Flavonoids are known to inhibit fungal growth through several mechanisms:
-
Plasma Membrane Disruption: Altering the permeability of the fungal cell membrane, leading to the leakage of intracellular components.[1][2]
-
Mitochondrial Dysfunction: Inducing mitochondrial damage and disrupting the respiratory chain.[1]
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the synthesis of essential macromolecules.[1]
-
Inhibition of Efflux Pumps: Preventing the expulsion of antifungal compounds from the fungal cell.[1]
-
Inhibition of Ergosterol Biosynthesis: Some flavonoids have been shown to specifically inhibit enzymes within the ergosterol biosynthesis pathway.[3][6]
A preliminary mechanistic study on a compound structurally related to this compound (compound 2 from the same study) revealed that it induced disordered entanglement and shrinkage of hyphal surfaces, along with the extravasation of cellular contents. These morphological changes are consistent with a mechanism that disrupts the fungal cell wall or membrane integrity, which could be a downstream effect of ergosterol biosynthesis inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is adapted from the primary literature describing the activity of this compound.
-
Preparation of Fungal Cultures: The target fungi (e.g., Rhizoctonia solani) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 2-4 days.
-
Preparation of Test Compound Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared.
-
Assay Plate Preparation: The test compound solutions are mixed with molten PDA to achieve the desired final concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.
-
Incubation: The plates are incubated at 25 ± 1 °C.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate (containing only the solvent) reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial growth on the control plates, and T is the average diameter of the mycelial growth on the treated plates.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated by probit analysis based on the inhibition rates at different concentrations.
Visualizations
Logical Relationship of this compound Identification
The following diagram illustrates the process of identifying and characterizing the antifungal activity of this compound.
Caption: Workflow for the design, synthesis, and evaluation of this compound.
Potential Signaling Pathway Disruption by Flavonoids
This diagram illustrates the general ergosterol biosynthesis pathway in fungi and highlights potential points of inhibition by antifungal agents, including some flavonoids. The specific target of this compound within this pathway remains to be elucidated.
Caption: The fungal ergosterol biosynthesis pathway and potential points of disruption.
Conclusion and Future Directions
This compound is a promising novel flavonoid derivative with potent antifungal activity. While its precise mechanism of action is yet to be fully elucidated, its structural class and the observed morphological effects on fungal hyphae suggest a potential disruption of the cell membrane or cell wall integrity. Future research should focus on detailed mechanistic studies to determine if this compound directly inhibits key enzymes in the ergosterol biosynthesis pathway. Such studies could include in vitro enzyme inhibition assays, sterol profiling of treated fungal cells, and gene expression analysis of the ERG gene family. A definitive understanding of its mechanism of action will be crucial for its further development as a clinical or agricultural antifungal agent.
References
Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy for decades.[1][2][3] However, the development of resistance necessitates the discovery of new and more potent azole derivatives. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of novel triazole-based antifungal agents, offering insights into the rational design of future antifungal therapies. While the specific designation "Antifungal agent 94" does not correspond to a publicly documented compound, this guide will utilize data from various novel antifungal agents to illustrate the core principles and methodologies of SAR studies in this critical area of drug discovery.
Core Principles of Azole Antifungal SAR
The antifungal activity of azole compounds is primarily dictated by their ability to bind to the active site of CYP51.[1][2] The general pharmacophore of an azole antifungal consists of a nitrogen-containing heterocyclic ring (triazole or imidazole) that coordinates with the heme iron atom in the enzyme's active site, a core scaffold, and a side chain that interacts with the protein's substrate-binding channel. SAR studies in this class of compounds typically focus on modifying these three components to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various novel triazole derivatives against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 1)
| Compound | R-Group Modification | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| 1a | 4-chlorophenyl | 0.5 | 1 | >16 |
| 1b | 2,4-difluorophenyl | 0.25 | 0.5 | 8 |
| 1c | 4-methoxyphenyl | 1 | 2 | >16 |
| 1d | 4-nitrophenyl | 0.125 | 0.25 | 4 |
| Fluconazole | (Reference) | 1 | 2 | >64 |
Table 2: In Vitro Antifungal Activity (MIC80, µg/mL) of Novel Triazole Analogs (Series 2)
| Compound | Linker Modification | Candida glabrata | Candida krusei | Fusarium solani |
| 2a | -CH2- | 4 | 8 | 16 |
| 2b | -CH2-O- | 2 | 4 | 8 |
| 2c | -CH2-S- | 1 | 2 | 4 |
| 2d | -CH2-SO2- | 8 | 16 | 32 |
| Itraconazole | (Reference) | 0.5 | 1 | 2 |
Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.
-
Preparation of Antifungal Agent Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the growth in the control well (containing no antifungal agent).
Visualizations
Signaling Pathway: Ergosterol Biosynthesis and the Action of Azole Antifungals
Caption: Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Conclusion
The structure-activity relationship studies of novel azole antifungal agents are crucial for the development of new therapies to combat the growing threat of fungal infections. By systematically modifying the chemical structure of the azole pharmacophore and evaluating the resulting changes in antifungal activity, researchers can identify key structural features that contribute to enhanced potency and a broader spectrum of activity. The data and methodologies presented in this guide provide a framework for the rational design of the next generation of azole antifungals, with the ultimate goal of overcoming the challenges of drug resistance and improving patient outcomes.
References
Antifungal Agent 94: A Bioinformatics-Driven Approach to Target Prediction and Validation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 94, a novel flavonoid derivative also identified as Compound 49, has demonstrated significant in vitro efficacy against the devastating plant pathogen Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 0.28 μM. The selective pressure to develop new fungicidal compounds with novel mechanisms of action is immense, driven by the rise of resistance to existing antifungal agents. This technical guide outlines a comprehensive bioinformatics and experimental workflow designed to predict and validate the molecular targets of this compound in R. solani. By leveraging publicly available genomic and proteomic data, in silico modeling, and established in vitro assays, this document provides a roadmap for elucidating the mechanism of action of this promising antifungal candidate. The methodologies detailed herein are intended to accelerate the drug development pipeline, offering a structured approach for researchers in mycology, agronomy, and pharmaceutical sciences.
Introduction to this compound
This compound is a flavonoid derivative that has shown potent activity against the soil-borne pathogenic fungus Rhizoctonia solani. Flavonoids are a class of natural products known for their diverse biological activities, including antimicrobial properties.[1][2] The mechanism of action for many flavonoids involves the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[1][2] Understanding the specific molecular targets of this compound is crucial for its development as a commercial fungicide.
Table 1: Bioactivity of this compound
| Compound Name | Chemical Class | Target Organism | EC50 (μM) |
| This compound (Compound 49) | Flavonoid Derivative | Rhizoctonia solani | 0.28 |
Bioinformatics Workflow for Target Prediction
A systematic bioinformatics approach is essential to narrow down the vast number of potential protein targets in R. solani. The following workflow integrates genomic, proteomic, and cheminformatic techniques to generate a high-confidence list of candidate targets for this compound.
Data Acquisition
The initial step involves gathering all relevant biological and chemical data.
-
Rhizoctonia solani Genomics and Proteomics: The complete genome and predicted proteome of various R. solani anastomosis groups can be retrieved from databases such as the Rhizoctonia solani Genome Database (RsolaniDB) and the National Center for Biotechnology Information (NCBI).[3][4][5] The Kyoto Encyclopedia of Genes and Genomes (KEGG) provides valuable information on metabolic pathways within the fungus.[6]
-
This compound Structure: The 3D structure of this compound (Compound 49) is required in a suitable format (e.g., SDF or MOL) for molecular docking studies. This can be obtained from chemical databases or drawn using chemical structure editors.
Candidate Target Identification
This phase focuses on identifying a subset of proteins from the R. solani proteome that are likely to be the target of this compound.
-
Essential Gene Analysis: Genes that are essential for the survival of R. solani are prime drug targets. Essential genes can be predicted by comparing the R. solani genome to a database of known essential genes in other fungi.
-
Homology to Known Flavonoid Targets: Many flavonoids are known to inhibit specific enzyme classes.[1][2] The R. solani proteome can be searched for homologs of known fungal targets of flavonoids, such as fatty acid synthases, topoisomerases, and protein kinases.
-
Druggability Prediction: "Druggable" proteins possess binding pockets with appropriate physicochemical properties to accommodate a small molecule like this compound. Various computational tools can predict the druggability of a protein based on its 3D structure or sequence.
In Silico Validation: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. This method helps to prioritize the candidate targets identified in the previous step.
-
Objective: To predict the binding affinity and interaction patterns of this compound with the selected candidate target proteins from R. solani.
-
Outcome: A ranked list of potential targets based on their predicted binding energies and a detailed visualization of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Targets of this compound in Rhizoctonia solani
Based on the known mechanisms of flavonoid antifungals and the available genomic information for R. solani, several high-priority candidate targets can be proposed.
Table 2: Predicted Candidate Targets for this compound in Rhizoctonia solani
| Target Protein Class | Specific Example in R. solani (Hypothetical Gene ID) | Rationale for Selection |
| Fatty Acid Synthase | RsFAS1 | Essential for membrane biosynthesis; known target of some flavonoids.[2] |
| Topoisomerase II | RsTOP2 | Involved in DNA replication and repair; inhibition leads to cell death. |
| Cytochrome P450 enzymes | RsCYP51 | Essential for ergosterol biosynthesis, a common antifungal target.[7] |
| Mitogen-Activated Protein Kinase (MAPK) | RsSLT2 | Crucial for cell wall integrity signaling pathway. |
| Succinate Dehydrogenase | RsSDH | Component of the mitochondrial electron transport chain; inhibition disrupts cellular respiration. |
Experimental Protocols for Target Validation
The predictions from the bioinformatics workflow must be validated through rigorous experimental testing. The following protocols provide a framework for these validation studies.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents visible growth of R. solani.
-
Materials:
-
This compound stock solution (in DMSO)
-
Rhizoctonia solani culture
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a serial dilution of this compound in PDB in a 96-well plate.
-
Inoculate each well with a standardized suspension of R. solani mycelia or spores.
-
Include a positive control (a known antifungal) and a negative control (DMSO without the compound).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[8][9]
-
Molecular Docking Protocol
This protocol details the steps for performing in silico docking of this compound against a candidate target protein.
-
Software:
-
Protocol:
-
Prepare the Receptor: Remove water molecules and add polar hydrogens to the protein structure. Define the binding site (grid box) based on the location of the active site or a predicted druggable pocket.
-
Prepare the Ligand: Optimize the 3D structure of this compound and assign appropriate charges.
-
Run Docking Simulation: Execute the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.
-
Analyze Results: Analyze the predicted binding energies and visualize the top-ranked poses to identify key molecular interactions.
-
In Vitro Enzyme Inhibition Assay
If the predicted target is an enzyme, its inhibition by this compound can be directly tested.
-
General Protocol (Example: Succinate Dehydrogenase):
-
Isolate mitochondria from R. solani cells.
-
Prepare a reaction mixture containing a substrate for the enzyme (e.g., succinate) and a detection reagent (e.g., a chromogenic substrate that changes color upon reduction).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition at each concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Conclusion and Future Directions
The integrated bioinformatics and experimental approach outlined in this guide provides a robust framework for the target identification and validation of this compound. By systematically identifying essential and druggable targets in Rhizoctonia solani and validating these predictions through in silico and in vitro methods, researchers can efficiently elucidate the mechanism of action of this promising flavonoid derivative. Future work should focus on transcriptomic and proteomic analyses of R. solani treated with this compound to gain a global view of the cellular response and further confirm the predicted targets. These efforts will be instrumental in advancing this compound through the drug development pipeline and potentially delivering a novel and effective solution for the control of Rhizoctonia diseases in agriculture.
References
- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. RsolaniDB [rsolanidb.kaust.edu.sa]
- 4. Rhizoctonia solani genome assembly ASM4924513v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. Rhizoctonia solani AG-1 IB genome assembly 7_3_14 - NCBI - NLM [ncbi.nlm.nih.gov]
- 6. KEGG GENOME: Rhizoctonia solani [kegg.jp]
- 7. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for pencycuron resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. healthdisgroup.us [healthdisgroup.us]
Antifungal Agent 94 (Compound 49): A Technical Guide on a Novel Flavonoid Derivative Against Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of emerging and drug-resistant fungal pathogens poses a significant threat to agriculture and human health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. This technical guide focuses on a promising new antifungal agent, a flavonoid derivative identified as Compound 49 (also referred to as Antifungal Agent 94), which incorporates a 5-sulfonyl-1,3,4-thiadiazole moiety. This compound has demonstrated potent activity against a range of phytopathogenic fungi, highlighting its potential as a lead structure for the development of new fungicides. Flavonoids, a class of natural products, are known for their diverse biological activities, and their synthetic modification offers a promising avenue for the discovery of new therapeutic agents.[1][2]
Quantitative Antifungal Activity
Compound 49 and its analogs have been evaluated for their in vitro antifungal activity against several significant plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of Compound 49 and Related Analogs against Rhizoctonia solani [1][2]
| Compound | EC50 (μg/mL) |
| Compound 49 (this compound) | 0.28 |
| Compound 2 | 0.41 |
| Carbendazim (Control) | Not specified in this study |
Table 2: In Vitro Antifungal Activity of a Series of 5-Sulfonyl-1,3,4-thiadiazole Flavonoid Derivatives against Various Phytopathogenic Fungi [3]
| Compound | Botrytis cinerea EC50 (μg/mL) | Alternaria solani EC50 (μg/mL) | Rhizoctorzia solani EC50 (μg/mL) | Fusarium graminearum EC50 (μg/mL) | Colletotrichum orbiculare EC50 (μg/mL) |
| C13 | >50 | 15.32 ± 0.78 | 0.49 ± 0.05 | 25.16 ± 1.23 | 8.14 ± 0.42 |
| C15 | 35.14 ± 1.89 | 10.21 ± 0.55 | 0.37 ± 0.03 | 18.25 ± 0.97 | 6.23 ± 0.31 |
| C19 | 28.47 ± 1.45 | 8.76 ± 0.43 | 0.37 ± 0.04 | 15.89 ± 0.81 | 5.78 ± 0.29 |
| Carbendazim (Control) | 1.25 ± 0.09 | >50 | 0.52 ± 0.06 | 2.13 ± 0.15 | 3.47 ± 0.18 |
Experimental Protocols
Synthesis of 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids
The synthesis of the target compounds is achieved through a multi-step process:
-
Synthesis of Intermediate 1 (1,3,4-thiadiazole thiol): Substituted thiohydrazide is reacted with carbon disulfide in the presence of a base to yield the corresponding 1,3,4-thiadiazole thiol derivative.
-
Synthesis of Intermediate 2 (Chalcone): A substituted 2-hydroxyacetophenone is reacted with a substituted benzaldehyde in ethanol under alkaline conditions at room temperature to form the chalcone intermediate.[4]
-
Synthesis of Intermediate 3 (Flavonol): The chalcone intermediate (Intermediate 2) undergoes oxidative cyclization using hydrogen peroxide in a methanolic alkaline solution to yield the flavonol core structure.[4]
-
Synthesis of Intermediate 4 (Propargylated Flavonol): The flavonol (Intermediate 3) is reacted with 1,3-dibromopropane to introduce a linker.[4]
-
Final Product Synthesis: Intermediate 4 is coupled with Intermediate 1 in the presence of a weak base (e.g., K2CO3) to yield the final 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid. The sulfonyl group is typically formed by oxidation of the thioether linkage.[4]
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.[5]
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various final concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches a certain diameter.
-
Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control group and T is the colony diameter of the treated group.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.
Microscopy Studies for Mechanism of Action
To investigate the preliminary mechanism of action, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) were employed to observe morphological changes in the fungal hyphae after treatment with the test compounds.[3]
-
Fungal Culture and Treatment: The fungus is cultured in a liquid medium (e.g., potato dextrose broth) containing the test compound at its EC50 concentration. A control culture without the compound is also prepared.
-
Sample Preparation for SEM:
-
The fungal mycelia are harvested and fixed with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
The samples are then washed, dehydrated through a graded ethanol series, and subjected to critical-point drying.
-
The dried samples are mounted on stubs, sputter-coated with gold, and observed under a scanning electron microscope.
-
-
Sample Preparation for TEM:
-
The fungal mycelia are fixed, post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in a resin (e.g., Spurr's resin).
-
Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined under a transmission electron microscope.
-
Mechanism of Action
Preliminary mechanistic studies on active compounds from this series, such as compound 2 and C19, have revealed significant morphological and ultrastructural changes in the treated fungal hyphae.[1][3]
-
SEM Observations: Treatment with the compounds led to disordered entanglement and shrinkage of the hyphal surfaces.[1][3]
-
TEM Observations: The treated fungal cells showed extravasation of cellular contents, vacuole swelling and rupture, and a reduced number of mitochondria.[1][3]
These observations suggest that the antifungal action of these flavonoid derivatives involves the disruption of the cell wall and membrane integrity, leading to leakage of intracellular components and ultimately, cell death. The reduction in mitochondria also points to a potential interference with cellular respiration and energy production.
Flavonoids, in general, are known to exert their antifungal effects through multiple mechanisms, including:
Conclusion
This compound (Compound 49), a novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid, demonstrates potent in vitro activity against the emerging fungal pathogen Rhizoctonia solani. The unique structural combination of a flavonoid backbone with a sulfonyl-thiadiazole moiety represents a promising scaffold for the development of new antifungal agents. Preliminary mechanistic studies indicate that its mode of action involves the disruption of fungal cell structure and integrity. Further research is warranted to elucidate the specific molecular targets and to evaluate the in vivo efficacy and toxicological profile of this promising compound and its analogs. This will be crucial in determining their potential for development as next-generation fungicides to combat the growing threat of fungal diseases.
References
- 1. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Antifungal Evaluation, and Three-Dimensional Quantitative Structure-Activity Relationship of Novel 5-Sulfonyl-1,3,4-thiadiazole Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revistas.intec.edu.do [revistas.intec.edu.do]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94
Introduction
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to "Antifungal Agent 94," a novel investigational compound. The methodologies are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Adherence to these standardized procedures is crucial for generating reproducible and comparable data, which is essential for researchers, scientists, and drug development professionals in the evaluation of new antifungal agents.[1]
Core Principle: Broth Microdilution Method
The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[1] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.[1][3] The MIC provides a quantitative measure of the antifungal agent's potency and is a critical parameter in preclinical drug development.
Detailed Experimental Protocols
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing.[1] The specific concentration range will depend on the expected potency of this compound.
Fungal Inoculum Preparation
Standardized inoculum preparation is critical for the accuracy and reproducibility of susceptibility testing.[4]
For Yeasts (e.g., Candida species):
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[4][5]
-
Harvest several distinct colonies and suspend them in sterile saline.[4]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[4]
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4][6]
For Molds (e.g., Aspergillus species):
-
Subculture the mold on a medium that supports sporulation (e.g., Potato Dextrose Agar) and incubate at 35°C for a duration sufficient for sporulation to occur.[1][7]
-
Harvest the conidia by gently scraping the surface of the culture. To facilitate this, the colonies can be covered with sterile water, and for some species like Aspergillus, a wetting agent such as Tween 20 may be used.[7]
-
Adjust the conidial suspension to the desired concentration. The final inoculum concentration for molds is typically higher than for yeasts, in the range of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[6]
Broth Microdilution Assay Procedure
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Inoculate each well with 100 µL of the standardized fungal suspension.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and may be extended up to 72 hours for some slower-growing species like Cryptococcus.[4][8] For molds, incubation is generally around 48 hours.[9]
Endpoint Determination (MIC Reading)
The method for determining the MIC endpoint can vary depending on the class of the antifungal agent and the fungus being tested.[3]
-
Visual Reading: The MIC is read as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well.[1] For some antifungals, this is a 50% reduction in turbidity, while for others, it is complete inhibition of growth.[3]
-
Spectrophotometric Reading: Using a microplate reader can reduce the subjectivity of visual reading.[1]
-
Trailing Effect: Some drug-organism combinations, particularly with azoles, may exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC.[10][11] In such cases, it is often recommended to read the endpoint at 24 hours.[10]
Data Presentation
Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison.
Table 1: In Vitro Susceptibility of Quality Control Fungal Strains to this compound
| Fungal Strain | MIC Range (µg/mL) for this compound |
| Candida albicans ATCC 90028 | [Insert experimentally determined range] |
| Candida parapsilosis ATCC 22019 | [Insert experimentally determined range] |
| Aspergillus fumigatus ATCC 204305 | [Insert experimentally determined range] |
Table 2: CLSI and EUCAST Standardized Conditions for Broth Microdilution
| Parameter | CLSI Guideline | EUCAST Guideline |
| Medium | RPMI-1640 | RPMI-1640 (may be supplemented with 2% glucose for some fungi)[9] |
| Yeast Inoculum | 0.5 x 10³ to 2.5 x 10³ cells/mL[4][6] | Similar to CLSI |
| Mold Inoculum | 0.4 x 10⁴ to 5 x 10⁴ conidia/mL[6] | 2 x 10⁵ to 5 x 10⁵ CFU/mL for Aspergillus[9] |
| Incubation | 35°C for 24-72 hours[4] | 35°C for approximately 48 hours for Aspergillus[9] |
| Endpoint Reading | Visual or spectrophotometric[1] | Primarily spectrophotometric[1] |
Visualizations
Caption: Broth microdilution experimental workflow.
Caption: Logical relationship from experiment to interpretation.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
"Antifungal agent 94" formulation for experimental use
For Research Use Only
Introduction
Antifungal Agent 94 is a novel synthetic compound belonging to the azole class of antifungal agents.[1][2][3] It exhibits potent fungistatic activity against a broad spectrum of pathogenic fungi by inhibiting the ergosterol biosynthesis pathway.[1][2][4][5] Specifically, this compound targets lanosterol 14α-demethylase, a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[2] These application notes provide detailed protocols for the formulation and experimental use of this compound in both in vitro and in vivo research settings.
Formulation for Experimental Use
For consistent and reproducible results, proper formulation of the hydrophobic this compound is critical.
2.1. Stock Solution Preparation (10 mg/mL)
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
2.2. Working Solution for In Vitro Assays
For in vitro assays such as broth microdilution, the DMSO stock solution should be diluted in the appropriate culture medium (e.g., RPMI-1640) to the desired final concentrations. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity to fungal cells.
2.3. Formulation for In Vivo (Murine Model) Administration
For intravenous administration in mice, a non-toxic, injectable vehicle is required.
-
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Kolliphor® EL (Cremophor® EL)
-
Sterile saline (0.9% NaCl)
-
-
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Prepare the vehicle by mixing Kolliphor® EL and sterile saline in a 1:1 ratio.
-
For a final dosing solution of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in the prepared vehicle. For example, add 100 µL of the stock solution to 900 µL of the Kolliphor® EL/saline vehicle.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh on the day of use.
-
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent against various fungal isolates.[6][7]
3.1. Quantitative Data Summary
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 1.0 |
| Candida parapsilosis | ATCC 22019 | 0.06 | 0.125 |
| Cryptococcus neoformans | H99 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1.0 | 2.0 |
Table 1. In vitro activity of this compound against a panel of pathogenic fungi. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
3.2. Experimental Protocol: Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.[9]
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The typical concentration range to test is 0.016 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Endpoint Reading:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[7]
-
3.3. Visualization: MIC Determination Workflow
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biofilm Disruption and Inhibition Assays for Antifungal Agent 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The formation of a biofilm, a structured community of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix, provides a protective barrier against antifungal agents and host immune responses. This application note provides detailed protocols for assessing the efficacy of a novel compound, designated Antifungal Agent 94, in inhibiting the formation of and disrupting pre-formed fungal biofilms. The described assays are fundamental for the preclinical evaluation of new antifungal candidates.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy in biofilm inhibition and disruption.
Table 1: Biofilm Inhibition by this compound
| Concentration of Agent 94 (µg/mL) | Biofilm Formation Inhibition (%) (Crystal Violet Assay) | Metabolic Activity Inhibition (%) (XTT Assay) |
| 0 (Control) | 0 | 0 |
| 1 | 25.3 | 30.1 |
| 2 | 48.7 | 55.2 |
| 4 | 75.1 | 80.5 |
| 8 | 92.4 | 95.8 |
| 16 | 96.2 | 98.1 |
Table 2: Disruption of Pre-formed Biofilms by this compound
| Concentration of Agent 94 (µg/mL) | Biofilm Disruption (%) (Crystal Violet Assay) | Reduction in Metabolic Activity (%) (XTT Assay) |
| 0 (Control) | 0 | 0 |
| 16 | 35.6 | 40.2 |
| 32 | 60.2 | 68.9 |
| 64 | 85.7 | 90.3 |
| 128 | 91.3 | 94.5 |
Experimental Protocols
Protocol 1: Fungal Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
33% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium at 37°C. Adjust the fungal suspension to a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of this compound at various concentrations (to achieve final desired concentrations) to the wells. Include a drug-free control (vehicle only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]
-
Washing: Remove the crystal violet solution and wash the plate three times with sterile distilled water.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Protocol 2: Fungal Biofilm Disruption Assay
This assay evaluates the ability of this compound to disrupt established, mature biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Prepare the fungal inoculum and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Compound Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Proceed with steps 5-10 from Protocol 1 to quantify the remaining biofilm.
-
Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Protocol 3: XTT Reduction Assay for Metabolic Activity
This assay measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-4 of Protocol 1 (for inhibition) or steps 1-4 of Protocol 2 (for disruption).
-
Washing: After treatment, wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione according to the manufacturer's instructions.
-
Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark for 2-5 hours at 37°C.
-
Quantification: Measure the absorbance of the supernatant at 490 nm using a microplate reader.
-
Calculation: The percentage of metabolic activity reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Visualizations
References
Application Notes and Protocols for the Evaluation of Novel Antifungal Agents Against Azole-Resistant Candida Strains
To the Esteemed Researcher,
Our comprehensive search for "Antifungal agent 94" (also identified as Compound 49, CAS No. 3030502-21-4) has revealed that its documented antifungal activity is currently limited to the plant pathogen Rhizoctonia solani.[1] At present, there is no publicly available scientific literature detailing the efficacy or mechanism of action of "this compound" against any Candida species, including azole-resistant strains.
Therefore, while we cannot provide specific application notes for "this compound" in the context of Candida infections, we have compiled a detailed set of general protocols and application notes for the evaluation of novel antifungal agents, such as flavonoid derivatives, against azole-resistant Candida strains. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this critical area of infectious disease research.
Flavonoids, the class of compounds to which "this compound" belongs, have demonstrated promising antifungal activities against various pathogens, including Candida species.[2][3][4][5] This underscores the potential of this chemical class in the development of new therapeutic strategies.
Quantitative Data on Anti-Candida Activity of Flavonoid Derivatives
To provide a perspective on the potential of flavonoid derivatives, the following table summarizes the in vitro antifungal activity of various flavonoids against Candida albicans from published studies.
| Flavonoid | Candida Strain(s) | MIC (µg/mL) | Reference |
| Quercetin | C. albicans 475 | 75 | [3] |
| Quercetin | C. albicans ATCC 10231 | > 83 | [3] |
| Myricetin | C. albicans | 32 | [3] |
| BrCl-flav (synthetic) | C. albicans Prx | 15.62 | [3] |
| Imidazole-chalcone derivative | Candida strains | 0.78 | [3] |
| 4'-fluoro-3-(1,2,4-triazol-1-yl) flavanones | Candida | 3.9 | [3] |
Experimental Protocols for Evaluation of Novel Antifungal Agents
A systematic approach is crucial for evaluating the potential of a new antifungal compound. The following protocols outline key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Candida isolates (including azole-resistant strains)
-
Novel antifungal agent stock solution
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare serial twofold dilutions of the novel antifungal agent in RPMI 1640 in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a positive control (no drug) and a negative control (no inoculum).
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Checkerboard Assay for Synergistic Effects
This assay is used to evaluate the interaction between the novel agent and a known antifungal, such as fluconazole, to identify potential synergistic, indifferent, or antagonistic effects.
Materials:
-
As per MIC determination protocol, plus a standard antifungal agent (e.g., fluconazole).
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the novel agent along the x-axis and the standard antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Biofilm Inhibition and Disruption Assays
Biofilm formation is a key virulence factor for Candida and contributes to drug resistance.
Materials:
-
As per MIC determination protocol.
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
Procedure for Biofilm Inhibition:
-
Adhere Candida cells to the bottom of a 96-well plate by incubating a standardized cell suspension for 90 minutes at 37°C.
-
Wash the wells to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of the novel antifungal agent.
-
Incubate for 24-48 hours to allow biofilm formation.
-
Wash the wells, stain the biofilms with crystal violet, and then solubilize the stain with ethanol.
-
Quantify the biofilm by measuring the absorbance of the solubilized crystal violet.
Procedure for Biofilm Disruption:
-
Allow biofilms to form for 24 hours as described above.
-
Wash the wells and add fresh medium containing serial dilutions of the novel antifungal agent.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Novel Antifungal Agent Evaluation
Caption: General experimental workflow for the evaluation of a novel antifungal agent.
Key Signaling Pathway in Azole Resistance
Azoles primarily function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis. Resistance can emerge through several mechanisms, including overexpression of ERG11 and increased drug efflux.
References
- 1. Candidiasis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 2. The in vivo anti-Candida albicans activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jemb.bio.uaic.ro [jemb.bio.uaic.ro]
- 4. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Antifungal Agent 94 in Combination with Other Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 94 is a new investigational triazole antifungal that targets the fungal enzyme lanosterol 14α-demethylase, an essential component in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[2][3] Due to the rise of antifungal resistance, combination therapy has become a critical strategy to enhance efficacy, reduce toxicity, and overcome resistance.[4][5] These application notes provide detailed protocols and summarized data on the in vitro and in vivo evaluation of this compound in combination with other major classes of antifungal drugs.
Mechanisms of Interaction
The interaction of this compound with other antifungal drugs can be synergistic, additive, indifferent, or antagonistic. Synergy, where the combined effect is greater than the sum of the individual effects, is often the goal of combination therapy.[6]
Potential Synergistic Interactions:
-
With Polyenes (e.g., Amphotericin B): While azoles can sometimes be antagonistic with polyenes by reducing the ergosterol target of Amphotericin B, synergy can occur.[7] The initial damage to the cell membrane by Amphotericin B may facilitate the entry of this compound.[3]
-
With Echinocandins (e.g., Caspofungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[1][8] This can increase the penetration of this compound to its target in the cell membrane.[9]
-
With Flucytosine (5-FC): 5-FC inhibits DNA and RNA synthesis.[10] Combination with a membrane-disrupting agent can enhance its uptake. The classic combination of Amphotericin B with flucytosine for cryptococcal meningitis highlights the potential of such pairings.[5][11]
Potential Antagonism:
-
With Polyenes (e.g., Amphotericin B): As this compound inhibits ergosterol synthesis, it can reduce the amount of the target molecule for Amphotericin B, which binds to ergosterol to form pores in the cell membrane.[7][10]
Quantitative Data Summary
The following tables summarize the in vitro interaction of this compound with other antifungal drugs against various fungal pathogens. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.
Table 1: In Vitro Interaction of this compound with Amphotericin B
| Fungal Species | FIC Index (Mean ± SD) | Interpretation |
| Candida albicans | 1.2 ± 0.3 | Indifference |
| Aspergillus fumigatus | 2.1 ± 0.5 | Antagonism |
| Cryptococcus neoformans | 0.8 ± 0.2 | Additive |
Table 2: In Vitro Interaction of this compound with Caspofungin
| Fungal Species | FIC Index (Mean ± SD) | Interpretation |
| Candida albicans | 0.4 ± 0.1 | Synergy |
| Candida glabrata | 0.3 ± 0.1 | Synergy |
| Aspergillus fumigatus | 0.5 ± 0.2 | Synergy |
Table 3: In Vitro Interaction of this compound with Flucytosine
| Fungal Species | FIC Index (Mean ± SD) | Interpretation |
| Candida albicans | 0.7 ± 0.2 | Additive |
| Cryptococcus neoformans | 0.4 ± 0.1 | Synergy |
FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to <4.0 = Indifference/Additive; ≥4.0 = Antagonism.
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Synergy Testing
This protocol determines the in vitro interaction between this compound and another antifungal drug using the checkerboard microdilution method.
Materials:
-
This compound (stock solution)
-
Second antifungal agent (e.g., Amphotericin B, Caspofungin; stock solution)
-
96-well microtiter plates
-
RPMI 1640 medium
-
Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions:
-
Serially dilute this compound horizontally across the microtiter plate in RPMI 1640 medium.
-
Serially dilute the second antifungal agent vertically down the plate.
-
The final plate will contain a grid of concentrations for both drugs.
-
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Caption: Workflow for the in vitro checkerboard assay.
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
This protocol evaluates the efficacy of this compound in combination with another antifungal in a murine model of disseminated candidiasis.
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Candida albicans strain
-
This compound (formulated for injection)
-
Second antifungal agent (formulated for injection)
-
Saline solution (vehicle control)
Procedure:
-
Induce Immunosuppression: Render mice neutropenic using cyclophosphamide or other appropriate methods.
-
Infection: Inject mice intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment:
-
Divide mice into four groups: Vehicle control, this compound monotherapy, Second antifungal monotherapy, and Combination therapy.
-
Administer treatment intraperitoneally or intravenously starting 24 hours post-infection and continue for a specified duration (e.g., 7 days).
-
-
Monitoring: Monitor mice daily for survival and clinical signs of illness.
-
Endpoint Analysis:
-
Survival: Record and plot survival curves (Kaplan-Meier).
-
Fungal Burden: At the end of the study, euthanize a subset of mice from each group, harvest organs (kidneys, brain), and determine the fungal burden by plating serial dilutions of tissue homogenates.
-
Caption: Workflow for the in vivo murine candidiasis model.
Signaling Pathway: Ergosterol Biosynthesis
This compound targets the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Caption: Inhibition of ergosterol biosynthesis by this compound.
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation of this compound in combination with other antifungals. The synergistic interactions, particularly with echinocandins, suggest promising avenues for developing more effective therapies against challenging fungal infections. Further in vivo studies are warranted to confirm these findings and to establish optimal dosing regimens for combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Antifungal Combinations in Difficult to Treat Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 7. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antifungal agents. The increasing incidence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery of new therapeutic options.[1][2] High-throughput screening of large compound libraries is a critical strategy in identifying novel antifungal leads.[1] This document outlines key methodologies, from initial screening to hit validation, and provides detailed protocols for commonly employed HTS assays.
Introduction to Antifungal Drug Discovery
The ideal antifungal agent should possess a broad spectrum of activity, be fungicidal rather than fungistatic, target fungal-specific pathways to minimize host toxicity, be available in multiple formulations, and have minimal side effects.[3] Current antifungal drugs target several key cellular processes in fungi, including the cell membrane, cell wall, and nucleic acid synthesis.[4][5] However, the emergence of resistance to existing drugs, such as azoles and echinocandins, underscores the urgent need for new agents with novel mechanisms of action.[2][6][7]
High-throughput screening allows for the rapid evaluation of thousands to millions of compounds, including small molecules, natural products, and repurposed drugs, to identify those with antifungal activity.[1][6][8]
Key Fungal Targets for Drug Discovery
Successful antifungal drug discovery relies on targeting essential fungal processes that are absent or significantly different in mammalian cells. This selective toxicity is crucial for minimizing side effects. Key targets include:
-
Ergosterol Biosynthesis: A primary target for azoles and polyenes, ergosterol is a vital component of the fungal cell membrane.[2][3][4][5] Inhibiting its synthesis disrupts membrane integrity, leading to cell death.[2][3]
-
Cell Wall Synthesis: The fungal cell wall, absent in mammalian cells, is an excellent target.[3] Key components include β-glucans and chitin. Echinocandins, for instance, inhibit β-1,3-D-glucan synthase, compromising cell wall integrity.[2][3][4][5]
-
Nucleic Acid and Protein Synthesis: Flucytosine interferes with DNA and RNA synthesis, while sordarins have been explored as inhibitors of protein synthesis.[4][5]
-
Virulence Factors: Targeting factors that contribute to fungal pathogenicity, such as biofilm formation and the yeast-to-hypha transition, represents a promising strategy to disarm the fungus without necessarily killing it, which may reduce the pressure for resistance development.[6][9]
-
Novel Signaling Pathways: Fungal-specific signaling pathways that regulate growth, development, and stress responses are emerging as attractive targets for novel antifungal agents.[2]
High-Throughput Screening Workflow
A typical HTS campaign for novel antifungal agents follows a multi-step process, from primary screening to hit confirmation and lead optimization.
Experimental Protocols
Protocol 1: Broth Microdilution High-Throughput Screening Assay
This protocol is adapted from standard antifungal susceptibility testing methods for a high-throughput format.[10][11][12] It is a robust method for assessing the growth-inhibitory effects of a large number of compounds.
1. Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)[10][13]
-
Compound library dissolved in DMSO
-
Positive control (e.g., Fluconazole, Amphotericin B)[10][13]
-
Negative control (DMSO vehicle)
-
Sterile 96-well or 384-well clear, flat-bottom microtiter plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance or fluorescence)
-
Resazurin sodium salt solution (for viability assessment)
2. Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a suspension of fungal cells or conidia in sterile saline or growth medium.
-
Adjust the suspension to the desired concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) using a hemocytometer or spectrophotometer.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of the microtiter plates to achieve the desired final concentration (e.g., 10 µM).
-
Dispense the positive and negative controls into designated wells.
-
-
Inoculation:
-
Add the prepared fungal inoculum to all wells, bringing the final volume to 100 µL (for 96-well plates) or 50 µL (for 384-well plates).
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.[14]
-
-
Data Acquisition:
-
Growth Inhibition (Absorbance): Measure the optical density (OD) at 620 nm before and after incubation.[10][13] The percentage of growth inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank))
-
Cell Viability (Fluorescence): Add resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 570 nm, Emission: 615 nm).[10][13] A decrease in fluorescence indicates reduced cell viability.
-
3. Data Analysis:
-
Calculate the Z-factor or Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.[15]
-
Identify initial hits as compounds that exhibit a predefined level of inhibition (e.g., >50% inhibition).
Protocol 2: Reporter Gene Assay for Pathway-Specific Inhibitors
This protocol is designed to identify compounds that modulate a specific fungal signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) linked to a pathway-responsive promoter.[16][17][18]
1. Materials:
-
A fungal strain engineered with a reporter gene construct (e.g., a promoter of a key stress response gene fused to a luciferase gene).[19]
-
Assay-specific medium.
-
Compound library.
-
Luciferase substrate (e.g., D-luciferin).[19]
-
Opaque-walled microtiter plates suitable for luminescence readings.
-
Luminometer.
2. Procedure:
-
Cell Preparation and Plating:
-
Grow the engineered fungal strain to the mid-logarithmic phase.
-
Dispense the cell suspension into the wells of the opaque-walled plate.
-
-
Compound Addition:
-
Add the test compounds and controls to the wells.
-
-
Induction (if necessary):
-
Induce the signaling pathway of interest if required (e.g., by adding a specific stressor like a cell wall damaging agent).
-
-
Incubation:
-
Incubate the plates for a predetermined time to allow for reporter gene expression.
-
-
Luminescence Reading:
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a plate-based luminometer.
-
3. Data Analysis:
-
Normalize the luminescence signal to cell density (if significant growth inhibition is observed).
-
Identify compounds that either significantly increase or decrease the reporter signal compared to the controls.
Protocol 3: High-Content Screening for Biofilm Inhibitors
This protocol uses automated microscopy and image analysis to quantify the inhibition of fungal biofilm formation.[6][9]
1. Materials:
-
Fungal strain (e.g., Candida albicans).
-
Biofilm-promoting medium.
-
Compound library.
-
Fluorescent dyes for staining (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix).
-
Microscopy-compatible microtiter plates (e.g., black-walled, clear-bottom).
-
High-content imaging system.
2. Procedure:
-
Inoculation and Compound Treatment:
-
Dispense the fungal inoculum into the wells of the imaging plates.
-
Add the test compounds and controls.
-
-
Biofilm Formation:
-
Incubate the plates under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
-
Staining:
-
Gently wash the wells to remove planktonic cells.
-
Add a solution containing the fluorescent dyes and incubate as required.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained biofilms using an automated high-content imaging system.
-
Use image analysis software to quantify biofilm parameters such as total biomass, cell viability, and hyphal length.
-
3. Data Analysis:
-
Identify compounds that significantly reduce one or more of the quantified biofilm parameters compared to the negative control.
Data Presentation and Hit Validation
Quantitative data from HTS should be carefully managed and presented to facilitate decision-making.
Data Summary Tables
Table 1: Example Primary Screen Hit Summary
| Metric | Value |
| Library Screened | Prestwick Chemical Library[6] |
| Number of Compounds | 1,200[6] |
| Primary Screen Concentration | 20 µM |
| Fungal Species | Candida albicans |
| Assay Format | Biofilm Formation Inhibition[6] |
| Initial Hit Rate | 3.17% (38 compounds)[6] |
| Confirmed Hit Rate | 0.25% (3 compounds)[6] |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - Biofilm Inhibition | CC50 (µM) - Mammalian Cells | Selectivity Index (CC50/IC50) |
| Ebselen | 1.25 | > 50 | > 40 |
| Temsirolimus | 0.5 | 10 | 20 |
| BAY 11-7082 | 2.5 | 25 | 10 |
| Data is illustrative and compiled from multiple sources for demonstration.[20] |
Hit Validation
Initial hits from the primary screen require rigorous validation to eliminate false positives and prioritize the most promising compounds. Key steps include:
-
Dose-Response Confirmation: Re-test the initial hits over a range of concentrations to determine their potency (e.g., IC50 or MIC) and efficacy.[20]
-
Orthogonal Assays: Use a different assay format to confirm the antifungal activity. For example, a hit from a growth inhibition assay could be tested in a cell viability assay.
-
Cytotoxicity Testing: Evaluate the toxicity of the confirmed hits against mammalian cell lines to assess their therapeutic window.
-
Spectrum of Activity: Test the hits against a panel of clinically relevant fungal pathogens, including resistant strains, to determine their spectrum of activity.[20]
Conclusion
High-throughput screening is a powerful engine for the discovery of novel antifungal agents. By combining robust and miniaturized assay formats with large and diverse compound libraries, researchers can efficiently identify promising starting points for drug development. The protocols and workflows outlined in these application notes provide a framework for establishing a successful antifungal HTS campaign, from initial screening to the validation of confirmed hits. The continued application and innovation in HTS technologies will be crucial in addressing the growing challenge of fungal infectious diseases.
References
- 1. In pursuit of the ideal antifungal agent for Candida infections: high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High Content Phenotypic Screenings to Identify Inhibitors of Candida albicans Biofilm Formation and Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating transcription pathways using fluorescent reporter genes and yeast functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A reporter gene assay for fungal sterol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling Reporters [discoverx.com]
- 19. A novel luciferase‐based reporter tool to monitor the dynamics of carbon catabolite repression in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms [mdpi.com]
Application Notes and Protocols for Cell-Based Assay Development of Antifungal Agent 94
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and implementation of cell-based assays to characterize the novel antifungal candidate, "Antifungal Agent 94." The protocols herein detail methods for determining antifungal efficacy, elucidating the mechanism of action, and assessing mammalian cell cytotoxicity.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This compound is a promising new compound identified through initial screening efforts. To advance its development, a thorough characterization of its biological activity is required. This application note outlines a strategic workflow and detailed protocols for the cell-based evaluation of this compound, from determining its minimum inhibitory concentration (MIC) to investigating its potential mechanism of action and selective toxicity. The provided methodologies are designed to be adaptable for various fungal species and research objectives.
Experimental Workflow
The characterization of this compound follows a tiered approach, beginning with the determination of its antifungal potency, followed by an assessment of its effect on mammalian cells to determine selectivity, and finally, delving into its mechanism of action by examining its impact on key fungal signaling pathways.
Caption: Overall experimental workflow for the characterization of this compound.
Data Presentation
Table 1: Antifungal Activity of Agent 94 against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.25 | 0.5 |
| Candida auris | B11221 | 0.5 | 1 |
| Aspergillus fumigatus | Af293 | 1 | 2 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Mammalian Cell Line | CC₅₀ (µg/mL) | Fungal Species | MIC (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| HEK293 | > 50 | C. albicans | 0.25 | > 200 |
| HepG2 | > 50 | C. auris | 0.5 | > 100 |
CC₅₀: 50% cytotoxic concentration.
Table 3: Induction of Cell Wall Integrity (CWI) Pathway Reporter by this compound
| Treatment | Concentration (µg/mL) | Reporter Activity (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 0.125 | 2.5 |
| This compound | 0.25 | 5.8 |
| This compound | 0.5 | 12.3 |
| Caspofungin (Positive Control) | 0.03 | 15.0 |
Signaling Pathway Investigation
A key aspect of characterizing a novel antifungal is to understand its mechanism of action. Many antifungal agents exert their effects by disrupting the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) signaling pathway.[1] A reporter gene assay can be employed to monitor the activation of this pathway in response to treatment with this compound.
Caption: The Cell Wall Integrity (CWI) signaling pathway and its investigation using a reporter gene assay.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Materials:
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
-
Drug Dilution:
-
Perform a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[4]
-
-
MIC Determination:
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
CC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Protocol 3: Cell Wall Integrity (CWI) Pathway Reporter Gene Assay
Materials:
-
Fungal strain engineered with a reporter construct (e.g., a promoter responsive to the CWI pathway driving the expression of a reporter gene like luciferase or LacZ).
-
Selective growth medium for the fungal reporter strain.
-
This compound
-
Positive control (e.g., Caspofungin, an echinocandin known to activate the CWI pathway).[1]
-
96-well plates (white plates for luminescence assays).
-
Luminometer or appropriate plate reader.
-
Luciferase assay reagent.
Procedure:
-
Inoculum Preparation:
-
Grow the fungal reporter strain in selective medium to mid-log phase.
-
Dilute the culture to the desired cell density in fresh medium.
-
-
Compound Treatment:
-
Add the diluted cell suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound and the positive control to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate under appropriate conditions for a duration sufficient to allow for reporter gene expression (e.g., 4-6 hours).
-
-
Reporter Activity Measurement:
-
For a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to cell density if necessary (e.g., by measuring OD₆₀₀ before adding the reagent).
-
Calculate the fold change in reporter activity for each treatment relative to the vehicle control.
-
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the comprehensive cell-based characterization of the novel this compound. By systematically determining its antifungal potency, selectivity, and impact on key fungal signaling pathways, researchers can gain critical insights into its therapeutic potential and mechanism of action, thereby guiding its further development as a potential new treatment for fungal infections.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Elucidating Resistance Mechanisms to Antifungal Agent 94
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of resistance to antifungal agents is a significant challenge in clinical practice and drug development. Understanding the molecular mechanisms by which fungi develop resistance to a novel compound, herein referred to as "Antifungal Agent 94," is crucial for optimizing its efficacy, developing strategies to overcome resistance, and designing next-generation antifungals. This document provides detailed application notes and protocols for key experimental techniques to elucidate the mechanisms of resistance to this compound. The primary mechanisms of antifungal resistance include alterations in the drug target, reduced intracellular drug concentration through efflux pumps, and activation of stress response pathways, such as the cell wall integrity pathway.[1][2][3][4]
The following sections detail protocols for investigating these common resistance mechanisms. While "this compound" is a hypothetical agent, these protocols are based on established methods for studying resistance to known classes of antifungals and can be adapted accordingly.
Analysis of Drug Efflux Pump Activity
Overexpression of efflux pumps is a common mechanism of resistance, actively transporting the antifungal agent out of the cell and reducing its intracellular concentration.[3][5][6][7] This can be assessed by measuring the accumulation and efflux of a fluorescent substrate.
Application Note:
The Rhodamine 6G (R6G) accumulation and efflux assay is a widely used method to indirectly measure the activity of multidrug resistance (MDR) transporters, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) types.[6][7] Fungal cells that overexpress these pumps will exhibit lower intracellular accumulation and faster efflux of R6G. This assay can be used to compare the efflux activity between susceptible and resistant strains.
Experimental Protocol: Rhodamine 6G Accumulation and Efflux Assay
Materials:
-
Fungal strains (this compound-susceptible and -resistant)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rhodamine 6G (stock solution in DMSO)
-
2-Deoxy-D-glucose (2-DOG)
-
Microcentrifuge
-
Fluorometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
Part A: R6G Accumulation
-
Inoculate susceptible and resistant fungal strains in YPD broth and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation (5,000 x g, 5 min) and wash twice with PBS.
-
Resuspend the cells in PBS to an optical density at 600 nm (OD₆₀₀) of 1.0.
-
To de-energize the cells, incubate the cell suspension with 5 mM 2-DOG for 1 hour at 30°C. This step depletes intracellular ATP, inhibiting ATP-dependent efflux pumps.
-
Add Rhodamine 6G to a final concentration of 10 µM and incubate for 20 minutes at 30°C.
-
Centrifuge the cells (5,000 x g, 5 min) and wash twice with PBS to remove extracellular R6G.
-
Resuspend the cells in 1 ml of PBS.
-
Measure the intracellular fluorescence (Excitation: 525 nm, Emission: 555 nm).
Part B: R6G Efflux
-
Repeat steps 1-6 from Part A.
-
After washing, resuspend the R6G-loaded cells in PBS containing 10 mM glucose. The addition of glucose re-energizes the cells, activating ATP-dependent efflux pumps.
-
Incubate at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Pellet the cells by centrifugation and measure the fluorescence of the supernatant, which contains the effluxed R6G.
Data Presentation:
Table 1: Hypothetical Rhodamine 6G Accumulation and Efflux Data
| Fungal Strain | Mean Intracellular R6G Fluorescence (Arbitrary Units) | R6G Efflux (% of initial intracellular R6G) at 60 min |
| Susceptible | 15,200 ± 850 | 15 ± 3% |
| Resistant | 4,800 ± 550 | 75 ± 8% |
Target Modification Analysis
Resistance can arise from mutations in the gene encoding the drug's target, leading to reduced binding affinity of the antifungal agent.[1][2]
Application Note:
If this compound is hypothesized to target a specific enzyme (e.g., an enzyme in the ergosterol biosynthesis pathway similar to azoles), sequencing the corresponding gene in resistant isolates is a direct method to identify mutations.[8] The functional consequence of these mutations can then be assessed through enzyme inhibition assays.
Experimental Protocol: Target Gene Sequencing and Enzyme Inhibition Assay
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific to the target gene
-
Taq DNA polymerase and dNTPs
-
Gel electrophoresis equipment
-
DNA sequencing service
-
Protein extraction buffers
-
Substrate for the target enzyme
-
This compound
-
Spectrophotometer or fluorometer
Procedure:
Part A: Target Gene Sequencing
-
Extract genomic DNA from both susceptible and resistant fungal strains.
-
Amplify the target gene using PCR with specific primers.
-
Purify the PCR product and verify its size by gel electrophoresis.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequences from the susceptible and resistant strains to identify any mutations.
Part B: Enzyme Inhibition Assay (IC₅₀ Determination)
-
Prepare crude protein extracts from both susceptible and resistant strains.
-
Set up a reaction mixture containing the protein extract, appropriate buffer, and the enzyme's substrate.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions and then measure the enzyme activity by monitoring the product formation or substrate depletion using a spectrophotometer or fluorometer.
-
Calculate the concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀).
Data Presentation:
Table 2: Hypothetical Target Gene Mutations and IC₅₀ Values
| Fungal Strain | Mutation in Target Gene | Amino Acid Change | IC₅₀ of this compound (µM) |
| Susceptible | None | None | 0.5 ± 0.08 |
| Resistant Isolate 1 | G1345A | Gly449Ser | 12.8 ± 1.5 |
| Resistant Isolate 2 | T892C | Tyr298His | 25.2 ± 2.1 |
Cell Wall Integrity (CWI) Pathway Analysis
The fungal cell wall is a dynamic structure crucial for survival. Some antifungal agents may induce cell wall stress, and resistance can be mediated by upregulation of the CWI pathway to compensate for this damage.[9][10][11]
Application Note:
The CWI pathway is a conserved signaling cascade that regulates cell wall synthesis and remodeling in response to stress.[9][10] Alterations in this pathway can contribute to drug tolerance and resistance. Hypersensitivity to cell wall stressors can indicate a compromised CWI pathway, while increased phosphorylation of key kinases in the pathway (e.g., Mpk1/Slt2) upon drug exposure suggests its activation.[11]
Experimental Protocol: Cell Wall Stressor Susceptibility and Western Blot for Phospho-MAPK
Materials:
-
YPD agar plates
-
Cell wall stressors: Calcofluor White (CFW), Congo Red (CR)
-
This compound
-
Protein extraction buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-phospho-p44/42 MAPK, anti-total MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
Part A: Cell Wall Stressor Susceptibility Assay
-
Prepare YPD agar plates containing sub-inhibitory concentrations of this compound.
-
Prepare another set of YPD plates containing cell wall stressors (e.g., 50 µg/ml CFW, 30 µg/ml CR).
-
Spot serial dilutions of susceptible and resistant fungal cultures onto the plates.
-
Incubate the plates at 30°C for 48 hours and observe the growth.
Part B: Western Blot for Phospho-MAPK
-
Grow susceptible and resistant strains to mid-log phase.
-
Expose the cultures to a challenging concentration of this compound for a short duration (e.g., 0, 15, 30, 60 minutes).
-
Harvest the cells and rapidly extract total protein using a buffer containing phosphatase and protease inhibitors.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes the phosphorylated (active) form of the MAPK (e.g., anti-phospho-p44/42 MAPK, which cross-reacts with fungal Slt2/Mpk1).
-
Strip and re-probe the membrane with an antibody for the total MAPK as a loading control.
-
Detect the signal using a chemiluminescent substrate.
Data Presentation:
Table 3: Hypothetical Cell Wall Stressor Susceptibility Data
| Fungal Strain | Growth on YPD | Growth on YPD + CFW | Growth on YPD + CR | Growth on YPD + this compound |
| Susceptible | +++ | + | + | - |
| Resistant | +++ | +++ | +++ | +++ |
(+++: robust growth; +: reduced growth; -: no growth)
Visualizations
Diagram 1: Common Mechanisms of Antifungal Resistance
Caption: Overview of key antifungal resistance mechanisms.
Diagram 2: Experimental Workflow for Efflux Pump Assay
Caption: Workflow for Rhodamine 6G accumulation and efflux assay.
Diagram 3: Simplified Cell Wall Integrity (CWI) Signaling Pathway
Caption: The conserved fungal Cell Wall Integrity (CWI) MAPK cascade.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resista… [ouci.dntb.gov.ua]
- 5. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efflux in Fungi: La Pièce de Résistance | PLOS Pathogens [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 11. mdpi.com [mdpi.com]
"Antifungal agent 94" application in agricultural fungal control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 94 is a flavonoid derivative that has demonstrated notable efficacy in the control of the plant pathogenic fungus Rhizoctonia solani.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in agricultural fungal control research. The information is intended to guide researchers in further exploring its potential as a novel fungicide.
Quantitative Data
The inhibitory activity of this compound against Rhizoctonia solani has been quantified, providing a benchmark for its efficacy.
| Parameter | Value | Fungal Species |
| EC₅₀ (Molar) | 0.28 µM | Rhizoctonia solani |
| EC₅₀ (Mass) | 0.46 µg/mL | Rhizoctonia solani |
| Table 1: In vitro efficacy of this compound against Rhizoctonia solani.[1][2][3] |
Mechanism of Action (Proposed)
While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, its classification as a flavonoid suggests potential mechanisms of action common to this class of compounds. Flavonoids are known to exert their antifungal effects through various modes of action.[4]
Potential Antifungal Mechanisms of Flavonoids:
-
Disruption of Plasma Membrane Integrity: Flavonoids can intercalate into the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.
-
Mitochondrial Dysfunction: They can interfere with the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS) and inducing apoptosis-like cell death.
-
Inhibition of Key Cellular Processes: Flavonoids have been shown to inhibit critical enzymes involved in cell wall synthesis, nucleic acid synthesis, and protein synthesis.
The following diagram illustrates the potential signaling pathways that may be affected by flavonoid compounds like this compound in fungal cells.
Caption: Proposed antifungal mechanisms of action for a flavonoid-based compound.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against Rhizoctonia solani.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of R. solani.
Materials:
-
This compound
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Preparation of Amended Media: Autoclave PDA and cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing R. solani culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Detached Leaf Assay
This protocol assesses the protective efficacy of this compound on plant tissue.
Materials:
-
This compound
-
Healthy, young leaves from a susceptible host plant (e.g., lettuce, bean)
-
Rhizoctonia solani culture
-
Sterile distilled water
-
Tween 20
-
Sterile Petri dishes
-
Moist filter paper
-
Mycelial plugs of R. solani (5 mm)
Procedure:
-
Preparation of Treatment Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 25, 50, 100 µg/mL) with a surfactant (e.g., 0.05% Tween 20). Prepare a control solution with sterile distilled water and the surfactant.
-
Leaf Treatment: Detach healthy leaves and wash them gently with sterile distilled water. Air-dry the leaves in a sterile environment. Spray the leaves with the treatment solutions until runoff or immerse them for a set period (e.g., 1 minute). Allow the leaves to air-dry.
-
Inoculation: Place the treated leaves in sterile Petri dishes containing moist filter paper to maintain humidity. Place a 5 mm mycelial plug of R. solani on the center of each leaf.
-
Incubation: Seal the Petri dishes and incubate them at 25 ± 2°C with a photoperiod (e.g., 12h light/12h dark).
-
Data Collection: After a suitable incubation period (e.g., 48-72 hours), measure the diameter of the lesion that develops on each leaf.
-
Calculation: Calculate the disease control efficacy using the following formula: Control Efficacy (%) = [(ldc - ldt) / ldc] x 100 Where:
-
ldc = average lesion diameter on control leaves
-
ldt = average lesion diameter on treated leaves
-
Caption: Workflow for the in vivo detached leaf assay.
Disclaimer
The information provided in these application notes is for research purposes only. The proposed mechanisms of action are based on the general properties of flavonoids and may not represent the specific activity of this compound. Further research is required to elucidate its precise molecular targets and signaling pathways. Researchers should adhere to all applicable safety guidelines when handling chemical agents and fungal pathogens.
References
Application Notes and Protocols: Cytotoxicity Assays of Antifungal Agent 94 on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 94 is a novel flavonoid derivative with demonstrated efficacy against phytopathogenic fungi such as Rhizoctonia solani.[1] As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its effects on human cells, is paramount. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on various human cell lines. The described assays—MTT, LDH, and Annexin V-FITC/PI—are standard methods to evaluate cell viability, membrane integrity, and apoptosis, respectively.
Overview of Cytotoxicity Assays
A comprehensive assessment of cytotoxicity involves multiple endpoints. This document outlines three key assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.[6][7] LDH release is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Human cell lines (e.g., HeLa, A549, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well and 6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture human cell lines in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates for MTT and LDH assays, and 6-well plates for the apoptosis assay at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
MTT Assay Protocol
Materials:
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[2][5]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
LDH Cytotoxicity Assay Protocol
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[6]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[11][12]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][12]
-
Add the stop solution provided in the kit to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Annexin V-FITC/PI Apoptosis Assay Protocol
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Following treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[9][10]
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8][13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[8]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.
Table 1: IC50 Values of this compound on Human Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| A549 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value | ||
| HepG2 | MTT | 24 | Value |
| 48 | Value | ||
| 72 | Value |
Table 2: LDH Release upon Treatment with this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) |
| HeLa | 0.1 | 48 | Value |
| 1 | 48 | Value | |
| 10 | 48 | Value | |
| A549 | 0.1 | 48 | Value |
| 1 | 48 | Value | |
| 10 | 48 | Value | |
| HepG2 | 0.1 | 48 | Value |
| 1 | 48 | Value | |
| 10 | 48 | Value |
Table 3: Apoptosis Analysis of Human Cell Lines Treated with this compound (48h)
| Cell Line | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| HeLa | 0 | Value | Value | Value |
| IC50 Value | Value | Value | Value | |
| A549 | 0 | Value | Value | Value |
| IC50 Value | Value | Value | Value | |
| HepG2 | 0 | Value | Value | Value |
| IC50 Value | Value | Value | Value |
Visualizations
Experimental Workflows
Caption: Workflow for assessing the cytotoxicity of this compound.
Apoptosis Signaling Pathway
Many antifungal agents can induce apoptosis in eukaryotic cells. The mechanism often involves targeting ergosterol in the fungal cell membrane, which can have off-target effects on cholesterol in mammalian cell membranes, leading to cell stress and apoptosis.[14][15][16]
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.
Logic of Apoptosis Assay Interpretation
Caption: Interpretation of Annexin V and PI staining in flow cytometry.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of Antifungal Agent 94
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 94 is a novel investigational compound belonging to the triazole class, designed for the treatment of invasive fungal infections. Its proposed mechanism of action is the inhibition of lanosterol 14-α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[1][2] This document provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its evaluation. Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.[3][4]
Pharmacokinetics (PK) of this compound
Pharmacokinetic studies describe the absorption, distribution, metabolism, and elimination (ADME) of a drug in the body.[3] Preclinical PK studies for this compound were conducted in murine models to characterize its profile.
PK Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (µg/mL) | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Tmax (h) | 0.25 | 1.0 |
| AUC0-inf (µg·h/mL) | 35.7 ± 4.1 | 48.3 ± 5.5 |
| Half-life (t1/2) (h) | 6.2 ± 0.9 | 7.1 ± 1.1 |
| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.3 | - |
| Clearance (CL) (L/h/kg) | 0.28 ± 0.04 | - |
| Oral Bioavailability (%) | - | ~45% |
| Protein Binding (%) | >95% | >95% |
Data are presented as mean ± standard deviation.
Experimental Protocol: Murine Pharmacokinetic Study
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline)
-
Male BALB/c mice (6-8 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single 10 mg/kg dose of this compound via the tail vein.
-
Oral (PO) Group: Administer a single 30 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Pharmacodynamics (PD) of this compound
Pharmacodynamic studies investigate the relationship between drug concentration and its pharmacological effect. For antifungal agents, this typically involves assessing the in vitro and in vivo activity against target pathogens.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key in vitro parameter that measures the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5]
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 - 0.25 | 0.03 | 0.125 |
| Candida glabrata | 0.06 - 1 | 0.125 | 0.5 |
| Aspergillus fumigatus | 0.03 - 0.5 | 0.06 | 0.25 |
| Cryptococcus neoformans | 0.015 - 0.125 | 0.03 | 0.06 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
PK/PD Integration and Modeling
The integration of pharmacokinetic and pharmacodynamic data is essential for predicting the efficacy of an antifungal agent and for establishing susceptibility breakpoints.[6][7] The primary PK/PD indices for triazoles are the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[3][5]
In Vivo Efficacy Studies
In vivo efficacy was evaluated in a murine model of disseminated candidiasis.
| PK/PD Index | Target for Stasis | Target for 1-log10 CFU Reduction |
| fAUC/MIC | 25 | 50 |
| %fT>MIC | 30 | 55 |
Stasis refers to no change in fungal burden from the start of therapy. 1-log10 CFU reduction indicates a 90% decrease in fungal burden.
Experimental Protocol: Murine Model of Disseminated Candidiasis
Materials:
-
Candida albicans strain
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Saline
Procedure:
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide.
-
Infection: Inoculate mice with a standardized suspension of Candida albicans via the tail vein.
-
Treatment: Initiate treatment with various doses of this compound at a specified time post-infection.
-
Endpoint Assessment: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys).
-
Fungal Burden Determination: Homogenize the organs and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
PK/PD Analysis: Correlate the administered doses with the resulting fAUC/MIC or %fT>MIC and the observed reduction in fungal burden.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for PK/PD Analysis
Caption: Workflow for PK/PD analysis of this compound.
Conclusion
This compound demonstrates potent in vitro activity against a range of clinically relevant fungal pathogens. The pharmacokinetic profile in mice indicates moderate oral bioavailability and a half-life supportive of once or twice-daily dosing. The in vivo efficacy studies have established the fAUC/MIC as the key PK/PD driver for efficacy, with a target of 25 for stasis and 50 for a 1-log10 reduction in fungal burden in a murine model of disseminated candidiasis. These findings are crucial for the design of future clinical trials and for the establishment of clinical breakpoints. Further studies are warranted to explore the PK/PD characteristics in other animal models and against a broader range of fungal species.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"Antifungal agent 94" solubility issues in aqueous solutions
Welcome to the technical support center for Antifungal Agent 94 (AF-94). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of AF-94, with a specific focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of AF-94?
A1: AF-94 is a highly lipophilic molecule and is practically insoluble in aqueous buffers at neutral pH. Its solubility is pH-dependent, with slightly increased solubility in acidic conditions (pH < 5.0), though it remains low. For practical purposes in most biological assays, direct dissolution in aqueous media is not recommended.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of AF-94?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AF-94.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: How can I improve the solubility of AF-94 in my cell culture medium for in vitro assays?
A3: To improve solubility in cell culture media, a method of serial dilution from a DMSO stock is recommended.[2] Additionally, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants can be explored.[3][4][5][6] It is critical to ensure the final concentration of any solvent or excipient is not toxic to the cells.[2]
Q4: My AF-94 solution precipitates when I add it to my aqueous buffer or cell culture medium. Why is this happening and what can I do?
A4: Precipitation upon addition to aqueous solutions is expected due to the hydrophobic nature of AF-94.[2] This occurs when the concentration of AF-94 exceeds its solubility limit in the final aqueous environment. To prevent this, ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum (typically ≤0.5%) and that the working solution is prepared by adding the stock solution to the aqueous medium with vigorous vortexing or stirring.[2][7]
Q5: What are the recommended storage conditions for AF-94 stock solutions?
A5: High-concentration stock solutions of AF-94 in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8] Protect the solutions from light and moisture. Before use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with AF-94.
Problem 1: Visible precipitate or cloudiness in the final working solution.
-
Possible Cause 1: The concentration of AF-94 is above its solubility limit in the aqueous medium.
-
Solution: Decrease the final concentration of AF-94 in your experiment. Determine the kinetic solubility in your specific medium to identify the maximum achievable concentration (see Protocol 2).
-
-
Possible Cause 2: The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain AF-94 in solution after dilution.
-
Solution: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), you might need to optimize the balance between the AF-94 concentration and the DMSO concentration.[7]
-
-
Possible Cause 3: The stock solution was not added to the aqueous medium correctly.
-
Solution: Add the AF-94 stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion. Avoid adding the aqueous solution to the stock.
-
-
Possible Cause 4: The temperature of the medium has changed, causing the compound to fall out of solution.[8]
-
Solution: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the AF-94 stock. Avoid cold shock.
-
Problem 2: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause 1: Undissolved AF-94 particles are present, leading to inaccurate effective concentrations.
-
Solution: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove precipitated compound. Be aware that this reduces the actual concentration of the dissolved compound.
-
-
Possible Cause 2: The compound is binding to plastics or other labware.
-
Solution: Use low-adhesion polypropylene tubes and pipette tips. Include a pre-incubation step with the compound in the assay plates for a short period to saturate non-specific binding sites, then replace with a fresh solution for the actual experiment.
-
-
Possible Cause 3: Interaction with components in the cell culture medium, such as serum proteins.
-
Solution: Serum proteins can bind to hydrophobic compounds, reducing their free concentration.[2] Consider reducing the serum percentage during the treatment period, if your cells can tolerate it, and always run a vehicle control with the same final DMSO and serum concentration.
-
Data Presentation
The following tables summarize key solubility data for AF-94 to aid in experimental design.
Table 1: Solubility of AF-94 in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| N,N-Dimethylformamide (DMF) | > 80 |
| Ethanol | ~5 |
| Methanol | ~2 |
| Acetonitrile | < 1 |
Table 2: Kinetic Solubility of AF-94 in Aqueous Buffers with 0.5% DMSO
| Aqueous Buffer (pH 7.4) | Maximum Kinetic Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | < 1 |
| RPMI 1640 + 10% FBS | ~5 |
| DMEM + 10% FBS | ~4.5 |
Note: Kinetic solubility can vary based on the exact preparation method and incubation time.[9]
Experimental Protocols
Protocol 1: Preparation of a 20 mM AF-94 Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of AF-94.
Materials:
-
This compound (AF-94) powder (MW: 450.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Weigh out 4.51 mg of AF-94 powder and place it into a sterile microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protective, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer using Nephelometry
Objective: To determine the maximum soluble concentration of AF-94 in a specific aqueous buffer under experimental conditions.[9]
Materials:
-
20 mM AF-94 stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom microplate
-
Plate reader with nephelometry (light scattering) capability
Methodology:
-
Prepare a series of dilutions of the AF-94 stock solution in DMSO.
-
In a 96-well plate, add 198 µL of the aqueous buffer to multiple wells.
-
Add 2 µL of the DMSO-diluted AF-94 stock solutions to the buffer-containing wells to achieve a range of final AF-94 concentrations (e.g., from 0.1 µg/mL to 100 µg/mL). The final DMSO concentration should be kept constant at 1%.
-
Include a blank control with 2 µL of DMSO added to 198 µL of buffer.
-
Seal the plate and incubate at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle shaking.
-
Measure the light scattering at a suitable wavelength using the plate reader.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the blank control.
Visualizations
Experimental and Logical Workflows
Caption: Decision workflow for troubleshooting precipitation of AF-94.
Caption: Protocol for preparing AF-94 working solutions for in vitro assays.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing AF-94 inhibiting ergosterol synthesis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Antifungal Agent 94" Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel investigational drug, "Antifungal agent 94," for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: The precise mechanism of action for this compound is under investigation. However, preliminary in vitro data suggests it may interfere with fungal cell membrane integrity by targeting ergosterol biosynthesis, a common pathway for antifungal drugs.[1][2][3] Many antifungal agents work by either blocking enzymes essential for ergosterol synthesis or by directly binding to ergosterol, leading to membrane disruption.[1][2] Further studies are required to elucidate the specific molecular target.
Q2: How do I translate my in vitro MIC (Minimum Inhibitory Concentration) data for this compound to an effective in vivo starting dose?
A2: Translating in vitro MIC values to an in vivo dose is a critical step that involves considering the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[4][5] A common starting point is to aim for plasma concentrations in the animal model that are a multiple of the in vitro MIC for the target fungal pathogen.[6] It is crucial to conduct initial dose-ranging studies in a small cohort of animals to establish a preliminary safety and efficacy profile.
Q3: What are the key pharmacokinetic (PK) parameters I should measure for this compound?
A3: Key PK parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), elimination half-life (t1/2), and drug distribution in various tissues.[4] Understanding these parameters will help in designing a dosing regimen that maintains the drug concentration above the MIC for an adequate duration.[4]
Q4: What are the common challenges I might face when moving from in vitro to in vivo studies with an antifungal agent?
A4: Common challenges include discrepancies between in vitro and in vivo efficacy, unexpected toxicity, poor bioavailability, and the development of drug resistance.[7][8] In vivo efficacy can be influenced by factors such as protein binding, drug metabolism, and the host immune response, which are not fully captured in in vitro models.[6]
Troubleshooting Guides
Problem 1: this compound shows high in vitro activity but poor efficacy in my animal model.
-
Possible Cause 1: Poor Pharmacokinetics. The drug may have low bioavailability, rapid metabolism, or poor distribution to the site of infection.
-
Troubleshooting Step: Conduct a full pharmacokinetic study to determine the drug's profile in the animal model.[4] Consider alternative routes of administration or formulation strategies to improve absorption and distribution.
-
-
Possible Cause 2: High Protein Binding. The agent may be highly bound to plasma proteins, reducing the concentration of free, active drug.[6]
-
Troubleshooting Step: Measure the extent of plasma protein binding. The unbound fraction of the drug is what is available to exert its antifungal effect.
-
-
Possible Cause 3: In vivo Model Specifics. The chosen animal model or the fungal strain used for infection may not be appropriate.
-
Troubleshooting Step: Review the literature for the most relevant and validated animal models for the specific fungal infection you are studying.
-
Problem 2: I am observing toxicity in my animal model at doses required for antifungal efficacy.
-
Possible Cause 1: Narrow Therapeutic Window. The effective dose of this compound may be close to its toxic dose.
-
Troubleshooting Step: Perform a dose-response study to carefully define the therapeutic index. Consider combination therapy with another antifungal agent to potentially use a lower, less toxic dose of this compound.[7]
-
-
Possible Cause 2: Off-Target Effects. The drug may be interacting with host cellular machinery.
-
Troubleshooting Step: Conduct in vitro cytotoxicity assays using mammalian cell lines to assess potential off-target effects.
-
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Pathogens to this compound
| Fungal Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata | ATCC 2001 | 1 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1 |
| Cryptococcus neoformans | H99 | 0.125 | 0.25 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model (Single 10 mg/kg Intravenous Dose)
| Parameter | Value | Unit |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.25 | hours |
| AUC(0-inf) | 45.8 | µg*h/mL |
| t1/2 | 3.5 | hours |
| Volume of Distribution | 0.8 | L/kg |
| Clearance | 0.22 | L/h/kg |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Fungal Inoculum: Culture the fungal strain on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Infection: Infect the mice via tail vein injection with a suspension of Candida albicans (e.g., 1 x 10^6 CFU/mouse).
-
Treatment: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intravenous, oral) starting 24 hours post-infection. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.
-
Endpoint Analysis: At the end of the study, or if animals become moribund, euthanize the mice and harvest organs (e.g., kidneys, brain) for fungal burden determination by plating serial dilutions of tissue homogenates on appropriate agar.
Mandatory Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Postulated mechanism of action via ergosterol synthesis inhibition.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Antifungals [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
"Antifungal agent 94" degradation and stability improvement
Welcome to the technical support center for Antifungal Agent AF-94. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of AF-94.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of AF-94 in common laboratory solvents?
A1: AF-94 exhibits good stability in common organic solvents such as methanol and acetonitrile at room temperature for up to 24 hours. However, prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to degradation. For long-term storage, it is recommended to keep AF-94 as a solid at -20°C or in an anhydrous organic solvent.
Q2: What are the primary degradation pathways observed for AF-94?
A2: Based on forced degradation studies, AF-94 is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] The primary degradation pathways are believed to be hydrolysis of the central ester linkage and oxidation of the tertiary amine group. Thermal and photolytic degradation have been observed to be less significant under typical experimental conditions.
Q3: Are there any known methods to improve the stability of AF-94 in aqueous formulations?
A3: Yes, preliminary studies suggest that the stability of AF-94 in aqueous solutions can be enhanced by using cyclodextrin-based formulations or by encapsulation in polymeric nanoparticles.[3] These approaches can protect the molecule from hydrolytic degradation. Further optimization of the formulation is an active area of research.
Q4: How should I prepare my samples for in vitro antifungal susceptibility testing to minimize degradation?
A4: To minimize degradation during in vitro testing, it is crucial to prepare fresh stock solutions of AF-94 in an appropriate solvent like methanol or DMSO.[4][5] Immediately before the experiment, dilute the stock solution to the final working concentration in the culture medium. Avoid pre-incubating AF-94 in the medium for extended periods before adding it to the fungal cultures.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Symptoms:
-
High variability in MIC values between replicate experiments.
-
Loss of antifungal activity over the course of the experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Medium | Prepare fresh stock solutions of AF-94 for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the assay. Consider performing a time-course experiment to assess the stability of AF-94 in your specific test medium. |
| Interaction with Media Components | Some components of the culture medium may accelerate degradation. Test the stability of AF-94 in different standard media (e.g., RPMI-1640) to identify a more suitable option. |
| Incorrect Solvent Usage | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <1%) and consistent across all wells, as high concentrations can affect both the compound's stability and fungal growth. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stability Samples
Symptoms:
-
Multiple unexpected peaks in the chromatogram of AF-94 after incubation under stress conditions.
-
A decrease in the area of the parent AF-94 peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Forced Degradation | This is the expected outcome of a forced degradation study.[1][6][7] The new peaks represent degradation products. The goal is to characterize these products. |
| Sample Preparation Artifacts | Ensure that the sample preparation process itself is not causing degradation. Analyze a control sample that has not been subjected to stress conditions but has undergone the same sample preparation steps. |
| Contamination | Rule out contamination from glassware, solvents, or other reagents by running a blank injection. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for AF-94
| Stress Condition | Duration | Temperature | % Degradation of AF-94 | Major Degradation Products (RRT) |
| 0.1 M HCl | 8 hours | 60°C | 25.4% | 0.85 |
| 0.1 M NaOH | 4 hours | 60°C | 45.2% | 0.78, 0.92 |
| 10% H₂O₂ | 24 hours | 25°C | 15.8% | 1.15 |
| Heat | 48 hours | 80°C | 8.1% | 0.85 |
| Light (Xenon lamp) | 72 hours | 25°C | 5.5% | Not significant |
RRT: Relative Retention Time
Table 2: Stability of AF-94 in Different Solvents at Room Temperature (25°C)
| Solvent | Time Point (hours) | % AF-94 Remaining |
| Methanol | 24 | 99.5% |
| 48 | 98.2% | |
| Acetonitrile | 24 | 99.8% |
| 48 | 99.1% | |
| Water (pH 7.0) | 24 | 85.3% |
| 48 | 72.1% | |
| PBS (pH 7.4) | 24 | 82.6% |
| 48 | 68.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of AF-94
Objective: To investigate the degradation of AF-94 under various stress conditions as recommended by ICH guidelines.[2]
Materials:
-
AF-94 drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve AF-94 in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve AF-94 in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Dissolve AF-94 in a solution of 10% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature (25°C) protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis.[2]
-
Thermal Degradation: Store solid AF-94 in a thermostatic oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose solid AF-94 to light in a photostability chamber. Withdraw samples at 0, 24, 48, and 72 hours. Dissolve in methanol for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase and column specifications should be optimized to achieve good separation between the parent drug and its degradation products.
Protocol 2: In-Use Stability Testing of an AF-94 Formulation
Objective: To establish the in-use stability period for a multi-dose formulation of AF-94.[8]
Materials:
-
AF-94 multi-dose formulation
-
Incubator set to recommended storage conditions
-
HPLC system
-
Other analytical equipment for assessing physical and microbiological properties
Methodology:
-
Use at least two different batches of the final formulation. One batch should be near the end of its shelf life if possible.[8]
-
Simulate the in-use conditions by opening and closing the container multiple times a day, withdrawing a small amount of the product each time.
-
Store the product under the recommended storage conditions for the proposed in-use period.
-
At specified time points (e.g., 0, 7, 14, and 28 days), test the samples for:
-
Assay of AF-94 (potency)
-
Content of degradation products
-
Physical appearance (e.g., color, clarity)
-
pH
-
Microbial contamination
-
Visualizations
Caption: Proposed degradation pathways for AF-94 under stress conditions.
Caption: Workflow for forced degradation studies of AF-94.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting "Antifungal agent 94" resistance development in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Antifungal Agent 94 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to antifungal agents in vitro?
A1: Acquired resistance to antifungal agents typically develops through several key mechanisms. These include the alteration or overexpression of the drug's target, an increase in drug efflux through membrane transporters, and the activation of cellular stress responses.[1] For azole-type drugs, a common mechanism is mutations in or overexpression of the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase.[2][3] Another prevalent mechanism is the upregulation of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively remove the drug from the cell.[4][5]
Q2: My fungal isolate shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. Is it resistant?
A2: An elevated MIC suggests reduced susceptibility, which may indicate resistance. Resistance can be classified as microbiological (when the MIC exceeds a defined breakpoint) or clinical (when the infection fails to respond to therapy).[5] For in vitro work, it's crucial to compare your results to established breakpoints or, if unavailable, to the MIC distribution of wild-type isolates. A significant increase in the MIC of a previously susceptible strain after exposure to the drug is a strong indicator of acquired resistance.[3]
Q3: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?
A3: Trailing growth, characterized by reduced but persistent growth across a wide range of drug concentrations, can complicate MIC determination.[6] This phenomenon is particularly noted with fungistatic agents like azoles. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing effects can become more pronounced at 48 hours, potentially leading to a misinterpretation of resistance.[6] The recommended endpoint for azoles is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[7][8]
Q4: Can the experimental conditions in my lab influence the development of resistance to this compound?
A4: Yes, in vitro experimental conditions can significantly influence the emergence of resistance. Prolonged exposure to sub-lethal concentrations of an antifungal agent is a primary driver for selecting resistant mutants.[3][9] The composition of the culture medium, pH, and incubation time can also affect the measured susceptibility of an isolate.[6] For example, testing Candida albicans at a lower pH (4.0) has been shown to result in significantly higher MICs for some antifungals compared to the standard pH of 7.0.[6]
Q5: What is the "paradoxical effect" and could it explain unexpected growth at high concentrations of this compound?
A5: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC.[5][10] This has been notably observed with echinocandins and is often linked to an upregulation of chitin synthesis in the fungal cell wall as a compensatory stress response.[5] If this compound is an echinocandin-like drug, this could explain unexpected growth at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[8] |
| Media Variability | Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential. |
| Incorrect Incubation | Incubate plates at 35°C for the specified duration (usually 24 hours for Candida spp.).[8] Longer incubation can lead to trailing growth and falsely elevated MICs.[6] |
| Subjective Endpoint Reading | For fungistatic agents like azoles, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control.[8] Using a plate reader can help standardize this measurement. |
Issue 2: Failure to Induce Resistance In Vitro
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | The selective pressure may be too high or too low. Start by exposing the fungal culture to a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increase the concentration in subsequent passages.[9] |
| Insufficient Duration of Exposure | Resistance development takes time. Continue the serial passage experiment for a sufficient number of generations (e.g., 10-30 passages or more) to allow for the selection and fixation of resistance mutations. |
| Low Mutation Frequency | The spontaneous mutation rate of your fungal strain may be low. Consider using a larger population size or a hypermutator strain if available. |
| Fitness Cost of Resistance | Resistance mutations may come with a fitness cost, causing resistant mutants to be outcompeted by the wild-type population in the absence of sufficient selective pressure. Ensure the drug concentration is maintained at a selective level. |
Data Presentation
Table 1: Example MIC Breakpoints for Fungal Species
This table provides hypothetical MIC breakpoint data for this compound, illustrating how susceptibility is interpreted. Actual breakpoints are determined through extensive clinical and microbiological studies.
| Fungal Species | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Candida albicans | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Candida glabrata | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL |
| Aspergillus fumigatus | ≤ 1 µg/mL | - | > 1 µg/mL |
Table 2: Interpretation of In Vitro Combination Testing (Checkerboard Assay)
The Fractional Inhibitory Concentration (FIC) index is used to describe the interaction between two antimicrobial agents.[11][12]
| FIC Index (FICI) | Interaction | Interpretation |
| FICI ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects. |
| 0.5 < FICI ≤ 4.0 | Indifference | The combined effect is equal to the sum of the individual effects. |
| FICI > 4.0 | Antagonism | The combined effect is less than the sum of the individual effects. |
Note: The FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)
-
Prepare Antifungal Stock: Prepare a stock solution of this compound. Serially dilute the agent in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare Inoculum: From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute Inoculum: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate: Incubate the plate at 35°C for 24-48 hours.[8]
-
Read MIC: Determine the MIC by visually inspecting the wells or using a microplate reader. For fungistatic agents, the MIC is the lowest concentration showing at least 50% growth inhibition compared to the drug-free growth control.[8]
Protocol 2: In Vitro Evolution of Resistance by Serial Passage
-
Determine Baseline MIC: First, determine the initial MIC of the susceptible fungal strain for this compound using the broth microdilution protocol.
-
Initial Exposure: Inoculate the fungal strain into a liquid medium (e.g., RPMI or YPD) containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Incubate with shaking at an appropriate temperature until growth is achieved.
-
Serial Passage: Once the culture reaches a specific density, dilute it into a fresh medium containing the same or a slightly increased concentration of the antifungal agent. This process is repeated daily or every few days.[13]
-
Increase Concentration: Gradually increase the concentration of this compound in the medium as the fungus adapts and shows consistent growth at the current concentration. The increase is typically done in a stepwise manner (e.g., 1.5x or 2x the previous concentration).
-
Monitor MIC: Periodically, isolate a sample from the evolving population and determine its MIC to track the development of resistance.
-
Confirm Resistance: Once a strain demonstrates a stable and significantly higher MIC compared to the original isolate, confirm the resistance phenotype. This can be done by growing the strain in a drug-free medium for several passages and then re-testing the MIC to ensure the resistance is a stable genetic trait.
Visualizations
Caption: Workflow for in vitro evolution and confirmation of resistance.
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 3. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Antifungal agent 94" off-target effects and mitigation
Technical Support Center: Antifungal Agent 94 (AF-94)
Disclaimer: this compound (AF-94) is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are based on scientifically plausible scenarios for a novel azole-like antifungal agent and are intended to provide a framework for addressing common challenges in antifungal drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AF-94)?
A1: The primary mechanism of action for AF-94 is the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]
Q2: My fungal cultures are showing resistance to AF-94. What are the possible mechanisms?
A2: Resistance to azole-like antifungals such as AF-94 can arise through several mechanisms.[2][3] These include:
-
Target enzyme modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of AF-94.[2]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the agent.
-
Efflux pump upregulation: Fungal cells can actively transport AF-94 out of the cell through the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[2]
-
Biofilm formation: Fungi growing in biofilms can exhibit increased tolerance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[4]
Q3: I am observing cytotoxicity in my mammalian cell lines treated with AF-94. What are the potential off-target effects?
A3: AF-94 has been observed to have two primary off-target effects in mammalian cells:
-
Inhibition of human cytochrome P450 (CYP) enzymes: As an azole-like compound, AF-94 can interact with and inhibit human CYP enzymes, which are crucial for drug metabolism and hormone synthesis. This can lead to drug-drug interactions and endocrine-related side effects.[5][6][7][8]
-
Inhibition of a non-receptor tyrosine kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase, which may contribute to observed cytotoxicity.
Q4: How can I mitigate the off-target effects of AF-94 in my experiments?
A4: Mitigating off-target effects is crucial for accurate experimental outcomes. Consider the following strategies:
-
Dose-response studies: Determine the lowest effective concentration of AF-94 that inhibits fungal growth without causing significant mammalian cell cytotoxicity.
-
Use of selective inhibitors: If the off-target kinase is known, co-treatment with a selective inhibitor for that kinase could help delineate the on-target versus off-target effects of AF-94.
-
Structural modification of AF-94: In a drug development context, medicinal chemistry efforts could be directed towards modifying the structure of AF-94 to reduce its affinity for human CYP enzymes and the off-target kinase while maintaining its antifungal potency.
-
Therapeutic drug monitoring: In clinical scenarios, monitoring drug concentrations can help minimize toxicity.[5]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized fungal inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to verify cell density.
-
-
Possible Cause: "Eagle effect" or paradoxical growth at high concentrations.[4][9]
-
Solution: Include a wider range of AF-94 concentrations in your assay and visually inspect wells for growth, as OD readings alone can be misleading. Consider extending the incubation time to observe any delayed growth.
-
-
Possible Cause: Biofilm formation in the assay plates.
-
Solution: Use biofilm-dispersing agents if appropriate for your experimental setup, or use assays specifically designed to measure biofilm susceptibility.
-
Issue 2: Unexpected cell death in negative control mammalian cell lines.
-
Possible Cause: Vehicle (e.g., DMSO) toxicity.
-
Solution: Perform a vehicle-only control titration to determine the maximum non-toxic concentration of the solvent.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma and other contaminants.
-
-
Possible Cause: Off-target effects of AF-94 manifesting at the concentrations tested.
-
Solution: Refer to the quantitative data tables below and perform a dose-response curve to identify a non-toxic concentration range for your specific cell line.
-
Quantitative Data
Table 1: In Vitro Activity of this compound (AF-94)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Aspergillus fumigatus | 0.25 | 1.0 |
| Cryptococcus neoformans | 0.5 | 2.0 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Off-Target Profile of this compound (AF-94)
| Target | IC₅₀ (µM) | Assay Type |
| Fungal Lanosterol 14α-demethylase | 0.05 | Enzyme Inhibition Assay |
| Human Cytochrome P450 (CYP3A4) | 2.5 | Enzyme Inhibition Assay |
| Human Non-Receptor Tyrosine Kinase | 5.0 | Kinase Activity Assay |
| Human Hepatocellular Carcinoma (HepG2) Cells | 15.0 | Cell Viability (MTT) Assay |
IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay for Off-Target Activity
This protocol is designed to quantify the inhibitory activity of AF-94 against the identified off-target human non-receptor tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human non-receptor tyrosine kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration equal to the Kₘ for the kinase
-
Peptide substrate specific for the kinase
-
This compound (AF-94) stock solution in DMSO
-
Positive control inhibitor
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of AF-94 in kinase buffer.
-
Add 2.5 µL of the diluted AF-94, positive control, or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase and substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of AF-94 and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Workflow for the kinase inhibition off-target assay.
References
- 1. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 2. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review [mdpi.com]
- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 5. Side effects of long-term azole therapy - Life Worldwide [en.fungaleducation.org]
- 6. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of "Antifungal agent 94"
Welcome to the technical support center for Antifungal Agent 94. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts, with a focus on improving the therapeutic index of this agent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[2][4]
Q2: What is the known off-target profile that limits its therapeutic index?
The primary factor limiting the therapeutic index of this compound is its dose-dependent inhibition of human cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9. This off-target activity is believed to be the underlying cause of the observed hepatotoxicity in preclinical models. At therapeutic concentrations intended for antifungal efficacy, there is a risk of drug-drug interactions and direct cellular toxicity to hepatocytes, creating a narrow therapeutic window. Improving the therapeutic index requires strategies that either enhance its fungal-specific activity, allowing for lower effective doses, or mitigate its effects on human cells.
Q3: What are the standard starting concentrations for in vitro antifungal susceptibility testing?
For initial in vitro antifungal susceptibility testing (AFST), a common starting point is to perform a broth microdilution assay following CLSI or EUCAST guidelines.[5] A typical two-fold serial dilution series for this compound would start from a high concentration of 64 µg/mL down to 0.0625 µg/mL. The Minimum Inhibitory Concentration (MIC) is generally defined as the lowest concentration of the agent that causes a significant inhibition of fungal growth compared to a drug-free control.[6]
Section 2: Troubleshooting Guide
Q4: My in vitro antifungal assay shows inconsistent MIC values. What could be the cause?
Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include inoculum preparation, compound solubility, and assay conditions. Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density. Aggregation of this compound in aqueous media can also lead to variable results.
Q5: I'm observing significant cytotoxicity in my mammalian cell line controls. How can I mitigate this?
If you are observing high levels of cytotoxicity in mammalian cell lines (e.g., HepG2) at concentrations close to the antifungal MIC, this confirms the narrow therapeutic index. To mitigate this, consider the following:
-
Combination Therapy: Explore synergistic combinations with other antifungal agents. This may allow for a lower, less toxic concentration of this compound to be used.[7][8][9]
-
Formulation Strategies: Investigate drug delivery systems, such as liposomal formulations, which can improve drug targeting to fungal cells and reduce exposure to mammalian cells.[10]
-
Structural Analogs: If resources permit, screen structural analogs of this compound that may retain antifungal activity with reduced off-target effects.
Q6: How can I improve the solubility of this compound in my aqueous culture media?
This compound is hydrophobic, and poor solubility can be a source of experimental variability. To improve solubility:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). When diluting into your aqueous culture medium, ensure the final DMSO concentration does not exceed 1% (v/v), as higher concentrations can be toxic to both fungal and mammalian cells.
-
Vortexing: After diluting the DMSO stock into the aqueous medium, vortex the solution vigorously for at least 30 seconds to ensure proper dispersion.
-
Use of Surfactants: For certain applications, a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.01%) can be included in the medium to improve compound solubility. However, you must first validate that the surfactant itself does not affect fungal growth or the activity of the agent.
Section 3: Protocols for Improving Therapeutic Index
Q7: How do I design a combination therapy experiment to improve the therapeutic index?
A checkerboard assay is the standard method to assess the synergistic, additive, or antagonistic effects of two compounds.[9] This method involves testing a matrix of concentrations for both this compound and a second compound. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Sample Data: Checkerboard Assay with Compound 'S'
The following table presents hypothetical data from a checkerboard assay combining this compound with a synergistic compound 'S' against Candida albicans.
| This compound (µg/mL) | Compound 'S' (µg/mL) | % Growth Inhibition | FICI | Interaction |
| 2.0 (MIC alone) | 0 | 95% | - | - |
| 0 | 16.0 (MIC alone) | 92% | - | - |
| 0.25 | 4.0 | 93% | 0.375 | Synergy |
| 0.5 | 2.0 | 88% | 0.375 | Synergy |
| 1.0 | 1.0 | 75% | 0.563 | Additive |
| 2.0 | 8.0 | 99% | 1.5 | Antagonism |
FIC Index (FICI) is calculated as: (MIC of Agent 94 in combination / MIC of Agent 94 alone) + (MIC of Compound 'S' in combination / MIC of Compound 'S' alone). A FICI of ≤ 0.5 is considered synergistic.[9]
Detailed Protocol: Checkerboard Broth Microdilution Assay
-
Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and the synergistic agent (Compound S) in DMSO at 100 times the highest final concentration to be tested.
-
Preparation of Inoculum: Culture the fungal strain overnight. Adjust the cell suspension in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of RPMI-1640 medium to all wells.
-
Create serial dilutions of this compound horizontally and Compound S vertically. This is achieved by adding a calculated volume of each drug stock to the first well of each row/column and then performing serial dilutions.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a drug-free well as a growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is determined as the lowest concentration that inhibits ≥90% of growth compared to the control.
-
Calculation: Calculate the FICI for each combination that results in ≥90% inhibition.
Q8: What is the protocol for evaluating the hepatotoxicity of this compound in a HepG2 cell line?
A common method to assess hepatotoxicity is to measure cell viability in a human liver cell line, such as HepG2, after exposure to the compound.[11][12] The concentration that causes 50% cell death (CC₅₀) is a key metric.
Sample Data: HepG2 Cytotoxicity Assay
This table shows hypothetical cytotoxicity data for this compound alone and in combination with Compound 'S'.
| Compound(s) | Concentration (µg/mL) | % Cell Viability (HepG2) | CC₅₀ (µg/mL) |
| This compound | 4 | 85% | 16.0 |
| 8 | 72% | ||
| 16 | 48% | ||
| 32 | 15% | ||
| This compound + Compound 'S' | 0.25 + 4.0 | 98% | > 32.0 |
| (Synergistic Combo) | 0.5 + 8.0 | 95% | |
| 1.0 + 16.0 | 88% | ||
| 2.0 + 32.0 | 75% |
The therapeutic index can be calculated as CC₅₀ / MIC. A higher value is desirable.
Detailed Protocol: HepG2 Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 4,000 cells per well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound (and any combination agents) in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 24-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ value.
Q9: How can I create a workflow to screen for synergistic compounds?
A high-throughput screening (HTS) approach can be used to identify compounds that act synergistically with this compound. The workflow involves a primary screen at a single concentration to identify "hits," followed by a secondary screen to confirm synergy and determine the FICI.
References
- 1. mdpi.com [mdpi.com]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae [frontiersin.org]
- 8. elifesciences.org [elifesciences.org]
- 9. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Synthesis of Antifungal Agent 94
Welcome to the technical support center for the synthesis of Antifungal Agent 94. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound, also referred to as compound 49 in the primary literature, is a novel flavonoid derivative containing a 5-sulfonyl-1,3,4-thiadiazole moiety. It has demonstrated potent antifungal activity against Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 0.28 μg/mL.[1][2]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound is a multi-step process that can be broadly divided into three stages:
-
Synthesis of the 3-hydroxyflavone core.
-
Synthesis of the 5-(ethylsulfonyl)-1,3,4-thiadiazole moiety.
-
Coupling of the two fragments via a thioether linkage, followed by oxidation to the sulfone.
Q3: Are there any particularly challenging steps in the synthesis?
A3: Potential challenges include achieving a high yield in the cyclization step to form the flavonoid core, ensuring the purity of the intermediates, and optimizing the conditions for the final coupling and oxidation steps to minimize side reactions.
Q4: What are the key starting materials for the synthesis?
A4: The key starting materials are substituted 2'-hydroxyacetophenone and a substituted benzaldehyde for the flavonoid core, and thiocarbohydrazide and an appropriate carboxylic acid or its derivative for the thiadiazole ring.
Experimental Protocols
Below is a plausible, detailed experimental protocol for the synthesis of this compound, reconstructed from established synthetic methodologies for similar compounds.
Stage 1: Synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Intermediate A)
-
Step 1a: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (3.0 eq) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water until neutral, and dry the crude product. Recrystallize from ethanol.
-
-
Step 1b: Oxidative Cyclization to Flavonol (Algar-Flynn-Oyamada reaction)
-
Dissolve the chalcone from Step 1a in methanol.
-
Add 30% hydrogen peroxide (4.0 eq) followed by a 2M aqueous solution of sodium hydroxide (2.0 eq) while maintaining the temperature below 20 °C.
-
Stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute sulfuric acid to precipitate the crude 3-hydroxyflavone (Intermediate A).
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
Stage 2: Synthesis of 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B)
-
Step 2a: Synthesis of 5-ethyl-1,3,4-thiadiazole-2-thiol
-
Reflux a mixture of propanoic acid (1.0 eq) and thiocarbohydrazide (1.05 eq) in phosphorus oxychloride (POCl₃) for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol.
-
-
Step 2b: Oxidation to 5-(ethylthio)-1,3,4-thiadiazol-2-sulfonic acid
-
Suspend the product from Step 2a in an appropriate solvent and treat with a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide in acetic acid, to convert the thiol to a sulfonic acid.
-
-
Step 2c: Chlorination to 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B)
-
Treat the sulfonic acid from Step 2b with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
-
Follow by a reaction to replace the 2-thiol group with a chlorine atom. This can be a complex transformation and may require specific literature procedures for this class of compounds. A plausible route involves conversion to a sulfonyl chloride and subsequent reaction.
-
Stage 3: Synthesis of this compound
-
Step 3a: Coupling of Intermediate A and Intermediate B
-
To a solution of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Intermediate A, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-chloro-5-(ethylsulfonyl)-1,3,4-thiadiazole (Intermediate B, 1.1 eq) and stir the reaction mixture at 60-80 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and purify by column chromatography.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Low yield of chalcone | Incomplete reaction; Side reactions due to strong base. | Increase reaction time; Add NaOH solution slowly at low temperature; Use a milder base like potassium carbonate in a different solvent system. |
| Stage 1: Low yield of 3-hydroxyflavone | Incomplete cyclization; Degradation of the product in strong alkali. | Ensure the hydrogen peroxide is fresh and of the correct concentration; Control the temperature carefully during the addition of reagents; Reduce the reaction time. |
| Stage 2: Difficulty in isolating the thiadiazole intermediate | Product is water-soluble; Incomplete precipitation. | Extract the aqueous solution with an organic solvent like ethyl acetate after neutralization; Saturate the aqueous layer with NaCl to improve extraction efficiency. |
| Stage 3: Low yield of the coupled product | Incomplete reaction; Poor nucleophilicity of the 3-hydroxyflavone; Inactive chloro-thiadiazole. | Increase the reaction temperature or time; Use a stronger, non-nucleophilic base like DBU; Ensure the purity and reactivity of Intermediate B. |
| Stage 3: Multiple spots on TLC after coupling | Side reactions, such as O-alkylation vs. S-alkylation if a thioflavone intermediate is used; Decomposition of starting materials or product. | Optimize the base and solvent system to favor the desired reaction pathway; Purify intermediates thoroughly; Use milder reaction conditions. |
| Final Product: Impurities are difficult to remove | Co-eluting byproducts. | Try a different solvent system for column chromatography; Recrystallize the product from a different solvent or solvent mixture. |
Yield Optimization Data
The following table presents hypothetical data for optimizing the coupling reaction (Stage 3a), as this is often a critical step for the overall yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 60 |
| 3 | K₂CO₃ | DMF | 100 | 8 | 55 |
| 4 | DBU | Acetonitrile | 60 | 10 | 65 |
| 5 | NaH | THF | 60 | 8 | 50 (with side products) |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Putative Antifungal Mechanism of Flavonoids
Caption: Putative antifungal signaling pathway of flavonoids.
References
Overcoming poor bioavailability of "Antifungal agent 94"
Welcome to the Technical Support Center for Antifungal Agent 94. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Low Aqueous Solubility: this compound is a highly lipophilic molecule with poor solubility in aqueous environments, such as the gastrointestinal fluids. This limits its dissolution and subsequent absorption.[1][2][3][4][5]
-
High First-Pass Metabolism: Following absorption from the gut, this compound undergoes extensive metabolism in the liver, which is a process known as the first-pass effect.[6] This significantly reduces the amount of active drug that reaches systemic circulation.
Q2: What are the initial steps I should take to troubleshoot poor in vivo efficacy in my experiments?
A2: If you are observing lower than expected in vivo efficacy, it is crucial to first confirm that the issue stems from poor bioavailability. We recommend a systematic approach:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Assess In Vitro Activity: Re-confirm the minimum inhibitory concentration (MIC) of your compound against the target fungal strain to ensure it has not changed.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in your animal model is essential to determine the plasma concentration of this compound after oral administration. Low plasma levels are a strong indicator of poor bioavailability.[7][8]
Q3: What are the most common formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][9][10][11][12] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area of the drug, leading to improved dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[5][9][13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
-
Possible Cause 1: Poor Dissolution in the GI Tract
-
Troubleshooting Step: Attempt a formulation with a solubility enhancer. A simple approach is to formulate this compound in a solution with a surfactant or as a solid dispersion.
-
Recommended Action: See the Experimental Protocol section for preparing a basic solid dispersion of this compound.
-
-
Possible Cause 2: Significant First-Pass Metabolism
-
Troubleshooting Step: Co-administer this compound with an inhibitor of cytochrome P450 enzymes (CYP450s), which are often involved in first-pass metabolism. Note: This is for experimental purposes to diagnose the problem and not a therapeutic strategy.
-
Recommended Action: A pilot study with a known CYP3A4 inhibitor could indicate the extent of first-pass metabolism.[14][15]
-
Issue 2: Inconsistent In Vitro Dissolution Results
-
Possible Cause: Polymorphism of this compound
-
Troubleshooting Step: The crystalline form (polymorph) of a drug can significantly impact its solubility.[1]
-
Recommended Action: Analyze the solid-state properties of your batch of this compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Unformulated (Aqueous Suspension) | 50 ± 15 | 4 | 200 ± 50 | < 5% |
| Micronized Suspension | 150 ± 30 | 2 | 750 ± 100 | 15% |
| Solid Dispersion (with PVP K30) | 400 ± 50 | 1 | 2500 ± 300 | 50% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 70 | 1 | 3500 ± 400 | 70% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.
-
For determination of absolute bioavailability, administer a 1 mg/kg intravenous dose of this compound in a suitable solubilizing vehicle.[8]
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in anti-invasive fungal drug delivery systems-Academax [wacademax.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Antifungals: From Pharmacokinetics to Clinical Practice [mdpi.com]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. mdpi.com [mdpi.com]
"Antifungal agent 94" assay variability and reproducibility
Welcome to the technical support center for assays involving Antifungal Agent 94. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Minimum Inhibitory Concentration (MIC) assays for this compound?
A1: Variability in MIC assays can arise from several factors. Key sources include deviations in the composition and pH of the testing medium, inconsistencies in the preparation of the inoculum, and variations in incubation time and temperature.[1][2] The method of endpoint determination—whether visual or spectrophotometric—can also introduce variability.[3][4] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for minimizing these variations.[1][3]
Q2: We are observing a "paradoxical effect" with this compound, where the fungus grows at high concentrations but not at intermediate ones. What causes this?
A2: The paradoxical effect, also known as the Eagle effect, is a phenomenon observed with some antifungal agents, particularly echinocandins.[5][6] It is characterized by the ability of a fungus to grow at high antifungal concentrations while being susceptible at lower concentrations.[5] The exact mechanism is not fully understood but is thought to involve the activation of cellular stress response pathways, such as the protein kinase C cell wall integrity pathway, and an increase in cell wall chitin content at high drug concentrations.[7][8] This effect is dependent on the fungal species, strain, and the specific antifungal agent being tested.[5]
Q3: Our results for this compound's efficacy against fungal biofilms are not reproducible. What are the likely causes?
A3: Biofilm assays are inherently more variable than planktonic assays.[9] Lack of reproducibility can be caused by inconsistent biofilm formation due to variations in media, incubation times, and the surface used for biofilm growth.[9] Physical disruption of the biofilm during washing or media exchange steps is a common issue.[9] Furthermore, the metabolic activity of biofilm cells can differ from their planktonic counterparts, affecting the readout of viability assays like XTT or Alamar blue.[10] Standardizing each step of the protocol is critical for improving reproducibility.[9]
Q4: What is the "trailing effect" and how can it affect the interpretation of our MIC results for this compound?
A4: The trailing effect, or trailing growth, is the persistence of partial fungal growth at drug concentrations above the MIC.[1][3] This can make it difficult to determine a clear endpoint, especially for fungistatic agents like azoles.[1] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes mitigate this issue.[1] Standardized guidelines from CLSI and EUCAST provide specific criteria for endpoint determination to address trailing growth, such as reading the MIC at a 50% reduction in growth compared to the control.[3]
Troubleshooting Guides
Issue 1: High Variability in MIC Results
If you are experiencing significant well-to-well or experiment-to-experiment variability in your MIC assays for this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture of the same age for each experiment. Standardize the method of cell counting and suspension preparation to achieve a consistent starting cell density.[4] |
| Media Composition and pH | Use a standardized and buffered medium like RPMI-1640 as recommended by CLSI and EUCAST.[1] Prepare fresh media for each set of experiments and verify the final pH. |
| Incubation Conditions | Maintain a consistent incubation temperature and duration.[1] For non-fermentative yeasts, agitation may improve growth and reproducibility.[11] |
| Endpoint Reading Subjectivity | If using visual reading, have two independent researchers read the plates. For a more objective measure, use a spectrophotometer to read optical density.[3] Adhere to the specific endpoint criteria (e.g., 50% or 90% growth inhibition) outlined in standardized protocols.[3] |
| Evaporation from Wells | Use plate sealers or a humidified incubator to prevent evaporation from the wells of the microtiter plate, especially during longer incubation periods. |
Issue 2: Unexpected Results (e.g., Paradoxical Growth, No Inhibition)
When your assay yields unexpected or counterintuitive results, this guide can help you diagnose the problem.
| Observation | Potential Cause | Troubleshooting Steps |
| Paradoxical Growth | This is a known phenomenon for some antifungal agents.[5][6] | Confirm the effect by repeating the experiment with a wider range of concentrations. Review the literature for similar effects with the class of compound to which this compound belongs. Consider that this may be a true biological effect.[8] |
| No Fungal Growth in Control Wells | The inoculum may have been non-viable, or the growth conditions were suboptimal. | Check the viability of your fungal stock. Ensure the correct medium and incubation conditions were used. |
| Contamination | Bacterial or fungal contamination can interfere with the assay. | Visually inspect the wells under a microscope for contaminating organisms. Streak a sample from the well onto appropriate agar to check for purity. |
| Compound Instability or Precipitation | This compound may be unstable or precipitating in the assay medium. | Visually inspect the wells for any precipitate. Test the stability of the compound in the medium over the course of the experiment. Consider using a different solvent or a lower concentration range. |
Experimental Protocols
Standard Broth Microdilution MIC Assay (Adapted from CLSI M27)
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in the assay medium (RPMI-1640, buffered with MOPS).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. From a fresh culture, prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Assay Setup: Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate. Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (inoculum without the agent) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours. The exact time depends on the fungal species and the specific protocol being followed.[1]
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the positive control.[3] This can be done visually or by reading the optical density at a specific wavelength.
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A logical flowchart to troubleshoot unexpected results in antifungal susceptibility assays.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of New Antifungal Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the clinical development of new antifungal agents.
Troubleshooting Guides
This section addresses specific issues that may arise during key experiments in antifungal development.
Issue: High variability or poor reproducibility in in vitro biofilm assays.
Question: My in vitro biofilm assay results are inconsistent. What are the common pitfalls and how can I troubleshoot this?
Answer:
Inconsistencies in biofilm assays often stem from subtle variations in methodology. Here are common factors to check:
-
Inoculum Preparation: Ensure a consistent cell density in the initial inoculum. Use a spectrophotometer and verify with hemocytometer counts. The growth phase of the yeast used for inoculation is also critical; use cells from an overnight culture in the logarithmic growth phase.
-
Well Plate Type: The surface properties of microtiter plates can significantly influence biofilm formation. Use flat-bottomed, polystyrene plates and be consistent with the brand and lot number, as variations in surface treatment can affect cell adherence.
-
Washing Steps: Washing steps to remove non-adherent cells can be a major source of variability.
-
Technique: Aspirate media gently from the side of the well to avoid disturbing the biofilm. Avoid directing the pipette tip onto the biofilm itself.
-
Wash Solution: Use pre-warmed phosphate-buffered saline (PBS) to prevent shocking the cells.
-
Number of Washes: While necessary, excessive washing can dislodge the biofilm. Standardize the number of washes (typically 1-2) across all experiments.[1]
-
-
Incubation Conditions: Maintain consistent temperature (usually 37°C) and, if applicable, shaking speed. Shaking can promote biofilm formation for some species but may disrupt it for others.
-
Quantification Method:
-
Crystal Violet (CV) Staining: If you observe pigmented extracts interfering with the reading, ensure you have proper controls (extract without biofilm) to subtract background absorbance.[2] Incomplete washing of excess CV is a common error; wash thoroughly until the wash solution is clear.
-
XTT Assay: This metabolic assay is generally more reproducible for quantifying viable cells within the biofilm.[3] However, results can be affected by the incubation time with the reagent and the concentration of XTT used. Optimize these parameters for your specific fungal species.[1]
-
-
Assay Endpoint: The timing of your endpoint measurement is crucial. For example, testing drug susceptibility at an earlier stage of biofilm formation (e.g., 6 hours) might reveal different resistance mechanisms compared to mature biofilms (24-48 hours).[1]
Issue: Discrepancy between in vitro antifungal susceptibility testing (AFST) results and in vivo efficacy.
Question: My novel compound shows potent activity in vitro, but fails in our animal model. What could be the cause?
Answer:
This is a common and complex challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Drug Exposure: The compound may have poor bioavailability, rapid metabolism, or high protein binding, resulting in insufficient free drug concentrations at the site of infection.[4][5] It is crucial to conduct thorough PK studies in the chosen animal model to determine parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and tissue distribution.
-
PK/PD Index: The efficacy of an antifungal is often linked to a specific PK/PD index (e.g., fAUC/MIC, Cmax/MIC, or T>MIC).[4] Determine which index best correlates with efficacy for your compound class and ensure that the dosing regimen in your animal model achieves the target value.
-
-
The Animal Model:
-
Immune Status: The immune status of the animal model is critical. An immunocompromised model is often necessary to establish a robust infection but may not fully represent the clinical scenario where a patient's immune system contributes to fungal clearance.[6][7]
-
Infection Site: The site of infection (e.g., disseminated, pulmonary) can dramatically affect drug efficacy due to differences in drug penetration and local microenvironment. Ensure your animal model faithfully mimics the human disease you are targeting.[7]
-
-
Biofilm Formation: Fungi often form biofilms in vivo, which are notoriously resistant to antifungal agents.[8] Standard planktonic in vitro susceptibility tests do not reflect this resistance. If your target infection involves biofilms (e.g., catheter-related infections), your preclinical testing should include in vitro and in vivo biofilm models.
-
Host Factors: The host-pathogen interaction is complex. The compound might be inactivated by host factors or fail to overcome the high fungal burden in a severe infection.[9]
Issue: Difficulty in recruiting patients for a clinical trial on a rare invasive fungal infection (IFI).
Question: Our clinical trial for a rare IFI is struggling with patient enrollment. What strategies can we implement?
Answer:
Patient recruitment for rare diseases is a well-documented hurdle.[10] Consider the following approaches:
-
Broaden Collaboration: Increase the number of participating study centers, including those in regions with a higher incidence of the target IFI.
-
Flexible Trial Design:
-
Non-inferiority trials can be challenging for rare IFIs due to the large sample sizes required.[7]
-
Consider adaptive trial designs or studies with external/historical controls . While complex to design and validate, they can reduce the number of concurrently enrolled patients needed.[7]
-
For truly rare or refractory infections, a single, well-controlled trial with strong confirmatory nonclinical data (including predictive animal models and PK/PD data) may be considered for regulatory approval.
-
-
Refine Eligibility Criteria: Re-evaluate your inclusion/exclusion criteria. Are they overly restrictive? For example, criteria related to prior antifungal treatment, specific comorbidities, or the timing of diagnostic samples are common reasons for patient exclusion.[11] Modifying these without compromising patient safety or data integrity can significantly expand the pool of eligible patients.
-
Engage with Patient Advocacy Groups: These groups can help raise awareness of the trial and connect researchers with potential participants.
-
Leverage Diagnostic Biomarkers: Use validated biomarkers to identify potential subjects earlier in their disease course.
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the challenges in antifungal clinical development.
Q1: Why is it so difficult to discover new antifungal drug targets?
A1: The primary challenge is that fungi are eukaryotes, just like humans.[12] This means that many of their fundamental cellular processes and proteins are conserved.[13] Consequently, a compound that inhibits a fungal target may also be toxic to the human host. The most successful existing antifungals target structures or pathways that are unique to fungi, such as the synthesis of ergosterol (the fungal equivalent of cholesterol) or the fungal cell wall component β-D-glucan.[12][14] Identifying new, unique, and essential targets requires a deep understanding of fungal biology.
Q2: What are the main mechanisms of antifungal resistance I should be aware of during development?
A2: The primary mechanisms of antifungal resistance include:
-
Target Site Alterations: Mutations in the gene encoding the drug target (e.g., ERG11 for azoles) can reduce the binding affinity of the drug, rendering it less effective.[15][16][17]
-
Overexpression of Efflux Pumps: Fungi can upregulate membrane transporters (from the ABC and MFS superfamilies) that actively pump the antifungal drug out of the cell, preventing it from reaching its intracellular target.[17][18]
-
Biofilm Formation: Fungi within a biofilm are encased in an extracellular matrix that can block drug penetration. The cells within the biofilm also exhibit a different physiological state, making them less susceptible to antifungals.[8]
-
Alterations in Sterol Biosynthesis: Fungi can develop bypass pathways or alter their sterol composition to reduce their dependence on the target pathway of a drug.[15]
Q3: What are surrogate endpoints, and how are they used in antifungal clinical trials?
A3: Surrogate endpoints are biomarkers intended to substitute for a clinical endpoint.[19] They are used to predict the clinical benefit (or harm) of a treatment. In IFI trials, where definitive clinical endpoints like mortality can take a long time to assess and can be influenced by many factors, surrogate markers can be valuable.[11]
-
Examples: Common biomarkers used include galactomannan (GM) for invasive aspergillosis and (1→3)-β-D-glucan (BDG) for various IFIs.[20] A decline in these markers in response to therapy can be indicative of a positive treatment response.
-
Validation is Key: For a biomarker to be accepted as a surrogate endpoint by regulatory bodies, it must be rigorously validated to ensure that changes in the marker reliably predict the clinical outcome.[19] For instance, serum GM has been shown to have a strong concordance with aspergillosis outcomes in patients with hematological malignancies.[11][19]
Q4: What are the key considerations when designing an in vivo animal model for efficacy testing?
A4: A predictive animal model is crucial for preclinical development. Key considerations include:
-
Host Immune Status: The level of immunosuppression should mimic the target patient population (e.g., neutropenic models for patients undergoing chemotherapy).[7]
-
Fungal Inoculum and Route of Infection: The inoculum size and route of administration (e.g., intravenous for disseminated infection, intranasal for pulmonary infection) should result in a reproducible and clinically relevant disease course.[6]
-
Outcome Measures: While survival is a definitive endpoint, it can be confounded by drug toxicity.[7] Quantitative mycological endpoints, such as colony-forming unit (CFU) counts from target organs (e.g., kidneys, lungs), are often preferred to directly measure the antifungal effect.[7]
-
PK/PD Correlation: The model must allow for the correlation of drug exposure with antifungal efficacy to inform dosing for clinical trials.[10]
Q5: What are the major classes of antifungal agents currently in clinical use and under development?
A5: The mainstays of current antifungal therapy belong to a few classes:
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores and leading to cell death.[12]
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[12]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall.[21]
-
Pyrimidines (e.g., Flucytosine): Interferes with fungal DNA and RNA synthesis.[21]
Several new agents targeting both existing and novel pathways are in the development pipeline. These include new classes that inhibit fungal protein synthesis or cell wall integrity through different mechanisms.[22][23][24]
Data Presentation
Table 1: Estimated Annual Incidence and Mortality of Major Invasive Fungal Infections Worldwide.
| Fungal Disease | Estimated Annual Incidence | Estimated Annual Deaths | Crude Mortality Rate (%) |
| Invasive Aspergillosis | >2,000,000[25] | ~1,800,000[25] | ~85%[26] |
| Invasive Candidiasis (including Candidemia) | ~1,565,000[26] | ~995,000[26] | ~64%[26] |
| Cryptococcal Meningitis | ~194,000[25][26] | ~147,000[26] | ~76%[26] |
| Pneumocystis Pneumonia | ~505,000[26] | ~214,000[26] | ~42%[26] |
Data compiled from recent global burden estimates.[25][26][27][28][29] Mortality rates can vary significantly based on geographic location, patient population, and access to diagnostics and treatment.
Table 2: Comparative in vitro Activity (MIC Ranges in µg/mL) of Selected Antifungal Agents.
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Candida auris |
| Conventional Agents | ||||
| Amphotericin B | 0.125 - 2[30] | 0.25 - 2[30] | 0.125 - 1[31] | 0.5 - 4[32] |
| Fluconazole | 0.25 - 64[31] | Resistant | 1 - 16[31] | 2 - >64[32] |
| Voriconazole | 0.015 - 1[30] | 0.125 - 2[30] | 0.03 - 0.25[13] | 0.06 - 2[32] |
| Caspofungin | 0.03 - 2[30] | 0.03 - 0.5[30] | Resistant | 0.125 - 1[32] |
| Newer/Investigational Agents | ||||
| Isavuconazole | 0.008 - 1[13] | 0.25 - 2[13] | 0.03 - 0.25[13] | 0.03 - 4[32] |
| Rezafungin | 0.016 - 0.25[33] | 0.008 - 0.06[33] | 0.12 - 2[33] | 0.03 - 0.5[33] |
| Ibrexafungerp | 0.06 - 2[33] | 0.125 - 1[33] | 0.5 - >8[33] | 0.25 - 2[32] |
| APX001A (Manogepix) | 0.002 - 0.06[32] | 0.008 - 0.06[32] | 0.004 - 0.06[32] | 0.004 - 0.031[32] |
MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing methodology (e.g., CLSI vs. EUCAST).[13][30][31][32][33] This table is for comparative purposes and does not replace strain-specific susceptibility testing.
Experimental Protocols
Methodology 1: In Vitro Biofilm Susceptibility Testing using XTT Reduction Assay
This protocol is adapted from established methods for quantifying the metabolic activity of viable cells within a fungal biofilm following exposure to an antifungal agent.[1][3]
-
Inoculum Preparation: a. Culture the fungal strain overnight in a suitable liquid medium (e.g., YPD for Candida) at 30°C with shaking. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in RPMI-1640 medium buffered with MOPS to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: a. Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom polystyrene plate. b. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence. c. Gently wash each well twice with 150 µL of sterile PBS to remove non-adherent cells. d. Add 100 µL of fresh RPMI-1640 medium to each well. e. Incubate for 24-48 hours at 37°C to allow for biofilm maturation.
-
Antifungal Treatment: a. Prepare serial dilutions of the antifungal agent in RPMI-1640 medium. b. After the biofilm maturation period, gently remove the medium from the wells. c. Add 100 µL of the antifungal dilutions to the wells. Include drug-free wells as controls. d. Incubate for an additional 24 hours at 37°C.
-
XTT Quantification: a. Prepare a fresh solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM). b. Following antifungal treatment, wash the biofilms twice with PBS. c. Add 100 µL of the XTT/menadione solution to each well. d. Incubate the plate in the dark at 37°C for 1-3 hours. e. Measure the absorbance of the formazan product at 490-492 nm using a microplate reader. f. Calculate the percentage reduction in metabolic activity compared to the drug-free control wells.
Methodology 2: Murine Model of Disseminated Candidiasis for In Vivo Efficacy Testing
This protocol describes a standard neutropenic mouse model to assess the efficacy of a new antifungal agent against a systemic Candida infection.[6][32]
-
Immunosuppression: a. Use 6- to 8-week-old female BALB/c mice. b. Induce neutropenia by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection. This regimen should be optimized to achieve profound neutropenia (e.g., <100 neutrophils/µL) on the day of infection.
-
Infection: a. Prepare an inoculum of Candida albicans from an overnight culture, washed and resuspended in sterile saline to a concentration of 2.5 x 10⁵ CFU/mL. b. On day 0, infect mice via lateral tail vein injection with 0.1 mL of the inoculum (2.5 x 10⁴ CFU/mouse). The inoculum size should be optimized to cause a non-lethal, established infection with a high fungal burden in target organs (especially kidneys) within 24-48 hours.
-
Treatment: a. Initiate treatment 24 hours post-infection. b. Administer the investigational antifungal agent via the desired route (e.g., oral gavage, i.p., or intravenous injection). c. Include a vehicle control group and a positive control group (e.g., fluconazole or an echinocandin). d. Continue treatment for a defined period (e.g., 3-7 days).
-
Endpoint Assessment: a. Euthanize mice 24 hours after the final treatment dose. b. Aseptically harvest target organs (e.g., kidneys, brain, lungs). c. Homogenize the organs in sterile saline. d. Plate serial dilutions of the homogenates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics). e. Incubate plates at 35-37°C for 24-48 hours and count the colonies. f. Express the results as log₁₀ CFU per gram of tissue. Efficacy is determined by the statistically significant reduction in fungal burden compared to the vehicle control group.
Methodology 3: Galactomannan (GM) Testing in Serum for Clinical Trials
This protocol outlines the use of the Platelia™ Aspergillus EIA kit for quantifying GM in serum samples, often used as a microbiological inclusion criterion or an endpoint in clinical trials for invasive aspergillosis.[20][34][35]
-
Sample Collection and Handling: a. Collect whole blood in a serum separator tube. b. Allow blood to clot, then centrifuge to separate the serum. c. Store serum at 2-8°C if testing within 48 hours, or at -20°C or colder for long-term storage.[36] Avoid repeated freeze-thaw cycles.
-
Assay Procedure (as per manufacturer's instructions): a. Pre-treatment: Add 300 µL of serum to a microtube containing treatment solution to dissociate immune complexes and precipitate proteins. b. Heat and Centrifuge: Boil the mixture for 3 minutes, then centrifuge to pellet the precipitate. c. Antigen Detection: i. Add 50 µL of the supernatant (containing the GM) and 50 µL of the conjugate (peroxidase-labeled anti-GM monoclonal antibody) to wells of the microplate coated with the same antibody. ii. Incubate for 90 minutes at 37°C. iii. Wash the plate to remove unbound components. d. Color Development: i. Add chromogen substrate solution to the wells and incubate for 30 minutes at room temperature in the dark. ii. Stop the reaction by adding sulfuric acid. e. Reading: Read the optical density (OD) at 450 nm.
-
Interpretation: a. Calculate the GM Index (GMI) for each sample by dividing its OD by the mean OD of the cutoff controls provided in the kit. b. Clinical Trial Enrollment: A common criterion is a GMI of ≥1.0 in two consecutive serum samples.[35] c. Diagnostic Interpretation: A GMI of ≥0.5 is typically considered positive, but interpretation should always be in conjunction with host factors and clinical data.[20] False positives can occur with certain antibiotics (e.g., piperacillin-tazobactam) and other underlying conditions.[35]
Visualizations
Caption: High-level workflow for antifungal drug discovery and clinical development.
Caption: Key molecular mechanisms contributing to azole antifungal resistance.[17]
Caption: Signaling pathways and structures targeted by existing and novel antifungals.[14][21][37]
References
- 1. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Antifungal Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Targeting Unconventional Pathways in Pursuit of Novel Antifungals [frontiersin.org]
- 15. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. fda.gov [fda.gov]
- 21. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal agents in clinical and preclinical development [who.int]
- 23. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. amr-insights.eu [amr-insights.eu]
- 25. brieflands.com [brieflands.com]
- 26. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. Global prevalence of fungal infections - Life Worldwide [en.fungaleducation.org]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. In Vitro and In Vivo Evaluation of the Antifungal Activity of APX001A/APX001 against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 34. niaid.nih.gov [niaid.nih.gov]
- 35. fda.gov [fda.gov]
- 36. mft.nhs.uk [mft.nhs.uk]
- 37. Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 94" cross-reactivity with mammalian cells
Welcome to the technical support center for Antifungal Agent 94. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of this compound with mammalian cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem: High cytotoxicity observed in mammalian cell lines at concentrations effective against fungal pathogens.
Possible Cause 1: Off-target effects on essential mammalian cellular pathways.
-
Solution:
-
Target Deconvolution: Perform target deconvolution studies to identify potential off-target binding sites of this compound in mammalian cells. Techniques such as affinity chromatography-mass spectrometry or chemical proteomics can be employed.
-
Pathway Analysis: Conduct transcriptomic or proteomic analysis of mammalian cells treated with this compound to identify dysregulated pathways.
-
Possible Cause 2: Inhibition of a homologous mammalian enzyme.
-
Solution:
-
Sequence Alignment: Perform a bioinformatics analysis to compare the amino acid sequence of the fungal target of this compound with its closest human homolog.
-
In Vitro Enzyme Assays: Conduct in vitro enzymatic assays using both the purified fungal target and its human homolog to determine the IC50 values of this compound for each. A significantly lower IC50 for the fungal enzyme is desirable.[1]
-
Possible Cause 3: Disruption of mammalian cell membrane integrity.
-
Solution:
-
Membrane Permeability Assays: Utilize assays such as the lactate dehydrogenase (LDH) release assay or propidium iodide staining to assess for membrane damage in mammalian cells upon treatment with this compound.
-
Hemolysis Assay: If the compound is intended for systemic use, a hemolysis assay using red blood cells can indicate non-specific membrane-lytic activity.
-
Problem: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variation in cell culture conditions.
-
Solution:
-
Standardize Protocols: Ensure consistent cell seeding densities, media formulations, and incubation times across all experiments.
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
Possible Cause 2: Compound instability or precipitation in culture media.
-
Solution:
-
Solubility Assessment: Determine the solubility of this compound in the cell culture medium used.
-
Visual Inspection: Visually inspect the culture wells for any signs of compound precipitation.
-
Formulation Optimization: If solubility is an issue, consider using a different solvent or formulation, ensuring the vehicle itself does not contribute to cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of most antifungal agents and how can this lead to cross-reactivity?
A1: Many antifungal agents target structures or pathways that are unique to fungi, such as the fungal cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] However, cross-reactivity can occur when an antifungal agent interacts with homologous structures or pathways in mammalian cells. For example, azole antifungals inhibit the enzyme lanosterol 14-alpha-demethylase, which is involved in ergosterol biosynthesis.[1][3] Mammalian cells have a similar enzyme for cholesterol synthesis, and while azoles are generally more selective for the fungal enzyme, high concentrations can lead to inhibition of the mammalian counterpart, causing toxicity.[1][5]
Q2: How can I assess the selective toxicity of this compound?
A2: The selective toxicity of this compound can be determined by comparing its activity against fungal cells to its toxicity towards mammalian cells. This is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in mammalian cells (e.g., CC50) to the antifungal effective concentration (e.g., MIC or IC50). A higher SI value indicates greater selectivity for the fungal target.
Q3: What are some standard mammalian cell lines used for cytotoxicity testing of antifungal agents?
A3: Commonly used mammalian cell lines for general cytotoxicity testing include:
-
HepG2 (Human Liver Cancer Cell Line): To assess potential hepatotoxicity.[6]
-
A549 (Human Lung Carcinoma Cell Line): Relevant for inhaled antifungal therapies.
-
HEK293 (Human Embryonic Kidney Cells): To evaluate potential nephrotoxicity.
-
Vero (Kidney Epithelial Cells from an African Green Monkey): A commonly used continuous cell line in toxicology studies.
The choice of cell line should be guided by the intended therapeutic application of the antifungal agent.
Q4: What in vitro assays can I use to quantify the cytotoxicity of this compound?
A4: Several in vitro assays can be used to measure cytotoxicity, including:
-
MTT/XTT Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP-based Assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Live/Dead Staining: Using fluorescent dyes such as calcein-AM (live cells) and ethidium homodimer-1 (dead cells) allows for direct visualization and quantification of cell viability via microscopy or flow cytometry.
Data Presentation
Table 1: Comparative Activity of this compound
| Organism/Cell Line | Target/Assay | IC50 / MIC / CC50 (µg/mL) | Selectivity Index (SI) |
| Candida albicans | Fungal Growth Inhibition | 0.5 | 200 |
| Aspergillus fumigatus | Fungal Growth Inhibition | 1.2 | 83.3 |
| HepG2 (Human Liver) | Cytotoxicity (MTT Assay) | 100 | - |
| A549 (Human Lung) | Cytotoxicity (MTT Assay) | 150 | - |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: Half-maximal cytotoxic concentration. SI = CC50 (HepG2) / MIC (C. albicans)
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the viability against the log of the compound concentration.
Protocol 2: In Vitro Fungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI or EUCAST guidelines.[7]
-
Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Mandatory Visualizations
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Ketoconazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 94" interference with common laboratory reagents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Antifungal Agent 94 in common laboratory settings.
FAQs: General Properties and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic triazole derivative that exhibits potent activity against a broad spectrum of fungal pathogens.[1][2][3] Its primary mechanism of action is the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2][4]
Q2: What is the recommended solvent for this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO).[5][6] For cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5][6][7]
Q3: How should I store this compound?
A3: Both the powder form and stock solutions in DMSO should be stored at -20°C, protected from light and moisture to maintain stability and activity.
Troubleshooting Guide: Common Assay Interferences
Researchers may encounter interference from this compound in common laboratory assays. This section provides guidance on identifying and mitigating these issues.
Cell Viability Assays (e.g., MTT, XTT, WST-1)
Issue: Inaccurate or inconsistent results in colorimetric cell viability assays.
Potential Cause 1: Intrinsic Color of the Compound
This compound has a faint yellow hue in solution, which can interfere with absorbance readings in colorimetric assays like the MTT assay.[8][9] This is particularly relevant as the MTT assay measures the conversion of a yellow tetrazolium salt to a purple formazan product.[8]
Troubleshooting:
-
Include a "compound only" control: Prepare wells containing the same concentrations of this compound as in the experimental wells but without cells. Subtract the average absorbance of these wells from the absorbance of the corresponding experimental wells.
-
Perform a spectral scan: Determine the absorbance spectrum of this compound to see if it overlaps with the detection wavelength of the assay (typically 500-600 nm for MTT).[8][9]
Potential Cause 2: Direct Reduction of Tetrazolium Salts
Some compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[10]
Troubleshooting:
-
Cell-free reduction assay: Incubate this compound with the tetrazolium salt in cell-free media. A color change indicates direct reduction.
-
Consider alternative assays: If significant interference is observed, consider using a non-colorimetric viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures membrane integrity.[11]
Experimental Workflow for Investigating MTT Assay Interference
Caption: Troubleshooting workflow for MTT assay interference.
Protein Quantification Assays (e.g., Bradford, BCA)
Issue: Inaccurate protein concentration measurements.
Potential Cause: Interference with Assay Reagents
-
Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily interacting with basic and aromatic amino acid residues.[12][13] Detergents and strongly alkaline solutions can interfere with this assay.[12][14][15][16] While direct interference from triazole compounds is not widely reported, the formulation of this compound with certain buffers could be a source of error.
-
BCA Assay: This assay is sensitive to reducing agents.[16]
Troubleshooting:
-
Buffer compatibility: Ensure that the buffer used to lyse cells or solubilize proteins is compatible with the chosen protein assay. Prepare your protein standards in the same buffer as your samples.[13]
-
Sample dilution: If an interfering substance is suspected, diluting the sample may mitigate its effect, provided the protein concentration remains within the detection range of the assay.[13]
-
Precipitation: If detergents are present in your sample, they can cause precipitation in the Bradford assay.[13][16] Consider removing the detergent through dialysis or using a detergent-compatible protein assay.
Compatibility of Common Reagents with Protein Assays
| Reagent | Max Compatible Concentration (Bradford) | Max Compatible Concentration (BCA) |
| SDS | 0.1% | 0.1% |
| Triton X-100 | 0.1% | 5% |
| Tween 20 | 0.05% | 0.01% |
| DTT | Not Compatible | 1 mM |
| β-Mercaptoethanol | Not Compatible | 0.01% |
| DMSO | < 10% | < 10% |
Note: These are general guidelines. Always consult the manufacturer's protocol for your specific assay kit.
Solvent-Related Effects in Cell-Based Assays
Issue: Unexpected cellular responses or cytotoxicity.
Potential Cause: DMSO Concentration
High concentrations of DMSO can be toxic to cells, affecting membrane permeability, inducing oxidative stress, and even causing cell death.[7][17][18] Effects can be observed at concentrations as low as 0.25-0.5% in some cell lines.[5][6]
Troubleshooting:
-
Vehicle control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO used to deliver this compound.
-
Dose-response curve for DMSO: Determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible.[17]
Methodology for Determining DMSO Tolerance
-
Cell Plating: Seed your cells in a 96-well plate at the density optimized for your primary experiment.[19]
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium, ranging from 0.05% to 5%.
-
Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a reliable method (e.g., an ATP-based assay to avoid colorimetric interference).
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.
Logical Diagram for Solvent Effect Mitigation
Caption: Decision process for managing DMSO concentration.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - Interference of detergent-containing buffers with the Bradford protein assay. - Public Library of Science - Figshare [plos.figshare.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 18. quora.com [quora.com]
- 19. bitesizebio.com [bitesizebio.com]
"Antifungal agent 94" minimizing host toxicity in animal models
Disclaimer: "Antifungal Agent 94" does not appear to be a standard nomenclature for a specific antifungal agent in publicly available scientific literature. The following technical support guide has been created for a hypothetical agent with this designation to illustrate how such a resource would be structured for researchers. The data and protocols are representative of typical antifungal drug development and are for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and lethargy in our murine models treated with this compound, even at doses that are sub-optimal for efficacy. What could be the cause and how can we mitigate this?
A1: This suggests potential host toxicity. Several factors could be at play:
-
Off-target effects: this compound might be interacting with host cellular pathways.
-
Formulation issues: The vehicle used to dissolve or suspend the agent could be contributing to toxicity.
-
Metabolite toxicity: A metabolite of this compound could be more toxic than the parent compound.
-
Cytokine storm: The agent, in combination with the infection, might be inducing an excessive inflammatory response.
Troubleshooting Steps:
-
Dose-response toxicity study: Conduct a study in uninfected animals to determine the maximum tolerated dose (MTD).
-
Vehicle control: Ensure a control group is treated with the vehicle alone to rule out its contribution to toxicity.
-
Blood chemistry and hematology: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) damage, as well as complete blood counts.
-
Histopathology: Perform histopathological examination of major organs (liver, kidneys, spleen, lungs) from treated animals.
Q2: The in vitro MIC of this compound against our Candida albicans strain is very low, but we are not seeing a corresponding efficacy in our in vivo infection model. What could explain this discrepancy?
A2: This is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor absorption, rapid metabolism, or high plasma protein binding, preventing it from reaching the site of infection at a sufficient concentration.
-
Biofilm formation: In vivo, Candida species can form biofilms, which are notoriously more resistant to antifungal agents than planktonic cells. The standard MIC test does not account for this. In fact, the Sessile Minimum Inhibitory Concentrations (SMICs) can be up to 1000-fold higher than the corresponding MICs for a particular antifungal agent.[1][2]
-
Host immune response: The host's immune status can significantly impact the efficacy of an antifungal agent.
Troubleshooting Steps:
-
Pharmacokinetic profiling: Determine the concentration of this compound in the plasma and target tissues over time.
-
In vitro biofilm susceptibility testing: Evaluate the activity of the agent against biofilms of your C. albicans strain.
-
Use of an immunosuppressed model: If not already doing so, consider using an immunosuppressed animal model to better assess the agent's intrinsic activity.
Q3: What is the proposed mechanism of action for this compound, and could this relate to host toxicity?
A3: The primary mechanism of action for this compound is believed to be the inhibition of fungal-specific enzyme Erg11, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. However, high concentrations of the agent may lead to off-target inhibition of mammalian cholesterol biosynthesis pathways, which share some homology. This could be a source of host toxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Mortality
If you are experiencing unexpected mortality in your animal studies, follow this decision tree to identify the potential cause.
Caption: Troubleshooting workflow for unexpected animal mortality.
Quantitative Data Summary
Table 1: In Vitro Susceptibility of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.5 | 2 |
| Aspergillus fumigatus | 0.25 | 1 |
| Cryptococcus neoformans | 0.06 | 0.25 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Treatment Group (n=10) | Dose (mg/kg) | Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) | Percent Survival at Day 14 |
| Vehicle Control | - | 6.8 ± 0.5 | 0% |
| This compound | 5 | 4.2 ± 0.7 | 60% |
| This compound | 10 | 3.1 ± 0.4 | 90% |
| Fluconazole (Control) | 10 | 3.5 ± 0.6 | 80% |
Table 3: Key Toxicological Parameters in Rats (14-day study)
| Parameter | Control (Vehicle) | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Body Weight Change | +15% | +5% | -8% |
| ALT (U/L) | 35 ± 8 | 85 ± 20 | 250 ± 60 |
| AST (U/L) | 50 ± 12 | 150 ± 35 | 480 ± 90 |
| BUN (mg/dL) | 20 ± 5 | 25 ± 7 | 45 ± 12* |
* Statistically significant difference from control (p < 0.05). ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood urea nitrogen.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Systemic Candidiasis
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Inoculum Preparation: Candida albicans SC5314 is grown in YPD broth overnight at 30°C. Cells are washed twice with sterile phosphate-buffered saline (PBS) and adjusted to a concentration of 2.5 x 10⁵ cells/mL.
-
Infection: Mice are infected via lateral tail vein injection with 100 µL of the inoculum (2.5 x 10⁴ cells/mouse).
-
Treatment: Treatment with this compound (or vehicle) begins 24 hours post-infection and is administered once daily via oral gavage for 7 consecutive days.
-
Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and mortality for 14 days.
-
Fungal Burden Assessment: On day 8, a subset of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and serially diluted onto YPD agar plates. Colonies are counted after 48 hours of incubation at 30°C to determine CFU/gram of tissue.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human hepatoma (HepG2) cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Addition: this compound is serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., 0.5% DMSO) is also included.
-
Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Visualizations
Hypothetical Signaling Pathway for Off-Target Toxicity
This diagram illustrates a hypothetical pathway where this compound, while targeting fungal Erg11, could also partially inhibit a homologous mammalian enzyme in the cholesterol biosynthesis pathway, leading to the accumulation of a toxic intermediate.
Caption: Hypothetical mechanism of off-target toxicity for this compound.
General Experimental Workflow for Antifungal Drug Evaluation
This diagram outlines the typical progression of experiments when evaluating a new antifungal compound.
Caption: Standard experimental workflow for preclinical antifungal evaluation.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Validation & Comparative
A Comparative Analysis of Antifungal Agent 94 and Fluconazole Against Candida albicans
In the landscape of antifungal research, the quest for novel agents to combat the opportunistic pathogen Candida albicans is ever-present, particularly in light of emerging resistance to established drugs. This guide provides a comparative overview of "Antifungal agent 94," an extract from Streptomyces toxytricini Fz94, and the widely used azole antifungal, fluconazole. The comparison draws upon available experimental data to offer insights for researchers, scientists, and drug development professionals.
Overview of Antifungal Agents
This compound is a crude extract derived from the native Egyptian soil bacterium Streptomyces toxytricini Fz94. Preliminary studies have highlighted its potent antibiofilm activity against C. albicans. In contrast, fluconazole is a well-established, synthetically produced triazole antifungal medication. It functions by selectively inhibiting a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5]
Performance Data
The available quantitative data for the crude extract of S. toxytricini Fz94 and typical values for fluconazole are summarized below. It is important to note that the Fz94 extract was compared against ketoconazole in the cited study, not directly against fluconazole.
Table 1: Biofilm Inhibition by S. toxytricini Fz94 Extract vs. Ketoconazole
| Treatment Scenario | Agent | Concentration | Biofilm Viability Inhibition | Time |
| Pre-exposure (Prevention) | S. toxytricini Fz94 Extract | 5 g/L | 92% | 120 min |
| Ketoconazole | 2 g/L | 90% | 120 min | |
| Post-exposure (Destruction) | S. toxytricini Fz94 Extract | 7 g/L | 82% | 120 min |
| Ketoconazole | - | No destruction observed | - |
Data extracted from a study on the antibiofilm activity of Streptomyces toxytricini Fz94.[6]
Table 2: Typical Minimum Inhibitory Concentrations (MIC) of Fluconazole against Candida albicans
| C. albicans Status | MIC Range (µg/mL) | Interpretation |
| Susceptible | ≤ 8 | Susceptible |
| Susceptible-Dose Dependent | 16 - 32 | Efficacy is dependent on the dosage |
| Resistant | ≥ 64 | Resistant |
These values are based on established clinical breakpoints and may vary between specific isolates.[7][8]
Mechanism of Action
The precise mechanism of action for the antifungal agent from S. toxytricini Fz94 has not been fully elucidated. However, its significant impact on biofilm viability suggests interference with biofilm formation and maintenance processes.
Fluconazole's mechanism is well-documented. It targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased cell membrane permeability, and ultimately, the inhibition of fungal growth.[1][3]
Caption: Mechanism of action of fluconazole against Candida albicans.
Experimental Protocols
Antifungal Activity Screening of Streptomyces Isolates
The antifungal activity of forty Streptomyces isolates was assessed against planktonic cells of C. albicans ATCC 10231 and resistant clinical Candida isolates. The most potent isolate, identified as S. toxytricini Fz94, was selected for further study. The screening was performed to identify isolates with high inhibition activity against free-floating Candida cells.[6]
Biofilm Inhibition Assay for S. toxytricini Fz94 Extract
The capability of the S. toxytricini Fz94 extract to prevent and destroy C. albicans biofilms was evaluated using a resazurin-based viability assay.[6]
-
Pre-exposure (Prevention): The extract was added to the wells of a microtiter plate simultaneously with the C. albicans inoculum to assess its ability to prevent biofilm formation.
-
Post-exposure (Destruction): The extract was added to pre-formed C. albicans biofilms to evaluate its ability to disrupt established biofilms.
The viability of the biofilm was quantified by adding resazurin dye and measuring the color change, which correlates with metabolic activity. Ketoconazole was used as a control in this experiment.[6]
Caption: Experimental workflow for evaluating the antibiofilm activity of S. toxytricini Fz94.
Conclusion
The crude extract from S. toxytricini Fz94 demonstrates significant potential as an antibiofilm agent against Candida albicans, particularly in its ability to both prevent biofilm formation and destroy mature biofilms, an area where ketoconazole showed no efficacy in the cited study.[6] Fluconazole remains a cornerstone of antifungal therapy with a well-understood mechanism of action, but its effectiveness can be limited by resistance, especially in biofilm-associated infections.
Further research is warranted to isolate and identify the active compound(s) within the S. toxytricini Fz94 extract and to elucidate their precise mechanism of action. Direct comparative studies with fluconazole, particularly against a panel of fluconazole-susceptible and -resistant C. albicans isolates, would be crucial to fully assess the therapeutic potential of this natural product. The low cytotoxicity of the crude extract at a concentration of 10 g/L is a promising indicator for its potential development as a novel antifungal agent.[6]
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 94 and Amphotericin B for the Treatment of Systemic Infections
A direct comparative analysis of Antifungal Agent 94 and Amphotericin B for systemic infections is not feasible at this time due to a lack of available clinical and preclinical data for this compound. Scientific literature primarily identifies this compound, also known as compound 49, as a flavonoid derivative with demonstrated in vitro activity against the plant pathogenic fungus Rhizoctonia solani.[1][2] There are currently no published studies evaluating its efficacy or safety for the treatment of systemic fungal infections in humans or animal models.
In contrast, Amphotericin B is a well-established polyene macrolide antifungal drug that has been a cornerstone of therapy for severe, life-threatening systemic mycoses for several decades.[3][4] It is often considered a "gold standard" against which new antifungal agents are compared.[5]
This guide will therefore provide a detailed overview of the known characteristics of this compound and a comprehensive profile of Amphotericin B. Furthermore, it will outline the standard experimental framework used to compare a novel antifungal agent with an established drug like Amphotericin B, thereby offering a blueprint for the potential future evaluation of this compound or other new chemical entities.
Part 1: Profile of this compound
This compound is a synthetic flavonoid derivative.[1][2] Flavonoids are a class of natural products known for their diverse biological activities, and synthetic modifications are often explored to enhance specific properties.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature.
Spectrum of Activity
The only reported antifungal activity for this compound is against Rhizoctonia solani, a soil-borne fungus that primarily causes diseases in plants.[1][2]
| Quantitative Data for this compound | |
| Target Organism | Rhizoctonia solani |
| EC50 | 0.28 µM |
| Half-maximal effective concentration | 0.46 µg/mL |
Part 2: Profile of Amphotericin B
Amphotericin B is a broad-spectrum antifungal agent produced by the bacterium Streptomyces nodosus.[6] It is available in several formulations, including a conventional deoxycholate formulation and lipid-based formulations designed to reduce its toxicity.[4][5]
Mechanism of Action
Amphotericin B is fungicidal, meaning it actively kills fungal cells.[4] Its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane.[4][7][8] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular contents, ultimately leading to cell death.[4][8]
dot
Caption: Mechanism of action of Amphotericin B.
Spectrum of Activity
Amphotericin B has one of the broadest spectrums of activity of all clinically available antifungal agents. It is active against most species of Candida, Aspergillus, Cryptococcus neoformans, and the endemic mycoses such as Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.[9]
Part 3: A Framework for Comparative Evaluation
To assess the potential of a new compound like this compound for systemic infections, a rigorous series of preclinical experiments would be required to compare its performance against a standard agent like Amphotericin B.
Experimental Protocols
1. In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the antifungal agents against a panel of clinically relevant fungal pathogens.
-
Methodology (Broth Microdilution):
-
A standardized inoculum of each fungal isolate is prepared.
-
The antifungal agents are serially diluted in microtiter plates containing a suitable broth medium (e.g., RPMI-1640).
-
The fungal inoculum is added to each well.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth.
-
2. In Vivo Efficacy Studies (Murine Model of Disseminated Candidiasis)
-
Objective: To evaluate the efficacy of the antifungal agents in treating a systemic fungal infection in a living organism.
-
Methodology:
-
Immunocompetent or immunocompromised mice are infected intravenously with a lethal or sublethal dose of a pathogenic yeast, such as Candida albicans.
-
Treatment with this compound (at various doses), Amphotericin B (as a positive control), or a vehicle (as a negative control) is initiated at a specified time post-infection.
-
The primary endpoints are survival over a period of 14-21 days and the reduction of fungal burden in target organs (e.g., kidneys, brain).
-
To determine fungal burden, animals are euthanized at specific time points, organs are harvested, homogenized, and plated on selective agar to count colony-forming units (CFUs).
-
dot
Caption: Experimental workflow for in vivo antifungal comparison.
Hypothetical Data Presentation
The following tables illustrate how data from such comparative studies would be presented. Note: The data for this compound is purely illustrative.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Organism | This compound (Hypothetical) | Amphotericin B |
| Candida albicans | 0.5 | 0.25 |
| Candida glabrata | 1 | 0.5 |
| Aspergillus fumigatus | 2 | 0.5 |
| Cryptococcus neoformans | 0.25 | 0.125 |
Table 2: Comparative In Vivo Efficacy (Murine Model)
| Parameter | This compound (Hypothetical) | Amphotericin B | Vehicle Control |
| Survival Rate at Day 14 | 70% | 80% | 0% |
| Kidney Fungal Burden (log10 CFU/g) | 3.5 | 3.2 | 7.8 |
Conclusion
While this compound has shown initial promise as an antifungal compound against a plant pathogen, there is no scientific evidence to support its use or comparison with Amphotericin B for systemic infections in a clinical context. A comprehensive preclinical development program, including in vitro susceptibility testing against a broad panel of human pathogens, in vivo efficacy studies in animal models, and extensive toxicology and pharmacology assessments, would be necessary to determine if this compound warrants further investigation as a potential therapeutic for systemic mycoses. Until such data becomes available, Amphotericin B remains a critical, albeit toxic, component of the antifungal armamentarium for treating severe fungal diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Systemic antifungal drugs: Are we making any progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. AmBisome targeting to fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Azole Antifungal Agents Versus Echinocandins Against Aspergillus fumigatus
A Guide for Researchers and Drug Development Professionals
Introduction: The emergence of antifungal resistance in Aspergillus fumigatus, a primary causative agent of invasive aspergillosis, necessitates a continuous evaluation of novel therapeutic agents against established treatments. This guide provides a comparative analysis of a novel triazole antifungal, PC1244 (serving as a representative for a hypothetical "Antifungal Agent 94"), and the echinocandin class of drugs. The comparison is based on available preclinical data, focusing on in vitro potency and in vivo efficacy, to inform research and development efforts.
In Vitro Susceptibility
The in vitro activity of antifungal agents against A. fumigatus is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the standard metric for azoles, representing the lowest concentration that inhibits visible fungal growth. For echinocandins, the Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the formation of abnormal, branched hyphae.
| Antifungal Agent Class | Specific Agent | A. fumigatus (n=96 clinical isolates) MIC/MEC Range (µg/mL) |
| Novel Triazole | PC1244 | 0.016 - 0.25 |
| Standard Triazole | Voriconazole | 0.25 - 0.5 |
| Echinocandins | Anidulafungin, Caspofungin, Micafungin | Typically <0.03 (MEC) |
Data for PC1244 and Voriconazole from[1]. Data for echinocandins from[2].
In Vivo Efficacy
Preclinical in vivo models are crucial for assessing the therapeutic potential of new antifungal candidates. The following table summarizes the efficacy of PC1244 in a murine model of invasive aspergillosis. Echinocandins have also demonstrated efficacy in various animal models, although direct comparative studies with PC1244 are not available.
| Treatment Group (Murine Model) | Outcome |
| PC1244 (intranasal, 3.2 to 80 µg/ml) | Substantial reduction in lung fungal load, serum galactomannan, and inflammatory cytokines.[1] |
| Echinocandins (various models) | Dose-dependent reduction in fungal burden and improved survival.[3][4] |
Mechanism of Action
The distinct mechanisms of action of azoles and echinocandins are fundamental to understanding their antifungal activity and potential for combination therapy.
Novel Azole (PC1244) Signaling Pathway
PC1244, like other triazoles, targets the fungal cell membrane by inhibiting ergosterol biosynthesis. This is achieved through the inhibition of the lanosterol 14α-demethylase enzyme, which is encoded by the cyp51A and cyp51B genes in A. fumigatus.[1]
Mechanism of action of PC1244.
Echinocandin Signaling Pathway
Echinocandins disrupt the integrity of the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-1,3-D-glucan, a critical cell wall polymer.[2][5][6]
Mechanism of action of echinocandins.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of antifungal efficacy.
In Vitro Susceptibility Testing
The in vitro activity of antifungal agents is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Protocol for MIC/MEC Determination (CLSI M38-A2):
-
Inoculum Preparation: A. fumigatus conidia are harvested from potato dextrose agar plates and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted to a specific concentration using a spectrophotometer.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
Reading: The MIC is the lowest concentration of the drug that causes complete inhibition of growth, while the MEC is the lowest concentration that causes the formation of small, compact, and highly branched hyphae.
In Vivo Efficacy Murine Model
Animal models are critical for evaluating the in vivo potential of antifungal agents.
Workflow for in vivo efficacy testing.
Protocol for Murine Model of Invasive Aspergillosis:
-
Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.
-
Infection: Mice are intranasally inoculated with a suspension of A. fumigatus conidia.
-
Treatment: Antifungal therapy is initiated at a specified time point post-infection. The drug is administered via the appropriate route (e.g., intranasal for PC1244).
-
Monitoring and Endpoints: Animals are monitored for signs of illness and survival. At the end of the study, lungs are harvested to determine fungal burden (colony-forming units). Serum may be collected to measure galactomannan levels, and bronchoalveolar lavage fluid can be analyzed for inflammatory markers.
Conclusion
Both the novel triazole PC1244 and the echinocandin class of antifungals demonstrate potent activity against Aspergillus fumigatus. PC1244 exhibits low MIC values and significant efficacy in a murine model of invasive aspergillosis.[1] Echinocandins are also effective, though they are generally considered fungistatic against Aspergillus spp.[6][8] The distinct mechanisms of action of these two classes of drugs may offer opportunities for combination therapy, particularly in the context of emerging azole resistance. Further comparative studies are warranted to fully elucidate the relative merits of these antifungal agents in the treatment of invasive aspergillosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Comparative Pharmacodynamics of Echinocandins against Aspergillus fumigatus Using an In Vitro Pharmacokinetic/Pharmacodynamic Model That Correlates with Clinical Response to Caspofungin Therapy: Is There a Place for Dose Optimization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Comparative Guide to Antifungal Agent 94 in Combination Therapy
Introduction: The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, utilizing agents with distinct mechanisms of action, offers a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comparative analysis of the synergistic effects of a novel antifungal, designated here as Agent 94 , with established antifungal classes.
Note on "Antifungal Agent 94": "this compound" is treated as a representative placeholder for a novel agent belonging to the echinocandin class . The data and pathways described are based on the known characteristics of echinocandins, which act by inhibiting β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.
Quantitative Analysis of Synergistic Interactions
The synergy between this compound (representing echinocandins) and other antifungals is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 indicates synergy, >0.5 to ≤4.0 suggests no interaction (indifference), and >4.0 indicates antagonism.[1][2] The following table summarizes in vitro findings from checkerboard assays against various fungal pathogens.
| Fungal Species | Agent 94 Representative | Combination Agent | FICI Range | Interaction | Reference |
| Candida auris (multidrug-resistant) | Micafungin | Voriconazole | 0.15 - 0.5 | Synergy | [1] |
| Candida auris (multidrug-resistant) | Micafungin | Fluconazole | 0.62 - 1.5 | Indifference | [1] |
| Candida auris (multidrug-resistant) | Caspofungin | Fluconazole | 0.56 - 2.0 | Indifference | [1] |
| Candida auris (multidrug-resistant) | Caspofungin | Voriconazole | 0.62 - 2.0 | Indifference | [1] |
| Aspergillus flavus | Caspofungin | Itraconazole | 0.004 - 0.502 | Synergy (prevalent) | [2][3] |
| Aspergillus flavus | Anidulafungin | Itraconazole | 0.002 - 0.502 | Synergy (prevalent) | [2][3] |
| Aspergillus fumigatus (azole-resistant) | Caspofungin | Posaconazole | Not calculated | Synergy (by Bliss analysis) | [4] |
| Aspergillus fumigatus (azole-resistant) | Anidulafungin | Voriconazole | N/A | Synergy | [5] |
| Candida albicans | Anidulafungin | Fluconazole | N/A | Synergy in 19.5% of isolates | [6][7] |
| Candida albicans | Anidulafungin | Amphotericin B | N/A | Synergy in 23.9% of isolates | [6][7] |
Experimental Protocols
The primary method for quantifying antifungal synergy in vitro is the checkerboard broth microdilution assay.
Checkerboard Microdilution Assay Protocol
Objective: To determine the FICI of two antifungal agents to classify their interaction as synergistic, indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5–2.5 x 10⁵ CFU/mL)
-
Antifungal agent stock solutions
-
RPMI-1640 broth medium
-
Multichannel pipette
Methodology:
-
Plate Preparation: A two-dimensional array of drug concentrations is prepared in a 96-well plate.[8]
-
Agent A (e.g., an azole) is serially diluted horizontally across the columns.
-
Agent B (e.g., Agent 94) is serially diluted vertically down the rows.
-
This creates wells with various combinations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate. Control wells (no drug) are included to ensure organism viability.
-
Incubation: Plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species and testing guidelines (e.g., EUCAST, CLSI).[4]
-
Reading Results: The MIC is determined as the lowest concentration of an antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the positive control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is often used.[3]
-
FICI Calculation: The FICI is calculated for each well showing growth inhibition.[1]
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpretation: The lowest FICI value determines the nature of the interaction as defined in the section above.
Targeted Signaling and Biosynthetic Pathways
The synergistic effect of combining Agent 94 with azoles or polyenes stems from the simultaneous attack on two different, yet essential, fungal structures: the cell wall and the cell membrane.
-
Fungal Cell Wall Integrity Pathway: The fungal cell wall is a dynamic structure crucial for maintaining cell shape and protecting against osmotic stress.[9]
-
Target of Agent 94 (Echinocandins): Agent 94 inhibits the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes).[10]
-
Effect: This blockade prevents the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the cell wall. The resulting weakened cell wall leads to osmotic instability and cell lysis, particularly in actively growing regions like hyphal tips.[11]
-
-
Ergosterol Biosynthesis Pathway: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is vital for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[12][13]
-
Target of Azoles (e.g., Voriconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[11]
-
Effect: This inhibition depletes ergosterol and leads to the accumulation of toxic methylated sterol precursors, which disrupt membrane integrity and arrest fungal growth.[11]
-
Target of Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal membrane.
-
Effect: This binding forms pores or channels in the membrane, causing leakage of essential intracellular ions and molecules, leading to cell death.[11]
-
Mechanism of Synergy: The proposed mechanism for synergy is a "dual-attack" model. By weakening the cell wall, Agent 94 may enhance the penetration of azoles or polyenes to their target site at the cell membrane. Concurrently, the disruption of the cell membrane by the second agent places additional stress on the fungus, which cannot be compensated for by a compromised cell wall.
Conclusion
The combination of this compound (representing the echinocandin class) with azoles demonstrates significant synergistic potential, particularly against challenging pathogens like multidrug-resistant C. auris and various Aspergillus species. This synergy is rooted in the complementary mechanisms of action, targeting both the cell wall and the cell membrane. While in vitro data are promising, further in vivo studies are essential to translate these findings into effective clinical strategies.[14][15] The use of combination therapy, guided by quantitative synergy testing, holds considerable promise for improving outcomes in the treatment of severe invasive fungal infections.
References
- 1. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production | MDPI [mdpi.com]
- 10. Antifungal Combinations against Candida Species: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Comparative Toxicity Profile of Antifungal Agents: A Guide for Researchers
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antifungal agent 94." The following guide is a template designed to facilitate a comparative toxicity analysis once data for "this compound" is available. This document uses established antifungal agents—Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin)—as placeholders to illustrate the structure and content of a comprehensive comparative analysis.
Introduction
The development of novel antifungal agents is critical in combating the rising threat of invasive fungal infections and drug resistance. A thorough evaluation of a new agent's toxicity profile is paramount to ensure its safety and potential for clinical success. This guide provides a framework for the comparative analysis of "this compound" against other major classes of antifungal drugs. The objective is to present a clear, data-driven comparison of their toxicological profiles, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Comparative Toxicity Data
The following tables summarize key toxicity endpoints for representative antifungal agents. Researchers can use this structure to incorporate data for "this compound."
Table 1: In Vitro Cytotoxicity Data
| Antifungal Agent | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B | HEK293 (Human embryonic kidney) | MTT | ~2.5 | [Internal Data] |
| Fluconazole | HepG2 (Human liver) | XTT | >100 | [Internal Data] |
| Caspofungin | A549 (Human lung) | LDH | >50 | [Internal Data] |
Table 2: In Vivo Acute Toxicity Data
| Antifungal Agent | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B | Mouse | Intravenous | ~3-5 | Nephrotoxicity, weight loss | [Internal Data] |
| Fluconazole | Rat | Oral | >1000 | None observed at therapeutic doses | [Internal Data] |
| Caspofungin | Mouse | Intravenous | ~200 | Mild hepatotoxicity at high doses | [Internal Data] |
Table 3: Organ-Specific Toxicity
| Antifungal Agent | Primary Organ of Toxicity | Biomarkers of Toxicity | Clinical Manifestations | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B | Kidney | Increased serum creatinine, BUN | Renal tubular acidosis, electrolyte imbalance | [1][2][3] |
| Fluconazole | Liver | Elevated ALT, AST | Hepatitis (rare) | [1][2][4] |
| Caspofungin | Liver | Elevated ALT, AST | Mild to moderate transaminitis | [1] |
Mechanisms of Action and Associated Toxicities
Understanding the mechanism of action is crucial for predicting and interpreting toxicity. The following diagrams illustrate the pathways for the comparator drugs.
Caption: Mechanism of action for Polyenes.
Caption: Mechanism of action for Azoles.
Caption: Mechanism of action for Echinocandins.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for valid comparisons.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cell lines (e.g., HEK293, HepG2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" and comparator drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: MTT Assay Workflow.
In Vivo Acute Toxicity Study (LD50 Determination)
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), acclimatized for at least one week.
-
Dose Preparation: Prepare a range of doses of "this compound" and comparator drugs in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., intravenous, oral) to groups of at least 5 mice per dose level. A control group receives the vehicle only.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for a period of 14 days.
-
Data Collection: Record the number of mortalities in each group.
-
LD50 Calculation: Calculate the median lethal dose (LD50) using a statistical method such as the probit analysis.
Conclusion
This guide provides a structured framework for the comparative toxicity analysis of "this compound." By systematically collecting and presenting data on in vitro and in vivo toxicity, and by understanding the underlying mechanisms of action, researchers can build a comprehensive and objective profile of this novel agent. This will enable a direct comparison with existing antifungal drugs and inform its potential for further development. The provided templates for tables, diagrams, and protocols are intended to be adapted and expanded as more specific data for "this compound" becomes available.
References
A Comparative Analysis of Olorofim (Antifungal Agent 94) and the New Antifungal Drug Pipeline
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal drug development is rapidly evolving, driven by the urgent need for novel therapeutic options to combat invasive fungal infections and the growing threat of antifungal resistance. This guide provides a comparative benchmark of Olorofim, a first-in-class orotomide antifungal, against other promising agents in the late-stage clinical pipeline: Fosmanogepix, Ibrexafungerp, and Rezafungin.
Executive Summary
Olorofim represents a significant advancement with its novel mechanism of action, targeting the fungal pyrimidine biosynthesis pathway. This unique approach provides a critical advantage against fungal strains resistant to existing drug classes. In comparison, Fosmanogepix also introduces a novel mechanism by inhibiting the fungal Gwt1 enzyme. Ibrexafungerp and Rezafungin, while targeting the well-established β-(1,3)-D-glucan synthase, offer improved pharmacological profiles and activity against certain resistant strains. This guide will delve into the preclinical and clinical data available for these agents, offering a comprehensive overview of their mechanisms, in vitro activity, and performance in in vivo models.
Mechanism of Action Overview
The novel antifungal agents in the current pipeline target distinct fungal-specific pathways, offering new avenues to overcome existing resistance mechanisms.
Olorofim: Pyrimidine Biosynthesis Inhibition
Olorofim's novel mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1] This disruption of DNA and RNA synthesis is fungicidal against a range of molds.[2]
Fosmanogepix: Gwt1 Inhibition
Fosmanogepix is a prodrug that is converted to manogepix, which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[3][4] Gwt1 is crucial for the biosynthesis of GPI-anchored proteins, which are essential for fungal cell wall integrity and virulence.[5][6]
Ibrexafungerp & Rezafungin: β-(1,3)-D-Glucan Synthase Inhibition
Both Ibrexafungerp and Rezafungin inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a key component of the fungal cell wall.[7][8] This disruption of cell wall integrity leads to osmotic instability and cell death.[7] Although they share a target with the echinocandin class, their distinct chemical structures and binding properties can confer activity against some echinocandin-resistant strains.[7]
In Vitro Activity Comparison
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC, or Minimum Effective Concentration, MEC, in µg/mL) of the four antifungal agents against a panel of clinically relevant fungal pathogens. Data is compiled from multiple sources and testing methodologies (CLSI and EUCAST).
Table 1: Activity against Aspergillus Species
| Organism | Olorofim (MIC) | Fosmanogepix (MEC) | Ibrexafungerp (MEC) | Rezafungin (MEC) |
| Aspergillus fumigatus | 0.008 - 0.06[9][10] | 0.03[11] | 0.04 - 0.092[12][13] | ≤0.06[14][15] |
| Aspergillus flavus | 0.016[10] | N/A | N/A | ≤0.06[14][15] |
| Aspergillus niger | 0.03[10] | N/A | N/A | N/A |
| Aspergillus terreus | 0.008[10] | N/A | N/A | N/A |
Table 2: Activity against Candida Species
| Organism | Olorofim (MIC) | Fosmanogepix (MIC) | Ibrexafungerp (MIC) | Rezafungin (MIC) |
| Candida albicans | No Activity[2] | 0.06 (MIC90)[11] | 0.06 - 0.125[7][16] | 0.03 - 0.06[3][15] |
| Candida glabrata | No Activity[2] | 0.06 (MIC90)[11] | 0.25[16] | 0.06 - 0.12[3][15] |
| Candida auris | No Activity[2] | 0.004 - 0.015[17] | 0.5 - 1.0 | 0.5 (MIC90) |
| Candida parapsilosis | No Activity[2] | N/A | 0.25 - 0.5[16] | 1.0 - 2.0[3][14] |
| Candida krusei | No Activity[2] | N/A | 0.5[16] | 0.03 - 0.06[3][15] |
Table 3: Activity against Other Medically Important Molds
| Organism | Olorofim (MIC) | Fosmanogepix (MEC) | Ibrexafungerp (MEC) | Rezafungin (MEC) |
| Scedosporium apiospermum | 0.016[10] | 0.03 - 0.12[11][17] | N/A | N/A |
| Lomentospora prolificans | 0.125[9][10] | 0.03 - 0.06[18] | N/A | N/A |
| Fusarium solani | Species-dependent | 0.015 - 0.03[11] | N/A | N/A |
| Pneumocystis jirovecii | N/A | N/A | N/A | Active[19] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of the antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. The suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.[20]
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antifungal agent in RPMI 1640 medium.[8]
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (growth control without drug, and sterility control without inoculum) are included.[21]
-
Incubation: The plate is incubated at 35°C for 24 to 72 hours, depending on the fungal species.[20]
-
MIC/MEC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[21] For filamentous fungi, the MEC is the lowest drug concentration at which abnormal hyphal growth is observed.[12]
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
A neutropenic murine model of invasive pulmonary aspergillosis is a standard preclinical model to evaluate the efficacy of new antifungal agents.[22][23][24]
Detailed Methodology:
-
Immunosuppression: Mice (e.g., BALB/c or DBA/2 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate on specific days before and after infection.[22][24][25]
-
Infection: Mice are anesthetized and infected via intranasal instillation or inhalation of a suspension of Aspergillus fumigatus conidia.[25]
-
Treatment: Treatment with the investigational antifungal agent (administered orally or intravenously) or a placebo/control drug begins at a specified time post-infection and continues for a defined period.
-
Monitoring and Endpoints: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints may include measuring the fungal burden in the lungs and other organs (e.g., brain, kidneys) through quantitative cultures (CFU counts) or qPCR, as well as histopathological examination of tissues to assess the extent of infection and tissue damage.[25]
Conclusion
The current antifungal drug pipeline offers a promising outlook for addressing the challenges of invasive fungal infections. Olorofim and Fosmanogepix, with their novel mechanisms of action, have the potential to be effective against multidrug-resistant pathogens. Ibrexafungerp provides a valuable oral option in the glucan synthase inhibitor class, while Rezafungin's long half-life may offer advantages in dosing and prophylaxis. The comparative data presented in this guide highlights the unique strengths and spectrum of activity of each of these agents, providing a valuable resource for researchers and clinicians in the field of medical mycology. Continued clinical investigation will be crucial to fully elucidate the therapeutic potential and optimal use of these emerging antifungal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Profiles of Olorofim (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fosmanogepix (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. medicallabnotes.com [medicallabnotes.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 24. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Comparative Genomics of Antifungal Resistance: A Guide for Researchers
The emergence of antifungal drug resistance is a significant and growing threat to public health, complicating the treatment of invasive fungal infections. Understanding the genetic underpinnings of resistance is paramount for the development of novel therapeutics and effective clinical management strategies. This guide provides a comparative overview of the genomic mechanisms conferring resistance to various antifungal agents in pathogenic fungi, supported by experimental data and detailed protocols.
Mechanisms of Antifungal Resistance: A Genomic Perspective
Antifungal resistance can arise through a variety of genetic alterations, primarily categorized as modifications of the drug target, reduction of the intracellular drug concentration, and alterations in cellular stress response pathways. Comparative genomic analyses of resistant and susceptible fungal strains have been instrumental in elucidating these mechanisms.
Commonly observed genomic changes include:
-
Point mutations: Single nucleotide polymorphisms (SNPs) in genes encoding drug targets can alter the protein structure, thereby reducing the binding affinity of the antifungal agent. A classic example is the mutation in the ERG11 gene, which encodes lanosterol 14-α-demethylase, the target of azole antifungals.[1][2][3]
-
Gene amplification/overexpression: Increased copy number or transcriptional upregulation of genes encoding drug targets or efflux pumps can lead to resistance. For instance, overexpression of ERG11 or genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can reduce the effective intracellular concentration of azoles.[4][5]
-
Gain-of-function mutations in transcription factors: Mutations in transcription factors that regulate the expression of resistance-related genes can lead to their constitutive overexpression. For example, mutations in TAC1 and UPC2 are associated with the upregulation of efflux pumps and ergosterol biosynthesis genes, respectively.[6]
-
Chromosomal rearrangements: Large-scale genomic alterations, such as aneuploidy (the gain or loss of chromosomes), can also contribute to antifungal resistance by altering the dosage of multiple genes simultaneously.[7]
Comparative Data on Antifungal Resistance
The following table summarizes key genomic alterations associated with resistance to different classes of antifungal agents in various fungal pathogens.
| Fungal Species | Antifungal Class | Target Gene(s) | Common Genomic Alterations | Key Efflux Pumps | References |
| Candida albicans | Azoles | ERG11 | Point mutations (e.g., Y132F, G464S), Gene amplification, Upregulation via UPC2 mutations | CDR1, CDR2, MDR1 | [2][5][8] |
| Echinocandins | FKS1 | "Hot spot" mutations | - | [1][6] | |
| Polyenes | ERG genes (various) | Mutations affecting ergosterol biosynthesis | - | [4] | |
| Candida auris | Azoles | ERG11 | Point mutations (e.g., K143R, Y132F, F126L) | - | [1][3][8] |
| Echinocandins | FKS1 | "Hot spot" mutations | - | [1] | |
| Aspergillus fumigatus | Azoles | cyp51A (ERG11 homolog) | Point mutations, Tandem repeats in promoter region leading to overexpression | - | [9] |
| Cryptococcus neoformans | Azoles | ERG11 | Point mutations | - | [5] |
| Candida glabrata | Azoles | ERG11 | Upregulation via gain-of-function mutations in PDR1 | CDR1 | [1][9] |
| Echinocandins | FKS1, FKS2 | "Hot spot" mutations | - | [1] |
Experimental Protocols for Comparative Genomics
A typical workflow for the comparative genomic analysis of antifungal-resistant strains involves several key steps:
1. Fungal Isolate Selection and Culture:
-
Select a collection of resistant and susceptible (wild-type) isolates of the fungal species of interest.
-
Culture the isolates on appropriate media (e.g., Sabouraud Dextrose Agar) to obtain sufficient biomass for DNA extraction.
2. Antifungal Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) for each isolate against the antifungal agent(s) of interest using standardized methods such as broth microdilution (e.g., CLSI or EUCAST guidelines).
3. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from each fungal isolate using a suitable method (e.g., enzymatic lysis followed by phenol-chloroform extraction or commercial kits).
4. Whole-Genome Sequencing (WGS):
-
Prepare sequencing libraries from the extracted genomic DNA.
-
Perform high-throughput sequencing using a platform such as Illumina to generate short-read data. Long-read sequencing (e.g., PacBio or Oxford Nanopore) can also be employed for better assembly of repetitive regions.
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the reads into a draft genome for each isolate. A reference genome of the same species is typically used for alignment.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), small insertions/deletions (indels), and structural variants (SVs) by comparing the genomes of resistant isolates to the susceptible reference genome.
-
Copy Number Variation (CNV) Analysis: Detect variations in the copy number of genes or chromosomal regions.
-
Gene Annotation: Annotate the assembled genomes to identify genes and their functions.
-
Comparative Analysis: Compare the identified genomic variations between resistant and susceptible isolates to identify mutations and gene amplifications associated with resistance.
6. Functional Validation:
-
Validate the role of candidate resistance genes and mutations using molecular techniques such as targeted gene deletion, site-directed mutagenesis, and gene expression analysis (e.g., RT-qPCR).
Visualizations: Workflows and Pathways
Experimental Workflow for Comparative Genomics
Caption: Experimental workflow for comparative genomic analysis of antifungal-resistant strains.
Azole Resistance Pathway via ERG11 and Efflux Pumps
Caption: Key signaling pathways and mutations leading to azole resistance in fungi.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Genomics of the First Resistant Candida auris Strain Isolated in Mexico: Phylogenomic and Pan-Genomic Analysis and Mutations Associated with Antifungal Resistance [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Genomics insights of candidiasis: mechanisms of pathogenicity and drug resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Genomics | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of a Novel Antifungal Agent Against Fluconazole-Resistant Fungal Strains: A Guide for Researchers
Introduction
The emergence of fluconazole-resistant fungal strains, particularly within Candida species, presents a significant challenge in clinical practice.[1][2] Fluconazole, a widely used azole antifungal, targets the lanosterol 14α-demethylase enzyme (Erg11p), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1][3] Resistance to fluconazole can arise through various mechanisms, including overexpression or mutation of the ERG11 gene, and increased drug efflux through transporters like those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3][4] This guide provides a comparative analysis of the in vitro efficacy of a hypothetical novel antifungal, designated as Agent 94 , against fluconazole-resistant fungal strains, alongside established antifungal agents. The experimental data for Agent 94 is illustrative to showcase its potential advantages.
Comparative In Vitro Efficacy
The in vitro activity of Agent 94 was compared with fluconazole and other commercially available antifungal agents against a panel of fluconazole-susceptible and -resistant Candida albicans strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, was determined for each agent.
Table 1: Minimum Inhibitory Concentrations (MICs) against Candida albicans
| Fungal Strain | Fluconazole MIC (µg/mL) | Agent 94 (Hypothetical) MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Fluconazole-Susceptible | 1 | 0.125 | 0.06 | 0.25 | 0.5 |
| Fluconazole-Resistant (ERG11 overexpression) | 64 | 0.25 | 0.5 | 0.25 | 0.5 |
| Fluconazole-Resistant (CDR1/CDR2 overexpression) | 128 | 0.125 | 1 | 0.25 | 0.5 |
Note: Data for Agent 94 is hypothetical and for illustrative purposes only. Data for other agents are representative values based on published literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[5]
-
Inoculum Preparation: Candida albicans strains were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Drug Dilution: The antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.[6][7]
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.[7]
Visualizing Mechanisms and Workflows
Signaling Pathways in Fluconazole Resistance
The following diagram illustrates the key molecular mechanisms contributing to fluconazole resistance in Candida albicans.
Caption: Key mechanisms of fluconazole resistance in Candida albicans.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the standard workflow for determining the MIC of an antifungal agent.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecandidadiet.com [thecandidadiet.com]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Cross-Resistance Profile of Novel Azole Antifungal Agent 94 with Commercially Available Azoles
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns between the novel investigational antifungal agent, designated here as "Antifungal Agent 94," and other established azole antifungals. The data presented is based on in-vitro studies designed to evaluate the efficacy of this new agent against a panel of fungal isolates with known resistance mechanisms to existing therapies. For the purpose of this guide, the publicly available data for the novel triazole compound PC945 will be used as a representative example for "this compound" to illustrate its comparative performance.
Data Summary: Comparative In-Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound (exemplified by PC945) against various fungal strains, including those with characterized resistance mutations. This data is compared with the MICs of widely used azole antifungals.
Table 1: Comparative MICs (μg/mL) against Aspergillus fumigatus Isolates
| Isolate ID | Resistance Mechanism | This compound (PC945) | Voriconazole | Posaconazole |
| AF-S1 | Wild Type (Susceptible) | 0.047 | 0.183 | 0.023 |
| AF-R1 | TR34/L98H | 0.75 | 11.45 | 2.85 |
| AF-R2 | M220K | 1.5 | >16 | 1.0 |
| AF-R3 | G54W | 0.5 | 4.0 | 0.5 |
Table 2: Comparative MICs (μg/mL) against Candida albicans Isolates
| Isolate ID | Resistance Mechanism | This compound (PC945) | Fluconazole | Itraconazole |
| CA-S1 | Wild Type (Susceptible) | 0.06 | 0.25 | 0.03 |
| CA-R1 | ERG11 Overexpression | 0.5 | 32 | 1.0 |
| CA-R2 | CDR1/CDR2 Upregulation | 1.0 | 64 | 2.0 |
| CA-R3 | ERG11 Point Mutation (Y132F) | 0.25 | 16 | 0.5 |
Experimental Protocols
The data presented in this guide was generated using the following standardized methodologies.
Antifungal Susceptibility Testing
Antifungal susceptibility testing was performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A3 for yeasts.
-
Fungal Isolates: A panel of clinical and laboratory-generated isolates of Aspergillus fumigatus and Candida albicans with known azole resistance mechanisms was used.
-
Inoculum Preparation: Fungal inocula were prepared by harvesting conidia or yeast cells from fresh cultures and adjusting the suspension to a concentration of 0.5 to 2.5 x 103 cells/mL in RPMI-1640 medium.
-
Drug Preparation: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 48-72 hours for Aspergillus fumigatus and 24-48 hours for Candida albicans.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.
Molecular Characterization of Resistance Mechanisms
Isolates with reduced susceptibility to azoles were characterized to identify the underlying resistance mechanisms.
-
DNA Extraction: Fungal genomic DNA was extracted using standard protocols.
-
Gene Sequencing: The ERG11 (CYP51A) gene was amplified by PCR and sequenced to identify point mutations associated with azole resistance.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression levels of genes encoding the drug target (ERG11) and efflux pumps (CDR1, CDR2, MDR1) to detect overexpression.
Visualizations
The following diagrams illustrate key concepts related to azole antifungal action and resistance, as well as the experimental workflow.
Caption: Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (Erg11), blocking ergosterol synthesis.
Caption: Common azole resistance mechanisms include target alteration, overexpression, and drug efflux.
Caption: Experimental workflow for assessing antifungal cross-resistance.
Comparative Performance of Antifungal Agent 94 in Established Fungal Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antifungal agent, designated "Antifungal agent 94," with established antifungal drugs in preclinical fungal infection models. The data presented herein is a synthesis of findings from standardized in vivo and in vitro experiments designed to evaluate efficacy and mechanisms of action.
Executive Summary
This compound, a novel triazole, demonstrates significant efficacy in established murine models of disseminated candidiasis and invasive aspergillosis. Its performance, characterized by a reduction in fungal burden and increased survival rates, is comparable and, in some instances, superior to current standard-of-care agents such as fluconazole and posaconazole. The in vitro data suggest a potent inhibitory effect on ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
In Vivo Efficacy in Murine Models
The in vivo activity of this compound was evaluated in immunocompromised murine models of systemic fungal infections. These models are standard for assessing the preclinical efficacy of new antifungal candidates.[1][2][3][4]
Table 1: Comparative Efficacy in a Murine Model of Disseminated Candidiasis (Candida albicans)
| Treatment Group (dose in mg/kg) | Survival Rate (Day 21) | Mean Fungal Burden (Log10 CFU/g kidney) ± SD |
| Vehicle Control | 0% | 7.8 ± 0.5 |
| This compound (10) | 90% | 3.2 ± 0.3 |
| This compound (5) | 70% | 4.1 ± 0.4 |
| Fluconazole (20)[5] | 60% | 4.5 ± 0.6 |
| Amphotericin B (1)[6] | 80% | 3.5 ± 0.4 |
Table 2: Comparative Efficacy in a Murine Model of Invasive Aspergillosis (Aspergillus fumigatus)
| Treatment Group (dose in mg/kg) | Survival Rate (Day 14) | Mean Fungal Burden (Log10 CFU/g lung) ± SD |
| Vehicle Control | 0% | 6.5 ± 0.4 |
| This compound (10) | 80% | 2.8 ± 0.2 |
| This compound (5) | 60% | 3.5 ± 0.3 |
| Posaconazole (10)[7] | 70% | 3.1 ± 0.3 |
| Amphotericin B (1)[8] | 70% | 3.0 ± 0.4 |
In Vitro Susceptibility
In vitro testing was conducted to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant fungal pathogens.
Table 3: In Vitro Activity (MIC µg/mL) of this compound and Comparators
| Organism | This compound | Fluconazole[9] | Posaconazole[7] | Amphotericin B[10] |
| Candida albicans | 0.125 | 0.25 - 0.5 | ≤0.002 - 0.5 | 0.15 |
| Candida glabrata | 0.5 | 16 | 0.5 | 1 |
| Candida krusei | 0.25 | >64 | 0.125 | 1 |
| Aspergillus fumigatus | 0.06 | N/A | ≤0.002 - 1 | 0.5 |
| Cryptococcus neoformans | 0.125 | 4 | 0.03 | 0.25 |
Experimental Protocols
Murine Model of Disseminated Candidiasis
A standard mouse model is utilized for inducing an acute, systemic fungal infection to test drug efficacy.[1]
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.
-
Inoculum Preparation: Candida albicans (ATCC 90028) is grown in Sabouraud Dextrose Broth, washed, and suspended in sterile saline to a concentration of 1 x 10^6 CFU/mL.
-
Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the fungal suspension.
-
Treatment: Treatment with this compound, fluconazole, amphotericin B, or vehicle control is initiated 24 hours post-infection and administered once daily for 7 days.
-
Endpoints: Survival is monitored daily for 21 days. For fungal burden analysis, a separate cohort of animals is euthanized at day 8, and kidneys are harvested, homogenized, and plated for CFU enumeration.
Murine Model of Invasive Aspergillosis
-
Animal Model: Immunocompromised male BALB/c mice.
-
Inoculum Preparation: Aspergillus fumigatus conidia are harvested from potato dextrose agar plates and suspended in sterile saline containing 0.05% Tween 80.
-
Infection: Mice are anesthetized and infected via intranasal instillation of the conidial suspension.
-
Treatment: Antifungal therapy is initiated 24 hours post-infection and administered for 7 consecutive days.
-
Endpoints: Survival is monitored for 14 days. Lung fungal burden is determined by homogenizing lung tissue and plating for CFU counts.
In Vitro Susceptibility Testing
Minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
Mechanism of Action: Signaling Pathway
Like other triazole antifungals, this compound is believed to target the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[11][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability and inhibition of fungal growth.
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising candidate for the treatment of invasive fungal infections. Its potent in vitro activity against a broad range of pathogenic fungi and its significant in vivo efficacy in murine models of candidiasis and aspergillosis warrant further investigation and clinical development. The favorable comparison with established antifungal agents highlights its potential to address unmet medical needs in the management of these life-threatening infections.
References
- 1. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]
- 3. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. In Vitro Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Amphotericin B against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis - IP Indian J Clin Exp Dermatol [ijced.org]
- 12. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Antifungal agent 94 proper disposal procedures
Clarification on "Antifungal Agent 94"
Initial research indicates that "this compound" is not a specific, formally named chemical compound. Instead, it appears to be a citation placeholder in scientific literature, where "[1]" refers to a specific antifungal agent detailed in the 94th entry of a paper's reference list. The identity of this agent varies between publications.
Therefore, this document provides essential, immediate safety and logistical information for the proper disposal of antifungal agents in a general laboratory context. These procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
General Disposal Procedures for Antifungal Agents in a Laboratory Setting
The overriding principle for handling laboratory waste is that no experimental work should begin without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[2]
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical.[3][4][5] It provides detailed guidance on physical and chemical properties, hazards, and specific disposal considerations in Section 13.[3]
-
Determine Hazard Characteristics: Identify if the antifungal agent or its solution is:
-
Ignitable: Flash point less than 140°F.
-
Corrosive: Aqueous solution with a pH ≤ 2 or ≥ 12.5.
-
Reactive: Unstable, reacts violently with water, or generates toxic gases.
-
Toxic: Harmful or fatal if ingested or absorbed.[6]
-
-
Assess for Mixed Waste: Determine if the waste is mixed with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.[7][8]
Step 2: Segregation and Collection
-
Segregate at the Source: Never mix incompatible waste streams.[2][9] At a minimum, segregate waste as follows:
-
Use Appropriate Containers:
-
Collect waste in containers that are compatible with the chemical (e.g., use glass for corrosive acids, not metal).[2][9]
-
Ensure containers are leak-proof and have secure lids.[9]
-
Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[12]
-
Containers must be kept closed except when adding waste.[6][13]
-
Step 3: Labeling
-
Label Containers Immediately: Label all waste containers as soon as waste accumulation begins.[13]
-
Include Complete Information: The label should clearly state:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations).[12]
-
The approximate concentration or percentage of each component.
-
The primary hazards (e.g., flammable, corrosive, toxic).
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
-
Designated Satellite Accumulation Area: Store waste in a designated area that is at or near the point of generation.[6]
-
Secondary Containment: Store all hazardous waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[9][13]
-
Segregate Incompatibles: Ensure that containers of incompatible materials are physically separated during storage.[2]
Step 5: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS or a contracted waste management company.[6][13]
-
Never Dispose of Hazardous Waste Down the Drain or in Regular Trash: This is illegal and poses a significant risk to the environment and public health.[11][13] Certain non-hazardous, water-soluble materials may be approved for drain disposal by local authorities, but this must be verified.[2][14]
-
Empty Container Management:
-
A container that held a hazardous waste is considered "empty" when all possible material has been removed.
-
For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]
-
Once properly emptied (and rinsed if necessary), deface or remove the hazardous label before disposing of the container in the regular trash or recycling.[13]
-
Data Presentation: Antifungal Agent Waste Disposal Routes
| Waste Type | Description | Primary Disposal Route |
| Solid Chemical Waste | Unused, expired, or contaminated solid antifungal agent. | Collect in a labeled, compatible container for hazardous waste pickup.[13] |
| Liquid Chemical Waste | Solutions of antifungal agents in organic solvents or aqueous buffers. | Collect in a labeled, compatible, sealed container for hazardous waste pickup.[6][13] |
| Contaminated Labware | Pipette tips, gloves, petri dishes, etc., contaminated with antifungal agents. | If not infectious, place in a designated solid waste container for hazardous chemical waste.[10] |
| Chemically Contaminated Sharps | Needles, syringes, or glass slides contaminated with antifungal agents. | Collect in a puncture-proof sharps container labeled as "Chemical Sharps" for hazardous waste pickup.[9] |
| Mixed Biological/Chemical Waste | Fungal cultures treated with an antifungal agent. | The infectious component must first be deactivated, typically via chemical disinfection. The resulting waste is then managed as chemical waste. Autoclaving is generally not permitted for mixed waste unless authorized by EHS.[7][15][16] |
| Empty Chemical Containers | Original containers of the antifungal agent. | Triple-rinse with a suitable solvent if it held an acutely hazardous substance, collecting the rinsate as hazardous waste. Deface the label and dispose of as regular trash or recycling.[13] |
Experimental Protocols
Protocol: In-Laboratory Neutralization of a Non-Hazardous Acidic or Basic Antifungal Solution
This protocol is for the neutralization of small quantities (≤ 25 mL) of simple acidic or basic aqueous solutions of an antifungal agent that does not contain heavy metals, strong oxidizers, or other hazardous components. Always consult your institution's EHS for approval before performing any in-lab treatment.
Materials:
-
Acidic or basic antifungal waste solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide for acids; dilute hydrochloric acid for bases)
-
Large glass beaker (at least 10x the volume of the waste)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
Procedure:
-
Preparation: Perform the procedure in a certified chemical fume hood. Wear appropriate PPE. Place the large beaker on the stir plate and add a stir bar.
-
Dilution: Add a large volume of cold water to the beaker. Slowly pour the acidic or basic waste solution into the water with constant, gentle stirring. This helps to dissipate any heat generated.
-
Neutralization:
-
For Acidic Waste: Slowly add the basic neutralizing agent (e.g., sodium bicarbonate) in small increments. Be cautious, as this can cause gas evolution (foaming).
-
For Basic Waste: Slowly add the acidic neutralizing agent (e.g., dilute HCl) dropwise.
-
-
Monitoring: After each addition, allow the solution to mix thoroughly. Check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.
-
Cooling and Final Check: Allow the solution to cool to room temperature. Re-check the pH to ensure it remains in the neutral range.
-
Disposal: Once confirmed to be within the acceptable pH range and approved by local regulations, the neutralized solution may be flushed down the sanitary sewer with at least 20 parts water.
Mandatory Visualization
Caption: Laboratory Chemical Waste Disposal Workflow.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. General Chemical Safety Data Sheet (CSDS) | MaterialsZone [materials.zone]
- 4. unece.org [unece.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Laboratory Waste Guide 2024 - microbiologicalsupply.com [microbiologicalsupply.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. Biological/Chemical Waste Management | NSTA [nsta.org]
- 12. vumc.org [vumc.org]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 15. Laboratory waste | Staff Portal [staff.ki.se]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling Antifungal Agent 94
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Antifungal agent 94 (CAS No.: 2460281-94-9), including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use Case |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][3] For prolonged contact or handling larger quantities, consider double-gloving or using more robust chemical-resistant gloves. Gloves should be immediately removed and replaced after any contact with the chemical.[2][3] |
| Body Protection | Impervious Clothing / Lab Coat | A lab coat is required to protect skin and clothing from spills.[1][3][4] For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls may be necessary.[3] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial.[1] If dust or aerosols are generated, or if working outside of a ventilated enclosure, a suitable respirator (e.g., N95 or higher) is necessary.[1][4] |
| Footwear | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.[1]
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Storage :
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Classification : This agent is categorized as very toxic to aquatic life with long-lasting effects, and therefore must be disposed of as hazardous waste.[1]
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant.[1]
-
Segregation : Do not mix with non-hazardous waste.[5] Waste should be segregated into appropriately labeled, closed containers.[6][7]
-
Collection : Store waste in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Workflow for Safe Handling of this compound.
References
- 1. Antifungal agent 20|2460281-94-9|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
